Product packaging for Amino-bis-PEG3-BCN(Cat. No.:)

Amino-bis-PEG3-BCN

Cat. No.: B11927989
M. Wt: 936.1 g/mol
InChI Key: VVMOGVLTUWAOKE-HETSUFEZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-bis-PEG3-BCN is a useful research compound. Its molecular formula is C47H77N5O14 and its molecular weight is 936.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H77N5O14 B11927989 Amino-bis-PEG3-BCN

Properties

Molecular Formula

C47H77N5O14

Molecular Weight

936.1 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C47H77N5O14/c48-37(33-63-19-13-44(53)49-15-21-57-25-29-61-31-27-59-23-17-51-46(55)65-35-42-38-9-5-1-2-6-10-39(38)42)34-64-20-14-45(54)50-16-22-58-26-30-62-32-28-60-24-18-52-47(56)66-36-43-40-11-7-3-4-8-12-41(40)43/h37-43H,5-36,48H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)/t37?,38-,39+,40-,41+,42?,43?

InChI Key

VVMOGVLTUWAOKE-HETSUFEZSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)N)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)N)CCC#C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Amino-bis-PEG3-BCN for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Amino-bis-PEG3-BCN is a heterotrifunctional linker molecule meticulously designed for advanced applications in bioconjugation, particularly in the burgeoning field of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and a detailed protocol for its application in the synthesis of ADCs for researchers, scientists, and professionals in drug development.

Core Concepts

This compound possesses three key functionalities: a secondary amine and two bicyclo[6.1.0]nonyne (BCN) groups. The BCN moieties are strained alkynes that readily participate in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[2]

The molecule also incorporates a hydrophilic polyethylene glycol (PEG3) spacer. This PEG spacer is crucial for enhancing the solubility of the linker and the resulting conjugate in aqueous environments, which can also help to minimize aggregation and reduce potential immunogenicity.[2] The secondary amine provides a versatile handle for the attachment of a payload, such as a cytotoxic drug, either before or after conjugation to a targeting moiety.

The primary application of this compound is to serve as a bridge, covalently linking a targeting biomolecule, such as a monoclonal antibody, to a therapeutic or diagnostic agent. The dual BCN groups offer the potential for creating conjugates with a higher drug-to-antibody ratio (DAR) or for the attachment of two different molecules.

Data Presentation

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C47H77N5O14
Molecular Weight 936.15 g/mol
Exact Mass 935.5467
Purity >90%
Physical Form Oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Conditions -20°C for long-term storage

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of an antibody-drug conjugate (ADC) using this compound. This protocol is based on established methods for SPAAC with BCN-containing linkers.

Materials:

  • Monoclonal antibody (mAb)

  • Azide-modified cytotoxic drug

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Reagent: 1 M Tris buffer, pH 8.0

  • Purification equipment: Size Exclusion Chromatography (SEC) system

Protocol:

  • Antibody Preparation:

    • Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • Drug-Linker Conjugation:

    • Dissolve the azide-modified cytotoxic drug and a molar excess of this compound in a minimal amount of anhydrous DMF or DMSO.

    • Note: The secondary amine of this compound can be reacted with an activated carboxylic acid on the drug (e.g., using EDC/NHS chemistry) to form a stable amide bond. This step should be performed and the product purified prior to the reaction with the antibody if the drug is not already azide-modified.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • To the antibody solution, add the this compound-drug conjugate solution. A typical starting point is a 10- to 20-fold molar excess of the linker-drug construct to the antibody.

    • Ensure the final concentration of the organic co-solvent (DMF or DMSO) does not exceed 10% (v/v) to prevent denaturation of the antibody.

    • Incubate the reaction mixture for 4-12 hours at room temperature or at 37°C with gentle mixing. The reaction should be protected from light if using a light-sensitive payload.

  • Quenching and Purification:

    • Quench any unreacted BCN groups by adding a small volume of an azide-containing small molecule (e.g., sodium azide) and incubating for 30 minutes.

    • Purify the resulting ADC using a Size Exclusion Chromatography (SEC) system to remove unreacted linker-drug conjugate, excess quenching reagent, and any aggregated protein.

  • Characterization of the Final ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and integrity of the ADC using SDS-PAGE and Mass Spectrometry.

    • Confirm the retained binding affinity of the antibody portion of the ADC to its target antigen via ELISA or Surface Plasmon Resonance (SPR).

Visualizations

The following diagrams illustrate the chemical structure, the experimental workflow for ADC synthesis, and the general mechanism of action of the resulting ADC.

G cluster_structure Chemical Structure of this compound structure structure experimental_workflow Antibody Monoclonal Antibody (mAb) SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Antibody->SPAAC Linker_Drug This compound- Drug Conjugate Linker_Drug->SPAAC Purification Purification (SEC) SPAAC->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Target_Cell Target Cancer Cell (Antigen Expressing) ADC->Target_Cell 1. Binding Endosome Endosome ADC->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Cleavage Cell_Death Cell Death Drug_Release->Cell_Death 5. Action

References

An In-depth Technical Guide to Amino-bis-PEG3-BCN: A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-bis-PEG3-BCN, a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Concepts: Chemical Structure and Functionality

This compound is a heterotrifunctional linker molecule designed for the precise and efficient coupling of biomolecules.[1][2] Its structure features three key components: a central secondary amine, two bicyclo[6.1.0]nonyne (BCN) moieties, and two polyethylene glycol (PEG3) spacers. This unique arrangement allows for a dual "click chemistry" approach combined with traditional amine-based conjugation strategies.

The BCN groups are strained alkynes that readily participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.[1][3] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for working with sensitive biological samples. The hydrophilic PEG3 spacers enhance the solubility of the linker and the resulting conjugate in aqueous environments, reduce aggregation, and minimize steric hindrance.[2] The central secondary amine provides an additional point of attachment for further modification or conjugation.

Below is the 2D chemical structure of this compound generated from its IUPAC name: bis(((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) (18-amino-13,23-dioxo-3,6,9,16,20,27,30,33-octaoxa-12,24-diazapentatriacontane-1,35-diyl)dicarbamate.

G A

Caption: 2D Chemical Structure of this compound.

Physicochemical and Reactivity Properties

A summary of the key quantitative and qualitative properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties

PropertyValueReference
Chemical Formula C47H77N5O14
Molecular Weight 936.15 g/mol
Exact Mass 935.5467
Appearance Oil
Purity >90%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO.

Table 2: Reactivity and Stability

PropertyValueReference
Reactive Groups 2 x Bicyclo[6.1.0]nonyne (BCN), 1 x Secondary Amine
Primary Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Estimated Second-Order Rate Constant (BCN with Benzyl Azide) ~0.14 M⁻¹s⁻¹
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.
Shelf Life >2 years if stored properly.

Experimental Protocols: Antibody-Drug Conjugate (ADC) Synthesis Workflow

The primary application of this compound is in the construction of ADCs, where it serves as a linker to connect a cytotoxic payload to a monoclonal antibody. The following is a representative experimental workflow for the synthesis of an ADC using this linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Conjugation cluster_final_conjugation Final ADC Assembly cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) azide_mAb Azide-functionalized mAb mAb->azide_mAb Azide Modification (e.g., via NHS-Azide) ADC Antibody-Drug Conjugate (ADC) azide_mAb->ADC SPAAC Reaction linker This compound linker_payload BCN-Linker-Payload Conjugate linker->linker_payload SPAAC Reaction payload Azide-modified Cytotoxic Payload payload->linker_payload linker_payload->ADC purified_ADC Purified ADC ADC->purified_ADC Purification (e.g., SEC) analysis Characterization (e.g., HIC, MS) purified_ADC->analysis

Caption: Experimental workflow for ADC synthesis using this compound.

Detailed Methodologies:
  • Antibody Azide Modification:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • React the antibody with an excess of an amine-reactive azide compound (e.g., NHS-Azide) to introduce azide groups onto the antibody surface, primarily on lysine residues.

    • Remove excess, unreacted azide reagent by size-exclusion chromatography (SEC).

  • Linker-Payload Conjugation (if applicable, for pre-loading the linker):

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO).

    • Dissolve the azide-modified cytotoxic payload in a compatible solvent.

    • Mix the linker and payload solutions and allow the SPAAC reaction to proceed. The reaction can be monitored by LC-MS.

    • Purify the resulting BCN-linker-payload conjugate.

  • Final ADC Assembly:

    • Add the BCN-functionalized linker (or linker-payload conjugate) to the azide-modified antibody solution.

    • Incubate the reaction mixture to allow the SPAAC reaction to occur between the BCN groups on the linker and the azide groups on the antibody.

    • The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to track the formation of the ADC.

  • Purification and Characterization:

    • Purify the final ADC from unreacted components using SEC.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC and/or mass spectrometry (MS).

Signaling Pathways and Logical Relationships

As a synthetic linker, this compound is not directly involved in intracellular signaling pathways. However, its application in ADC development is based on the logical principle of targeted drug delivery, which ultimately aims to modulate signaling pathways within cancer cells. The following diagram illustrates this logical relationship.

ADC_Targeting_Pathway ADC Antibody-Drug Conjugate (mAb-Linker-Payload) Antigen Cell Surface Antigen ADC->Antigen Binding Internalization Internalization ADC->Internalization Receptor-mediated endocytosis TumorCell Tumor Cell Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Apoptosis/Cell Death PayloadRelease->Apoptosis Induces

Caption: Logical pathway of ADC-mediated targeted cell killing.

Safety and Handling

The safety data sheet for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be followed when handling this reagent, including the use of personal protective equipment such as gloves and safety glasses. Avoid release to the environment. For detailed safety information, refer to the manufacturer's safety data sheet.

References

An In-depth Technical Guide to the Mechanism of Action of Amino-bis-PEG3-BCN in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-bis-PEG3-BCN, a heterotrifunctional linker molecule integral to advanced bioconjugation strategies. We will delve into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a thorough understanding of its application in creating precisely engineered biomolecular conjugates, particularly in the field of antibody-drug conjugates (ADCs).

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for the covalent linkage of biomolecules. Its structure is meticulously engineered with three key components:

  • A primary amine (-NH2) group: This functional group provides a reactive handle for conjugation to molecules bearing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. This allows for the initial tethering of the linker to a biomolecule of interest.

  • Two bicyclo[6.1.0]nonyne (BCN) moieties: These are highly strained cyclooctyne groups that are central to the linker's primary mechanism of action. BCN is a key reagent in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2] The inherent ring strain in the BCN molecule is the driving force for its high reactivity towards azide-functionalized molecules.[3]

  • A hydrophilic polyethylene glycol (PEG3) spacer: The three-unit PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which is a critical attribute for biological applications.[4] It also provides flexibility and minimizes steric hindrance between the conjugated molecules, helping to preserve their biological activity.

This trifunctional architecture allows for a sequential and controlled approach to bioconjugation, enabling the precise assembly of complex biomolecular structures.[4]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The cornerstone of this compound's utility in bioconjugation is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a bioorthogonal reaction, meaning it can proceed within a complex biological environment with high efficiency and selectivity, without interfering with native biochemical processes.

The reaction involves the [3+2] cycloaddition of the strained alkyne (BCN) and an azide-functionalized molecule to form a stable triazole linkage. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or in vivo studies.

The high reactivity of the BCN group is driven by the release of ring strain upon cycloaddition. This allows the reaction to proceed rapidly at physiological temperatures and pH.

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction is a critical factor in experimental design. The reactivity of cyclooctynes is typically quantified by their second-order rate constants (k₂). The table below summarizes the reported rate constants for the reaction of BCN with various azides, providing a quantitative basis for comparison with other click chemistry reagents.

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Bicyclo[6.1.0]nonyne (BCN)Benzyl azide0.15
Bicyclo[6.1.0]nonyne (BCN)PEGylated azide0.19 - 0.57
Bicyclo[6.1.0]nonyne (BCN)Electron-deficient aryl azidesup to 2.9

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation strategy.

Protocol 1: Conjugation to the Amino Group

This protocol describes the initial step of attaching a molecule of interest (Molecule A) to the primary amine of this compound.

Materials:

  • This compound

  • Molecule A with an amine-reactive group (e.g., NHS ester)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Methodology:

  • Preparation of Reactants:

    • Dissolve this compound in the reaction buffer to a desired concentration.

    • Dissolve the amine-reactive Molecule A in an appropriate anhydrous solvent (e.g., DMSO) immediately before use.

  • Conjugation Reaction:

    • Add a molar excess of the activated Molecule A to the this compound solution. The exact molar ratio should be optimized for the specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted amine-reactive groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting Molecule A-NH-bis-PEG3-BCN conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the subsequent conjugation of the BCN groups on the Molecule A-NH-bis-PEG3-BCN intermediate to azide-modified molecules (Molecule B-N₃ and Molecule C-N₃).

Materials:

  • Purified Molecule A-NH-bis-PEG3-BCN conjugate

  • Azide-modified Molecule B (-N₃)

  • Azide-modified Molecule C (-N₃) (for dual conjugation)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Preparation of Reactants:

    • Dissolve the purified Molecule A-NH-bis-PEG3-BCN conjugate in the reaction buffer.

    • Dissolve the azide-modified Molecule B in a compatible solvent.

  • First SPAAC Reaction:

    • Add a slight molar excess (e.g., 1.1 to 1.5-fold) of azide-modified Molecule B to the Molecule A-NH-bis-PEG3-BCN solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by techniques such as mass spectrometry or chromatography.

  • Purification (Optional but Recommended):

    • Purify the mono-conjugated intermediate (Molecule A-NH-bis-PEG3-BCN-Molecule B) to remove unreacted Molecule B-N₃.

  • Second SPAAC Reaction (for dual conjugation):

    • To the mono-conjugated intermediate, add a molar excess of azide-modified Molecule C.

    • Incubate under the same conditions as the first SPAAC reaction.

  • Final Purification:

    • Purify the final bioconjugate (Molecule A-NH-bis-PEG3-BCN-(Molecule B)-(Molecule C)) using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted components.

Applications in Bioconjugation

The unique properties of this compound make it a valuable tool in various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The bifunctional nature of the BCN groups allows for the attachment of two drug molecules to a single linker, which can then be conjugated to an antibody via its amino group (after suitable activation). This enables precise control over the drug-to-antibody ratio (DAR).

  • Development of Bispecific Antibodies: The linker can be used to connect two different antibody fragments, creating a bispecific antibody capable of binding to two different antigens.

  • Fluorescent Labeling and Imaging: The amino group can be used to attach the linker to a protein of interest, and the BCN groups can then be used to attach fluorescent probes for cellular imaging applications.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with azide groups via the BCN moieties for applications in diagnostics and biosensors.

Conclusion

This compound is a powerful and versatile heterotrifunctional linker that leverages the efficiency and bioorthogonality of strain-promoted alkyne-azide cycloaddition. Its well-defined structure, featuring a primary amine and two BCN groups separated by a hydrophilic PEG spacer, provides researchers with a high degree of control over the construction of complex bioconjugates. By understanding the core mechanism of action, reaction kinetics, and appropriate experimental protocols, scientists and drug development professionals can effectively utilize this linker to advance their research in areas such as targeted therapeutics, diagnostics, and cellular imaging.

References

The Power of Three: A Technical Guide to Heterotrifunctional Linkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular research and therapeutic development, the ability to connect different molecular entities with precision and control is paramount. Heterobifunctional linkers, with their two distinct reactive groups, have long been workhorses in bioconjugation. However, a new class of molecular architects is emerging: heterotrifunctional linkers . Possessing three distinct reactive moieties, these linkers are enabling the construction of sophisticated multi-component systems with unprecedented capabilities. This technical guide delves into the core advantages of utilizing heterotrifunctional linkers in research, with a primary focus on their transformative impact on the development of antibody-drug conjugates (ADCs) and their emerging roles in chemical proteomics.

The principal advantage of a heterotrifunctional linker lies in its ability to conjugate three different components in a controlled and sequential manner. This "three-way" conjugation opens up a myriad of possibilities, from creating dual-payload ADCs that can overcome tumor heterogeneity and drug resistance to developing novel probes for studying complex biological systems.[1][2]

Core Application: Revolutionizing Antibody-Drug Conjugates

The most significant application of heterotrifunctional linkers to date has been in the creation of dual-payload or dual-warhead ADCs.[3] Traditional ADCs, which carry a single type of cytotoxic agent, can be limited by tumor cell heterogeneity and the development of resistance to a single mechanism of action. By delivering two distinct payloads with different anti-cancer mechanisms to the same target cell, dual-drug ADCs can exert a more potent and durable therapeutic effect.

Key Advantages in ADC Development:
  • Overcoming Tumor Heterogeneity and Drug Resistance: Tumors are often composed of a heterogeneous population of cancer cells, some of which may be resistant to a particular therapeutic agent. By delivering two drugs with different mechanisms of action, dual-payload ADCs can effectively target a broader range of cancer cells and circumvent resistance pathways. For instance, combining a microtubule inhibitor like monomethyl auristatin E (MMAE) with a DNA-damaging agent such as a pyrrolobenzodiazepine (PBD) dimer can target both dividing and non-dividing cells, leading to a more comprehensive anti-tumor response.

  • Synergistic or Additive Anti-Cancer Effects: The co-delivery of two carefully selected payloads can result in synergistic or additive cytotoxicity, where the combined effect is greater than the sum of the individual drug effects. This can lead to enhanced tumor cell killing and potentially lower the required therapeutic dose, thereby reducing off-target toxicity.

  • Improved Therapeutic Index: By achieving a more potent anti-tumor effect at lower concentrations, dual-payload ADCs can have a wider therapeutic window compared to their single-payload counterparts or the co-administration of two separate ADCs.

Quantitative Data on the Efficacy of Dual-Payload ADCs

The following tables summarize the in vitro and in vivo efficacy of dual-payload ADCs compared to single-payload ADCs from published studies.

Cell Line Dual-Payload ADC (IC50 in Molar) Single-Payload ADC 1 (IC50 in Molar) Single-Payload ADC 2 (IC50 in Molar) Reference
BxPC-3412a-MMAF+SN38: 1.2 x 10⁻¹⁰412a-MMAF: 1.5 x 10⁻⁹412a-SN38: 2.1 x 10⁻¹⁰
Capan-2412a-MMAF+SN38: 1.1 x 10⁻¹⁰412a-MMAF: 8.7 x 10⁻¹⁰412a-SN38: 2.3 x 10⁻¹⁰
MKN-45412a-MMAF+SN38: 2.1 x 10⁻¹⁰412a-MMAF: 2.3 x 10⁻⁹412a-SN38: 4.5 x 10⁻¹⁰

Table 1: In Vitro Potency of a Dual-Payload Bispecific ADC (412a-MMAF+SN38) Compared to Single-Payload ADCs.

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Reference
412a-MMAF+SN380.3~80
412a-MMAF0.3~20
412a-SN380.3~60
MMAE/F 4+2 dual-drug ADC3Complete Remission
MMAE DAR 4 single-drug ADC3Tumor Growth
Co-administration of MMAF and MMAE ADCs3 + 3Tumor Growth

Table 2: In Vivo Efficacy of Dual-Payload ADCs in Xenograft Models.

Emerging Applications in Chemical Proteomics

While the development of ADCs has been a major driver for the advancement of heterotrifunctional linkers, their utility extends to other areas of research, particularly in chemical proteomics. These linkers are enabling the design of sophisticated probes for studying protein-protein interactions (PPIs) and identifying the targets of small molecules.

Proximity-Dependent Biotinylation (BioID)

Heterotrifunctional linkers can be employed to create novel reagents for proximity-dependent biotinylation (BioID), a powerful technique for identifying protein interaction partners in a cellular context. A trifunctional linker can be designed to incorporate:

  • A reactive group for conjugation to a "bait" protein of interest.

  • A biotin moiety for affinity capture of cross-linked proteins.

  • A photoreactive or chemically cleavable group to facilitate the release of captured proteins for mass spectrometry analysis.

This approach allows for the temporal and spatial control of biotinylation, providing a more nuanced view of dynamic protein interaction networks.

Experimental Protocols

Protocol 1: Synthesis of a Heterotrifunctional Linker for Dual-Payload ADC Construction

This protocol is a generalized procedure based on methodologies described in the literature for synthesizing a heterotrifunctional linker containing a maleimide group (for antibody conjugation), an alkyne group, and a ketone group (for orthogonal payload conjugation).

Materials:

  • Starting materials with appropriate protecting groups for the maleimide, alkyne, and ketone functionalities.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), etc.

  • Reagents for deprotection and activation steps (e.g., trifluoroacetic acid (TFA), N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)).

  • Silica gel for column chromatography.

  • NMR spectrometer and mass spectrometer for characterization.

Procedure:

  • Step 1: Synthesis of the Core Scaffold: Synthesize a central scaffold molecule (e.g., based on lysine or another suitable amino acid) containing the three functional groups in a protected form. The specific synthetic route will depend on the chosen starting materials and the desired linker structure.

  • Step 2: Selective Deprotection and Activation of the First Functional Group: Selectively deprotect one of the functional groups (e.g., a carboxylic acid for NHS ester formation) while keeping the others protected. Activate the deprotected group for subsequent conjugation reactions.

  • Step 3: Introduction of the Maleimide Moiety: React the activated core scaffold with a maleimide-containing molecule to introduce the antibody-reactive group.

  • Step 4: Sequential Deprotection of the Remaining Functional Groups: Sequentially deprotect the alkyne and ketone functionalities using orthogonal deprotection strategies.

  • Step 5: Purification and Characterization: Purify the final heterotrifunctional linker using silica gel chromatography. Confirm the structure and purity of the linker by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of Two Distinct Payloads to an Antibody

This protocol outlines the general steps for conjugating two different payloads to a monoclonal antibody (mAb) using a heterotrifunctional linker with maleimide, alkyne, and ketone functionalities.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing agent (e.g., TCEP).

  • Heterotrifunctional linker synthesized in Protocol 1.

  • Payload 1 with an azide group for click chemistry.

  • Payload 2 with an aminooxy group for oxime ligation.

  • Copper(I) catalyst and ligand for click chemistry (e.g., CuSO₄, TBTA, sodium ascorbate).

  • Size-exclusion chromatography (SEC) system for purification.

  • Hydrophobic interaction chromatography (HIC) system for characterization.

Procedure:

  • Step 1: Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate free thiol groups.

  • Step 2: Linker Conjugation to the Antibody: React the reduced mAb with the maleimide group of the heterotrifunctional linker. Purify the antibody-linker conjugate using SEC to remove excess linker.

  • Step 3: First Payload Conjugation (Click Chemistry): React the antibody-linker conjugate with the azide-containing Payload 1 in the presence of a copper(I) catalyst. This will form a stable triazole linkage with the alkyne group on the linker. Purify the antibody-linker-payload1 conjugate using SEC.

  • Step 4: Second Payload Conjugation (Oxime Ligation): React the purified antibody-linker-payload1 conjugate with the aminooxy-containing Payload 2. This will form a stable oxime bond with the ketone group on the linker.

  • Step 5: Final Purification and Characterization: Purify the final dual-drug ADC using SEC to remove excess payload and other reagents. Characterize the ADC to determine the drug-to-antibody ratio (DAR) for each payload using HIC and/or mass spectrometry, and assess its purity and aggregation state.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to evaluate the in vitro cytotoxicity of the dual-drug ADC.

Materials:

  • Cancer cell line expressing the target antigen.

  • Complete cell culture medium.

  • 96-well plates.

  • Dual-drug ADC, single-drug ADCs, and unconjugated antibody (for controls).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

Procedure:

  • Step 1: Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Step 2: ADC Treatment: Prepare serial dilutions of the dual-drug ADC and control antibodies. Remove the culture medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control.

  • Step 3: Incubation: Incubate the plate for a period that allows for the ADC to internalize and induce cell death (typically 72-120 hours).

  • Step 4: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Step 5: Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Visualizations

Logical Relationship of Dual-Payload ADC Action

Dual_Payload_ADC_Advantage cluster_Challenges Therapeutic Challenges cluster_Solution Heterotrifunctional Linker Approach cluster_Outcomes Improved Therapeutic Outcomes Tumor Heterogeneity Tumor Heterogeneity Dual-Payload ADC Dual-Payload ADC Tumor Heterogeneity->Dual-Payload ADC Addressed by Drug Resistance Drug Resistance Drug Resistance->Dual-Payload ADC Addressed by Synergistic Cell Kill Synergistic Cell Kill Dual-Payload ADC->Synergistic Cell Kill Overcome Resistance Overcome Resistance Dual-Payload ADC->Overcome Resistance Payload A (e.g., Microtubule Inhibitor) Payload A (e.g., Microtubule Inhibitor) Heterotrifunctional Linker Heterotrifunctional Linker Payload A (e.g., Microtubule Inhibitor)->Heterotrifunctional Linker Payload B (e.g., DNA Damaging Agent) Payload B (e.g., DNA Damaging Agent) Payload B (e.g., DNA Damaging Agent)->Heterotrifunctional Linker Heterotrifunctional Linker->Dual-Payload ADC Enhanced Efficacy Enhanced Efficacy Synergistic Cell Kill->Enhanced Efficacy Overcome Resistance->Enhanced Efficacy

Logical flow of dual-payload ADC advantages.
Experimental Workflow for Dual-Drug ADC Development

ADC_Workflow cluster_Synthesis Synthesis & Conjugation cluster_Evaluation Evaluation A Heterotrifunctional Linker Synthesis C Linker-Antibody Conjugation A->C B Antibody Reduction B->C D Dual Payload Attachment C->D E Purification & Characterization (SEC, HIC, MS) D->E F In Vitro Cytotoxicity (IC50 Determination) E->F G In Vivo Efficacy (Xenograft Models) F->G H Toxicity & PK Studies G->H I Lead Candidate H->I Signaling_Pathways cluster_ADC Dual-Payload ADC Action cluster_Cellular_Targets Cellular Targets cluster_Downstream_Effects Downstream Effects ADC Dual-Payload ADC (e.g., MMAE + PBD) MMAE Payload A: MMAE (Microtubule Inhibitor) ADC->MMAE PBD Payload B: PBD (DNA Alkylating Agent) ADC->PBD Tubulin Tubulin MMAE->Tubulin binds to DNA DNA PBD->DNA alkylates G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest disruption leads to DNA_Damage DNA Damage Response DNA->DNA_Damage damage induces Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage->Apoptosis

References

An In-depth Technical Guide to Amino-bis-PEG3-BCN for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-bis-PEG3-BCN, a heterotrifunctional linker increasingly utilized in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its application in ADC synthesis and characterization.

Core Concepts: Understanding this compound

This compound is a versatile linker designed for the precise construction of complex ADCs. Its structure features two bicyclo[6.1.0]nonyne (BCN) moieties and a central secondary amine, connected by polyethylene glycol (PEG3) spacers. This unique architecture enables the attachment of two distinct azide-containing molecules, such as cytotoxic payloads or imaging agents, to a single antibody.

The key components of this compound contribute to its functionality:

  • Bicyclo[6.1.0]nonyne (BCN): These strained alkyne groups are highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding efficiently under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for bioconjugation.[1][2]

  • Polyethylene Glycol (PEG3) Spacers: The PEG3 linkers are hydrophilic, which enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.[1]

  • Secondary Amine: The central amino group provides a point of attachment for the linker to the antibody, often through amide bond formation with activated carboxylic acid groups on the antibody or a payload.

The bifunctional nature of the BCN groups allows for the creation of dual-drug ADCs, a promising strategy to overcome drug resistance and achieve synergistic therapeutic effects.

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₄₇H₇₇N₅O₁₄[3][4]
Molecular Weight 936.15 g/mol
Appearance Oil
Purity >90%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO.
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of ADCs using this compound.

Synthesis of a Dual-Payload Antibody-Drug Conjugate

This protocol outlines the general steps for creating an ADC with two different azide-functionalized payloads using this compound.

Materials:

  • Monoclonal antibody (mAb)

  • This compound linker

  • Azide-functionalized payload 1 (e.g., a cytotoxic drug)

  • Azide-functionalized payload 2 (e.g., a different cytotoxic drug or an imaging agent)

  • Activation reagent for the antibody's carboxyl groups (e.g., EDC/Sulfo-NHS)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., hydroxylamine)

  • Purification system: Size-Exclusion Chromatography (SEC) and/or Hydrophobic Interaction Chromatography (HIC)

Protocol:

  • Antibody Activation:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Activate the carboxyl groups on the antibody by adding a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess activation reagents using a desalting column equilibrated with PBS.

  • Linker Conjugation to Antibody:

    • Immediately add a 10- to 20-fold molar excess of this compound (dissolved in DMSO) to the activated antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.

    • Purify the antibody-linker conjugate (mAb-bis-BCN) using SEC to remove unreacted linker and byproducts.

  • First Payload Conjugation (SPAAC):

    • To the purified mAb-bis-BCN conjugate, add a 1.5- to 5-fold molar excess of azide-functionalized payload 1 (dissolved in a compatible organic solvent like DMSO).

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by HIC or Mass Spectrometry.

    • Purify the singly conjugated ADC (mAb-BCN-Payload1) using SEC to remove the excess payload.

  • Second Payload Conjugation (SPAAC):

    • To the purified mAb-BCN-Payload1, add a 1.5- to 5-fold molar excess of azide-functionalized payload 2.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C.

    • Purify the final dual-payload ADC (mAb-Payload1-Payload2) using SEC and/or HIC to remove any unreacted payload and to separate different drug-loaded species.

Characterization of the ADC

3.2.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-UV/Vis

Hydrophobic Interaction Chromatography (HIC) is a non-denaturing chromatographic technique that separates ADC species based on the number of conjugated drug molecules, which typically increases the hydrophobicity of the antibody.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV/Vis detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to the antibody with varying numbers of drug molecules (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for that species.

3.2.2. DAR Determination by Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR calculation.

Protocol:

  • Prepare the ADC sample by desalting and buffer exchange into an MS-compatible buffer (e.g., ammonium acetate). For some analyses, the ADC may be deglycosylated using PNGase F to reduce heterogeneity.

  • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF).

  • Acquire the mass spectrum under native or denaturing conditions.

  • Deconvolute the raw data to obtain the molecular weights of the different drug-loaded antibody species.

  • Calculate the number of conjugated drugs for each species by subtracting the mass of the unconjugated antibody and dividing by the mass of the drug-linker moiety.

  • The average DAR can be calculated from the relative abundance of each species observed in the mass spectrum.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the ADC on cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualization of Workflows and Pathways

Experimental Workflow for Dual-Payload ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Characterization mAb Monoclonal Antibody activated_mAb Activated Antibody (EDC/Sulfo-NHS) mAb->activated_mAb Activation mAb_linker mAb-bis-BCN Conjugate activated_mAb->mAb_linker Linker Conjugation linker This compound linker->mAb_linker purification1 SEC Purification mAb_linker->purification1 payload1 Azide-Payload 1 adc1 mAb-BCN-Payload 1 payload1->adc1 purification2 SEC Purification adc1->purification2 payload2 Azide-Payload 2 final_adc Dual-Payload ADC payload2->final_adc purification3 SEC/HIC Purification final_adc->purification3 purification1->adc1 SPAAC purification2->final_adc SPAAC characterization DAR Analysis (HIC, MS) Cytotoxicity Assay purification3->characterization

Caption: Workflow for the synthesis of a dual-payload ADC.

General ADC Mechanism of Action and Signaling Pathway

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Complex ADC-Antigen Complex ADC->Complex Binding Antigen Tumor-Specific Antigen Antigen->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage & Drug Release DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Microtubule_Disruption->Apoptosis Triggers

Caption: General mechanism of action of an ADC leading to apoptosis.

Conclusion

This compound is a powerful and versatile tool for the construction of advanced ADCs, particularly those with dual payloads. Its unique combination of bioorthogonal BCN moieties and hydrophilic PEG spacers allows for the creation of complex and potentially more effective cancer therapeutics. The experimental protocols provided in this guide offer a foundation for researchers to utilize this innovative linker in their ADC development programs. Further empirical determination of specific quantitative parameters will be crucial for optimizing conjugation strategies and ensuring the development of safe and effective ADCs.

References

The Reactivity of Bicyclo[6.1.0]nonyne (BCN): A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Bicyclo[6.1.0]nonyne (BCN) is a highly versatile and powerful tool in the field of bioorthogonal chemistry, enabling researchers to perform covalent ligations in complex biological systems.[1][2] As a strained cyclooctyne, BCN's reactivity is driven by the significant ring strain, which facilitates catalyst-free "click" reactions with a variety of partners.[1][2][3] This guide provides an in-depth exploration of BCN's synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. Its high reactivity, hydrophilicity, and stability make it an excellent choice for labeling proteins, nucleic acids, and other biomolecules for imaging, diagnostics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).

Synthesis of Bicyclo[6.1.0]nonyne

The synthesis of BCN derivatives typically starts from 1,5-cyclooctadiene. A key step is the cyclopropanation reaction, often catalyzed by rhodium complexes like Rh₂(OAc)₄, with ethyl diazoacetate to form a mixture of syn and anti diastereomers of bicyclo[6.1.0]non-4-ene-9-carboxylate. Subsequent steps involve reduction of the ester group, bromination, and elimination to yield the final bicyclononyne product. More recent methods have focused on improving the stereoselectivity of the initial cyclopropanation and developing more efficient, scalable routes to key intermediates like anti-BCN-COOH, achieving overall yields of 32% in just three steps.

BCN_Synthesis cluster_0 Core Synthesis Pathway COD 1,5-Cyclooctadiene Cyclopropanation Cyclopropanation (e.g., Rh₂(OAc)₄, EDA) COD->Cyclopropanation Precursor Bicyclo[6.1.0]nonene Precursor (Ester) Cyclopropanation->Precursor Functionalization Multi-step Functionalization (Reduction, Halogenation, Elimination) Precursor->Functionalization BCN Functionalized BCN (e.g., BCN-OH, BCN-COOH) Functionalization->BCN

Caption: Generalized synthetic workflow for producing functionalized BCN derivatives.

Core Reactivity and Kinetics

BCN's utility stems from its participation in highly efficient bioorthogonal reactions. The two primary cycloaddition reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the most prominent reaction involving BCN. It is a copper-free click reaction where the strained alkyne of BCN reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly specific and biocompatible, proceeding efficiently under mild, aqueous conditions without interfering with native biological functional groups. The reaction kinetics are a critical factor, and BCN exhibits a favorable balance between reactivity and stability. While slightly less reactive than dibenzocyclooctyne (DBCO) derivatives, BCN's smaller size and increased hydrophilicity can be advantageous in preserving the function of conjugated biomolecules.

The reactivity of BCN in SPAAC is remarkably consistent across different azide structures. Studies have shown that BCN reacts with primary, secondary, and even sterically hindered tertiary azides at similar rates. This is in stark contrast to more sterically demanding cyclooctynes like ADIBO, whose reaction rates with tertiary azides are several orders of magnitude lower.

SPAAC_Mechanism cluster_product Product BCN BCN (Strained Alkyne) Triazole Stable Triazole Linkage BCN->Triazole [3+2] Cycloaddition Azide Azide-Molecule (R-N₃) Azide->Triazole

Caption: The SPAAC reaction between BCN and an azide to form a stable triazole.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

BCN also serves as an excellent dienophile in IEDDA reactions, typically reacting with electron-poor dienes like tetrazines. This chemistry is often orders of magnitude faster than SPAAC, providing a powerful alternative for applications requiring extremely rapid ligation. The reaction between BCN and a tetrazine proceeds quickly to form a stable adduct.

Quantitative Reactivity Data

The selection of a bioorthogonal reagent is often dictated by its reaction kinetics, quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.

Table 1: Comparative SPAAC Reaction Kinetics with Benzyl Azide

Cyclooctyne Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Reference(s)
BCN (endo) 0.14 - 0.29
BCN (exo) 0.11 - 0.19
DIBO 0.17
DBCO ~0.1
DIFO 0.076

Note: Rate constants can vary based on solvent and temperature.

Table 2: BCN Reactivity with Various Azide Structures

Azide Type Reactant Azide Second-Order Rate Constant (k₂) with BCN (M⁻¹s⁻¹) Reference(s)
Primary 2-azidoethanol 0.024
Secondary 2-azidopropanol 0.012
Tertiary 2-azido-2-methylpropanol 0.012

Note: Reactions performed in CD₃CN at 25°C.

Applications in Research and Drug Development

The bioorthogonal nature of BCN chemistry makes it a powerful tool for a wide range of applications.

  • Bioconjugation: BCN is widely used to create stable conjugates of proteins, peptides, nucleic acids, and small molecules. This is particularly valuable in the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody for targeted cancer therapy.

  • Cellular Imaging and Labeling: By conjugating BCN-modified biomolecules with fluorescent dyes or other imaging agents, researchers can visualize and track cellular processes in living systems without disrupting them.

  • Drug Delivery: BCN chemistry plays a crucial role in constructing sophisticated drug delivery systems, allowing for the precise attachment of targeting ligands to nanocarriers.

  • Nucleic Acid Modifications: It enables the site-specific modification of DNA and RNA with functional groups, facilitating studies of gene expression and nucleic acid-protein interactions.

Bioconjugation_Workflow cluster_activation Step 1: Biomolecule Activation cluster_ligation Step 2: Bioorthogonal Ligation cluster_purification Step 3: Purification Biomolecule1 Biomolecule 1 (e.g., Antibody) Activated_Bio1 BCN-Functionalized Biomolecule 1 Biomolecule1->Activated_Bio1 BCN_Reagent BCN Reagent (e.g., BCN-NHS Ester) BCN_Reagent->Activated_Bio1 Final_Conjugate Final Bioconjugate Activated_Bio1->Final_Conjugate SPAAC Reaction (Aqueous Buffer, RT) Biomolecule2 Azide-Functionalized Biomolecule 2 (e.g., Drug, Dye) Biomolecule2->Final_Conjugate Purification Purification (e.g., Desalting Column) Final_Conjugate->Purification

Caption: A typical experimental workflow for bioconjugation using BCN-azide SPAAC.

Experimental Protocols

Protocol 1: Synthesis of BCN Precursor - Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate

This protocol describes an unselective synthesis of the BCN precursor.

  • Catalyst Preparation: Under a nitrogen atmosphere, add Rh₂(OAc)₄ (0.276 mmol) to a flame-dried 500 mL round-bottom flask containing a magnetic stir bar.

  • Reaction Setup: Add 1,5-cyclooctadiene (815 mmol) via syringe and stir until the catalyst is completely dissolved.

  • Reactant Addition: Prepare a solution of ethyl diazoacetate (EDA) (91.3 mmol) in 1,5-cyclooctadiene (217 mmol). Add this solution dropwise to the catalyst mixture over approximately 20 hours using a syringe pump.

  • Reaction Monitoring: Monitor the consumption of EDA by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess 1,5-cyclooctadiene.

  • Purification: Purify the resulting residue (a mixture of syn and anti isomers) by silica gel chromatography to yield the title compound.

Protocol 2: General BCN-Azide Bioconjugation (Antibody Labeling)

This protocol provides an example of conjugating a BCN-activated antibody with an azide-modified molecule.

  • Antibody Activation:

    • Prepare a 10 mM stock solution of a BCN-NHS ester in anhydrous DMSO.

    • Mix the antibody (target concentration ~1 mg/mL) with a 20-30 fold molar excess of the BCN-NHS ester solution. The final DMSO content should be approximately 20%.

    • Incubate the reaction at room temperature for 60 minutes.

  • Quenching:

    • Add Tris buffer (e.g., 10 µL of 100 mM Tris in water) to quench any unreacted BCN-NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of Activated Antibody:

    • Remove the excess, unreacted BCN-NHS ester and quenching agent using a spin desalting column equilibrated with the desired reaction buffer (e.g., PBS).

    • The resulting BCN-functionalized antibody can be used immediately or stored at -20°C.

  • Conjugation Reaction:

    • Mix the purified BCN-functionalized antibody with the azide-containing molecule in a suitable reaction buffer. The molar ratio will depend on the specific application and reactants.

    • Incubate the mixture at room temperature for 1-4 hours, or at 4°C for 2-12 hours.

  • Final Purification:

    • Purify the final antibody conjugate to remove any unreacted azide-molecule using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Conclusion

Bicyclo[6.1.0]nonyne is a cornerstone of modern bioorthogonal chemistry. Its unique combination of high strain-driven reactivity, stability, small size, and hydrophilicity makes it an indispensable tool for researchers in chemical biology and drug development. The ability to form stable covalent linkages under physiological conditions with high specificity has enabled significant advancements in biomolecular labeling, in vivo imaging, and the construction of targeted therapeutics. As synthetic methodologies continue to improve and our understanding of its reactivity deepens, the applications of BCN are poised to expand even further, paving the way for new discoveries and innovations.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Amino-bis-PEG3-BCN to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology. The efficacy of an ADC is highly dependent on the specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via a stable linker. Site-specific conjugation methods are increasingly favored as they yield homogeneous ADC populations with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and therapeutic index.

This document provides a detailed protocol for the use of Amino-bis-PEG3-BCN, a heterotrifunctional linker, in the synthesis of ADCs. This linker possesses a primary amine for initial conjugation to the antibody and two bicyclo[6.1.0]nonyne (BCN) moieties. The BCN groups are strained alkynes that readily participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions with azide-functionalized molecules.[1][2][3][4] The hydrophilic 3-unit polyethylene glycol (PEG3) spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, which can help to reduce aggregation.[3] This protocol will detail the steps for attaching the this compound linker to an antibody and the subsequent conjugation of azide-containing payloads.

Principle of the Method

The conjugation strategy involves a two-stage process. First, the primary amine of the this compound linker is covalently attached to the antibody. This is typically achieved by activating the carboxylic acid groups of the antibody's glutamate or aspartate residues using carbodiimide chemistry (EDC/NHS), followed by the formation of a stable amide bond with the linker's amine group.

In the second stage, the BCN-functionalized antibody is reacted with one or two different azide-modified molecules (e.g., cytotoxic drugs, fluorescent dyes, or other payloads) via the SPAAC reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biomolecules like antibodies. The result is a precisely constructed ADC with payloads attached at the desired locations.

Data Summary

The following table summarizes key quantitative parameters for the conjugation protocol. These values are derived from established methodologies and should be optimized for specific antibody and payload combinations.

ParameterValuePurposeReference
Antibody Modification
Antibody Concentration5 - 10 mg/mLTo ensure efficient reaction kinetics.
EDC Molar Excess50 - 100-foldTo activate antibody carboxyl groups.N/A
Sulfo-NHS Molar Excess50 - 100-foldTo stabilize the activated carboxyl groups.N/A
This compound Molar Excess10 - 20-foldTo drive the conjugation reaction to completion.
Reaction BufferMES or PBS, pH 6.0Optimal pH for EDC/NHS chemistry.N/A
Reaction Time2 - 4 hoursIncubation time for linker conjugation.
Reaction TemperatureRoom TemperatureStandard condition for amide bond formation.
SPAAC Reaction
Azide-Payload Molar Excess1.5 - 4-fold per BCN siteTo ensure complete reaction with BCN groups.
Reaction BufferPBS, pH 7.4Physiological pH for the SPAAC reaction.
Reaction Time4 - 12 hours (or overnight)Incubation time for click chemistry reaction.
Reaction TemperatureRoom Temperature or 37°CSPAAC is efficient at these temperatures.
Purification
MethodSize-Exclusion Chromatography (SEC) / Tangential Flow Filtration (TFF)To remove excess reagents and unconjugated species.

Experimental Protocols

Materials Required
  • Antibody of interest (in a suitable buffer, e.g., PBS)

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Azide-functionalized payload(s)

  • Reaction Buffers: MES buffer (pH 6.0) and Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching Reagent (e.g., 2-Aminoethanol or Tris buffer)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving linkers and payloads

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

  • Centrifugal filter units for buffer exchange and concentration

Part 1: Antibody Functionalization with this compound

This part of the protocol describes the activation of the antibody's carboxyl groups and subsequent reaction with the this compound linker.

  • Antibody Preparation:

    • Perform a buffer exchange to transfer the antibody into MES buffer (pH 6.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Reagent Preparation:

    • Prepare a fresh solution of EDC and Sulfo-NHS (e.g., 100 mM) in anhydrous DMSO or reaction buffer immediately before use.

    • Dissolve the this compound linker in anhydrous DMSO to a concentration of 10-20 mM.

  • Antibody Activation and Conjugation:

    • Add a 50 to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

    • Add a 10 to 20-fold molar excess of the dissolved this compound linker to the activated antibody solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) and incubating for an additional 15-30 minutes.

  • Purification of BCN-functionalized Antibody:

    • Remove the excess linker and reaction byproducts by size-exclusion chromatography (SEC) or by using desalting spin columns.

    • The elution buffer should be PBS at pH 7.4 to prepare for the next step.

    • Concentrate the purified BCN-antibody using a centrifugal filter unit.

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry if a chromophore is involved or by mass spectrometry.

Part 2: SPAAC Reaction with Azide-Functionalized Payload

This section details the copper-free click chemistry reaction to attach the azide-payload to the BCN-functionalized antibody.

  • Payload Preparation:

    • Dissolve the azide-functionalized payload in anhydrous DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • To the purified BCN-antibody solution (in PBS, pH 7.4), add a 1.5 to 4-fold molar excess of the azide-payload per BCN group. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some less reactive systems, incubation at 37°C may be beneficial. If using a light-sensitive payload, protect the reaction from light.

  • Final Purification of the ADC:

    • Purify the final antibody-drug conjugate using SEC to remove any unreacted payload and other small molecules.

    • The final ADC should be formulated in a suitable storage buffer (e.g., PBS).

Part 3: Characterization of the Final ADC

Thorough characterization is critical to ensure the quality and consistency of the ADC.

  • Protein Concentration: Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry (A280).

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectrophotometry: If the drug has a distinct UV-Vis absorbance, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the payload's λmax.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to separate species with different numbers of conjugated payloads, providing a distribution of DAR values.

    • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC can provide an accurate measurement of the molecular weight and thereby the DAR.

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC-HPLC): Used to determine the percentage of monomeric antibody and to quantify high molecular weight aggregates.

    • SDS-PAGE: Can be used under reducing and non-reducing conditions to confirm the integrity of the antibody chains after conjugation.

Visualizations

experimental_workflow cluster_prep Part 1: Antibody Functionalization cluster_spaac Part 2: SPAAC Reaction cluster_char Part 3: Characterization Ab_prep Antibody Preparation (Buffer Exchange to pH 6.0) Activation Antibody Activation (EDC/Sulfo-NHS) Ab_prep->Activation Reagent_prep Reagent Preparation (EDC, Sulfo-NHS, Linker) Reagent_prep->Activation Conjugation Linker Conjugation (Add this compound) Activation->Conjugation Purify1 Purification 1 (SEC or Desalting) Conjugation->Purify1 SPAAC SPAAC Reaction (Mix BCN-Ab + Azide-Payload) Purify1->SPAAC Payload_prep Payload Preparation (Dissolve Azide-Payload) Payload_prep->SPAAC Purify2 Final Purification (SEC) SPAAC->Purify2 Characterization ADC Characterization (DAR, Purity, Aggregation) Purify2->Characterization

Caption: Experimental workflow for ADC synthesis.

signaling_pathway cluster_activation Antibody Activation cluster_conjugation Linker Conjugation cluster_spaac SPAAC Reaction Ab Antibody (-COOH) EDC_NHS + EDC / Sulfo-NHS Ab->EDC_NHS Activated_Ab Activated Antibody (-CO-NHS) EDC_NHS->Activated_Ab BCN_Ab BCN-Functionalized Antibody Activated_Ab->BCN_Ab Amide Bond Formation Linker This compound (H2N-Linker) Linker->BCN_Ab Final_ADC Final ADC BCN_Ab->Final_ADC SPAAC Click Reaction Payload Azide-Payload (N3-Drug) Payload->Final_ADC

Caption: Chemical pathway for antibody conjugation.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Amino-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Amino-bis-PEG3-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry technique is essential for the site-specific conjugation of biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction between a cyclooctyne and an azide, forming a stable triazole linkage. The reaction is driven by the ring strain of the cyclooctyne, eliminating the need for a cytotoxic copper catalyst, which makes it ideal for applications in complex biological systems.[1][2] this compound is a heterotrifunctional linker containing a Bicyclononyne (BCN) moiety for SPAAC, a polyethylene glycol (PEG) spacer, and a primary amine for further functionalization.[2][3][4] The PEG spacer enhances solubility and reduces steric hindrance. This reagent is particularly valuable in the construction of ADCs, where precise and stable conjugation of a cytotoxic payload to a monoclonal antibody is critical.

Data Presentation

Optimizing SPAAC reactions requires a thorough understanding of the factors that influence their kinetics. The following tables summarize key quantitative data for SPAAC reactions involving BCN and related cyclooctynes.

Table 1: Reaction Rate Constants of BCN with Various Azides

CyclooctyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
BCNBenzyl Azide~0.012 - 0.024Not SpecifiedNot Specified
BCNFluorinated AzideFaster than non-fluorinated azidesNot SpecifiedNot Specified
BCNPrimary Alkyl Azide~0.024Not SpecifiedNot Specified
BCNSecondary Alkyl Azide~0.018Not SpecifiedNot Specified
BCNTertiary Alkyl Azide~0.012Not SpecifiedNot Specified

Table 2: Influence of Reaction Conditions on SPAAC Kinetics

ParameterConditionEffect on Reaction RateNotes
pH Increase from 7 to 9Generally increases rateThis is due to the deprotonation of amines which can influence the electronic properties of the reactants.
Temperature Increase from 25°C to 37°CIncreases rateAs with most chemical reactions, higher temperatures lead to faster kinetics.
Solvent/Buffer HEPES vs. PBSHigher rate in HEPESThe choice of buffer can significantly impact reaction efficiency.
Co-solvent DMSOCan increase solubility of hydrophobic reactantsFinal concentration should be kept low (<10-20%) to avoid protein denaturation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical two-step conjugation process to generate an Antibody-Drug Conjugate (ADC) using an azide-modified payload and an antibody functionalized with this compound.

Protocol 1: Functionalization of an Antibody with this compound

This protocol describes the modification of an antibody with this compound via an N-hydroxysuccinimide (NHS) ester intermediate to introduce the BCN moiety.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • BCN-NHS ester (prepared from this compound or commercially available)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • BCN-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to prevent denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted BCN-NHS ester and quenching reagent using a pre-equilibrated SEC column with the Reaction Buffer.

  • Characterization: Determine the concentration and degree of labeling (DOL) of the BCN-modified antibody using UV-Vis spectrophotometry.

Protocol 2: SPAAC Reaction for ADC Synthesis

This protocol details the cycloaddition reaction between the BCN-functionalized antibody and an azide-modified cytotoxic payload.

Materials:

  • BCN-modified antibody (from Protocol 1)

  • Azide-modified cytotoxic payload

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Payload Preparation: Prepare a stock solution of the azide-modified payload in DMSO.

  • SPAAC Reaction: Add a 1.5- to 3-fold molar excess of the azide-modified payload to the BCN-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle mixing. The reaction can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC to determine the optimal reaction time.

  • Purification: Purify the final ADC using an SEC column to remove any unreacted payload.

  • Characterization:

    • Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry.

    • Characterize the drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation SPAAC Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody activated_mAb BCN-Modified Antibody mAb->activated_mAb Amine Coupling bcn_nhs BCN-NHS Ester bcn_nhs->activated_mAb adc Antibody-Drug Conjugate (ADC) activated_mAb->adc SPAAC Reaction payload Cytotoxic Payload azide_payload Azide-Modified Payload payload->azide_payload Azide Functionalization azide_linker Azide Linker azide_linker->azide_payload azide_payload->adc purified_adc Purified ADC adc->purified_adc SEC Purification analysis Characterization (HIC-HPLC, MS) purified_adc->analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

logical_relationship cluster_reactants Reactants spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) conjugate Stable Bioconjugate (e.g., ADC) spaac->conjugate bcn This compound bcn->spaac azide Azide-Modified Molecule (e.g., Payload, Fluorophore) azide->spaac

Caption: Logical relationship of components in a SPAAC reaction.

References

Application Notes and Protocols for Amino-bis-PEG3-BCN in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, efficacy, pharmacokinetics, and safety profile.[1][2]

Amino-bis-PEG3-BCN is a versatile, heterotrifunctional linker designed for advanced ADC development.[3][4] Its unique structure comprises three key elements:

  • A Secondary Amine: Provides a reactive handle for stable amide bond formation with a payload that contains a carboxylic acid group.[5]

  • Two Bicyclo[6.1.0]nonyne (BCN) Groups: These strained alkynes are highly reactive partners for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that does not require a cytotoxic copper catalyst. This allows for a highly specific and stable conjugation to an azide-modified antibody under mild, physiological conditions.

  • A Hydrophilic PEG3 Spacer: The short polyethylene glycol (PEG) chain enhances the aqueous solubility of the linker and the final ADC, which can help mitigate aggregation issues often associated with hydrophobic payloads and improve overall pharmacokinetic properties.

Furthermore, the IUPAC name reveals the presence of carbamate functional groups, which are known to be cleavable within the acidic environment of the lysosome following ADC internalization, facilitating the release of the active payload inside the target cancer cell.

These application notes provide a comprehensive guide, including detailed experimental protocols and workflow diagrams, for the successful synthesis and characterization of an ADC using the this compound linker.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValue
IUPAC Name bis(((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl) (18-amino-13,23-dioxo-3,6,9,16,20,27,30,33-octaoxa-12,24-diazapentatriacontane-1,35-diyl)dicarbamate
Molecular Formula C₄₇H₇₇N₅O₁₄
Molecular Weight 936.14 g/mol
Reactive Groups 1x Secondary Amine (-NH-), 2x Bicyclo[6.1.0]nonyne (BCN)
Reactivity Amine reacts with activated carboxylic acids (e.g., NHS esters); BCN reacts with azides (-N₃) via SPAAC.
Solubility Soluble in common organic solvents (DMSO, DMF); the PEG3 spacer enhances aqueous solubility.
Cleavability Contains carbamate linkages, suggesting potential for cleavage under lysosomal conditions.

Mechanism of Action and Experimental Workflow

The synthesis of an ADC using this compound is a multi-stage process that leverages two distinct and orthogonal chemical reactions. The general workflow involves:

  • Preparation of an Azide-Modified Antibody: Site-specific introduction of azide handles onto the monoclonal antibody.

  • Synthesis of the Payload-Linker Complex: Activation of the cytotoxic payload's carboxylic acid and subsequent conjugation to the linker's amine group.

  • Final ADC Conjugation: Reaction of the BCN-functionalized payload-linker complex with the azide-modified antibody via SPAAC.

  • Purification and Characterization: Removal of impurities and comprehensive analysis of the final ADC product.

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Preparation cluster_1 Stage 2: Payload-Linker Synthesis cluster_2 Stage 3 & 4: Final Conjugation & Purification A Monoclonal Antibody (mAb) B Site-Specific Azide Modification A->B e.g., Enzymatic Glycan Remodeling C Azide-Modified Antibody (mAb-N₃) B->C I SPAAC 'Click' Reaction C->I D Payload with Carboxylic Acid (Payload-COOH) E Carboxylic Acid Activation (EDC/NHS) D->E G Amide Bond Formation E->G F This compound Linker F->G H BCN-Linker-Payload Complex G->H H->I J Crude ADC I->J K Purification (e.g., SEC, HIC) J->K L Purified ADC K->L M Characterization (HIC, MS, SEC) L->M

Caption: Overall workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for each stage of the ADC synthesis. Note that specific conditions (e.g., concentrations, reaction times, temperatures) may require optimization based on the specific antibody and payload used.

Protocol 1: Site-Specific Modification of Antibody with Azide Groups

This protocol describes a general method for introducing azide groups onto the antibody's N-glycans, providing a site-specific handle for conjugation away from the antigen-binding sites.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Endoglycosidase (e.g., EndoS2)

  • Galactosyltransferase (e.g., GalT)

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Buffer Exchange: Exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Deglycosylation: Add EndoS2 to the mAb solution to remove the bulk of the N-glycan, leaving the core GlcNAc residue. Incubate at 37°C for 2-4 hours.

  • Azido-Sugar Addition: To the same reaction mixture, add GalT and UDP-GalNAz. Incubate at 30°C for 12-18 hours to transfer the azide-containing sugar to the exposed GlcNAc.

  • Purification: Purify the resulting azide-modified antibody (mAb-N₃) using an SEC column (e.g., Sephadex G-25) equilibrated with an azide-free buffer (e.g., PBS, pH 7.4) to remove enzymes and unreacted reagents.

  • Characterization: Confirm the successful modification and determine the degree of labeling (DoL) using Mass Spectrometry (MS). A mass increase corresponding to the added azido-sugar should be observed.

Protocol 2: Synthesis of the BCN-Linker-Payload Complex

This protocol details the conjugation of a cytotoxic payload containing a carboxylic acid to the amine group of the this compound linker.

Materials:

  • Cytotoxic Payload with a carboxylic acid group (Payload-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl Sulfoxide - DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification system (e.g., Preparative HPLC)

Procedure:

  • Payload Activation:

    • Dissolve the Payload-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the payload. Monitor the reaction by LC-MS.

  • Conjugation to Linker:

    • In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the activated payload solution to the linker solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight (12-16 hours). Monitor the progress by LC-MS until the starting materials are consumed.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., DMSO/water).

    • Purify the BCN-Linker-Payload complex by preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the purified product.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Protocol 3: Final ADC Conjugation via SPAAC

This protocol describes the final "click" reaction between the BCN-Linker-Payload complex and the azide-modified antibody.

Materials:

  • Azide-Modified Antibody (mAb-N₃) in PBS, pH 7.4

  • Purified BCN-Linker-Payload complex

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the BCN-Linker-Payload complex in anhydrous DMSO at a concentration of 10-20 mM.

    • Ensure the mAb-N₃ concentration is between 5-10 mg/mL in PBS.

  • Conjugation Reaction:

    • Add the BCN-Linker-Payload stock solution to the mAb-N₃ solution. A molar excess of 3-5 fold of the linker-payload complex per azide site is recommended as a starting point.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody stability.

    • Incubate the reaction at room temperature or 37°C for 4-12 hours with gentle mixing. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC).

  • Purification:

    • Purify the resulting ADC using an SEC column to remove unreacted BCN-Linker-Payload complex.

    • Alternatively, HIC can be used to separate ADC species with different Drug-to-Antibody Ratios (DARs).

  • Final Formulation: Buffer exchange the purified ADC into a suitable formulation buffer for storage (e.g., PBS or a formulation buffer containing stabilizers) and concentrate to the desired final concentration.

ADC Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) and Purity

1. Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is the primary method for determining the average DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with each conjugated drug-linker.

  • System: HPLC system with a HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from 0% to 100% B over 20-30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.). The average DAR is calculated from the relative peak area of each species.

2. Mass Spectrometry (MS): Intact mass analysis under native or denaturing (after deglycosylation) conditions confirms the identity of the ADC species and provides an accurate DAR value.

  • Method: LC-MS using a suitable column (e.g., reversed-phase for denatured analysis) coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Analysis: Deconvolute the resulting mass spectrum. The mass difference between the ADC peaks and the unconjugated antibody, divided by the mass of the added linker-payload, provides the DAR for each species.

3. Size Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the ADC and quantify the level of aggregation.

  • System: HPLC system with an SEC column.

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., 150 mM Sodium Phosphate, pH 7.0).

  • Detection: UV absorbance at 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. High molecular weight species (aggregates) will elute earlier. A high level of aggregation (>5%) is generally undesirable.

Quantitative Data Summary

The following table provides recommended starting parameters for the synthesis and expected outcomes. These values should be optimized for each specific ADC project.

ParameterRecommended Value / RangeAnalysis Method
Payload Activation (Payload:EDC:NHS) 1 : 1.2 : 1.2 molar ratioLC-MS
Linker Conjugation (Payload:Linker) 1 : 1 molar ratioLC-MS, HPLC
SPAAC Reaction (Linker-Payload:Azide Site) 3-5 fold molar excessHIC-HPLC, LC-MS
SPAAC Reaction Time 4-12 hoursHIC-HPLC
SPAAC Reaction Temperature 25°C - 37°CHIC-HPLC
Expected Average DAR 1.8 - 2.0 (for 2 azide sites)HIC-HPLC, MS
Final ADC Purity >95% monomerSEC-HPLC
Unconjugated Payload <1%RP-HPLC

Visualizations

ADC Intracellular Processing and Payload Release

Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis. It is then trafficked to the lysosome, where the acidic environment and resident enzymes, such as cathepsins, are believed to cleave the carbamate linkages within the linker, releasing the cytotoxic payload to exert its cell-killing effect.

ADC_MoA cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC_Lysosome ADC Cleavage Carbamate Cleavage ADC_Lysosome->Cleavage Cathepsins / Low pH Payload Active Payload Cleavage->Payload Target (e.g., DNA, Tubulin) Target (e.g., DNA, Tubulin) Payload->Target (e.g., DNA, Tubulin) Induces Apoptosis Receptor Antigen Endosome Endosome Receptor->Endosome 2. Internalization Endosome->ADC_Lysosome 3. Trafficking ADC_ext ADC ADC_ext->Receptor 1. Binding

Caption: ADC mechanism of action and lysosomal payload release.

References

Application Notes and Protocols for Amino-bis-PEG3-BCN in Dual-Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-bis-PEG3-BCN is a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly dual-labeling experiments. This linker possesses two bicyclo[6.1.0]nonyne (BCN) moieties and a terminal secondary amine, providing three points for covalent attachment of different molecules. The BCN groups enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction. The presence of a hydrophilic polyethylene glycol (PEG3) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1]

These characteristics make this compound an ideal tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs) with two different payloads, dual-labeled imaging probes, or multifunctional protein complexes for therapeutic and diagnostic applications.

Chemical Properties and Specifications

The key properties of this compound are summarized in the table below, providing essential information for experimental design and execution.

PropertyValueReference(s)
Chemical Formula C47H77N5O14[2][3]
Molecular Weight 936.14 g/mol [1][2]
Appearance Oil
Purity >90%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C. Store in a dry, dark place.
Reactive Groups 2 x Bicyclo[6.1.0]nonyne (BCN), 1 x Secondary Amine
Reactivity BCN groups react with azide (-N₃) groups via SPAAC. The amine group can be conjugated to activated esters (e.g., NHS esters).

Experimental Protocols

This section provides a detailed protocol for the sequential dual-labeling of a monoclonal antibody (mAb) with two distinct azide-functionalized molecules using the BCN moieties of this compound, followed by the conjugation of a third molecule to the amine group.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the initial attachment of the this compound linker to an antibody via its amine group through an activated ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS-ester activation reagent (e.g., Disuccinimidyl suberate - DSS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffers (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • Activation of this compound:

    • Dissolve this compound and a 1.2-fold molar excess of DSS in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature to form the NHS ester of the linker.

  • Conjugation to Antibody:

    • Add a 10- to 20-fold molar excess of the activated this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography using a column equilibrated with PBS (pH 7.4). The purified mAb-BCN conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Sequential Dual-Labeling via SPAAC

This protocol outlines the sequential conjugation of two different azide-modified molecules (Payload 1 and Payload 2) to the BCN groups of the mAb-BCN conjugate.

Materials:

  • mAb-BCN conjugate from Protocol 1

  • Azide-modified Payload 1 (e.g., a cytotoxic drug, azide-MMAE)

  • Azide-modified Payload 2 (e.g., a fluorescent reporter, azide-fluorophore)

  • Anhydrous DMSO

  • Reaction buffer (PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • First SPAAC Reaction (Payload 1):

    • Prepare a stock solution of azide-modified Payload 1 in DMSO.

    • Add a 1.5- to 3-fold molar excess of Payload 1 to the mAb-BCN conjugate solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

    • Purify the mAb-BCN-Payload 1 conjugate using SEC to remove unreacted Payload 1.

  • Second SPAAC Reaction (Payload 2):

    • Prepare a stock solution of azide-modified Payload 2 in DMSO.

    • Add a 1.5- to 3-fold molar excess of Payload 2 to the purified mAb-BCN-Payload 1 conjugate.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light if the payload is light-sensitive.

    • Purify the final dual-labeled antibody (mAb-Payload 1-Payload 2) using SEC to remove the unreacted Payload 2.

Characterization of the Dual-Labeled Antibody
  • Protein Concentration: Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry at 280 nm.

  • Drug-to-Antibody Ratio (DAR) and Fluorophore-to-Antibody Ratio (FAR): Characterize the DAR and FAR using HIC-HPLC and/or mass spectrometry to confirm the successful conjugation of both payloads.

  • Binding Affinity: Assess the binding affinity of the dual-labeled antibody to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

  • Mass Spectrometry: Confirm the identity and integrity of the final conjugate by intact mass analysis and, if necessary, peptide mapping after enzymatic digestion.

Quantitative Data

The efficiency of SPAAC reactions is a critical factor for successful bioconjugation. The following table summarizes key quantitative data for BCN linkers.

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₂) of exo-BCN with Benzyl Azide 0.19 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
Second-Order Rate Constant (k₂) of endo-BCN with Benzyl Azide 0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
Stability of BCN in the presence of 100 µM Glutathione (GSH) Half-life of ~6 hours-
Typical Molar Excess of Azide-modified Molecule 1.5- to 3-foldPer BCN group
Typical Reaction Time for SPAAC 4-12 hoursRoom temperature or 37°C

Visualizations

Experimental Workflow for Dual-Labeling of an Antibody

The following diagram illustrates the experimental workflow for the synthesis of a dual-labeled antibody using this compound.

Dual_Labeling_Workflow cluster_0 Antibody Monoclonal Antibody (mAb) mAb_Linker mAb-BCN Conjugate Antibody->mAb_Linker Amine Coupling Linker This compound + NHS-ester Linker->mAb_Linker Purification1 Purification (SEC) mAb_Linker->Purification1 Payload1 Azide-Payload 1 (e.g., Drug) mAb_Payload1 mAb-BCN-Payload 1 Conjugate Payload1->mAb_Payload1 Purification2 Purification (SEC) mAb_Payload1->Purification2 Payload2 Azide-Payload 2 (e.g., Fluorophore) Final_ADC Dual-Labeled Antibody (mAb-Payload 1-Payload 2) Payload2->Final_ADC Purification3 Purification (SEC) Final_ADC->Purification3 Purification1->mAb_Payload1 First SPAAC Purification2->Final_ADC Second SPAAC Characterization Characterization (MS, HIC, ELISA) Purification3->Characterization

Caption: Workflow for dual-labeling of an antibody using this compound.

Signaling Pathway Example: Targeted Delivery of a Dual-Payload ADC

The following diagram illustrates a simplified signaling pathway of how a dual-labeled ADC, synthesized using this compound, can target a cancer cell and deliver two different therapeutic payloads.

ADC_Signaling_Pathway cluster_cell ADC Dual-Labeled ADC (mAb-Payload 1-Payload 2) Receptor Tumor-Specific Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cell Cancer Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion Payload1_released Payload 1 (e.g., DNA Alkylator) Lysosome->Payload1_released Linker Cleavage & Payload Release Payload2_released Payload 2 (e.g., Tubulin Inhibitor) Lysosome->Payload2_released DNA_Damage DNA Damage & Apoptosis Payload1_released->DNA_Damage Mechanism of Action Microtubule_Disruption Microtubule Disruption & Cell Cycle Arrest Payload2_released->Microtubule_Disruption Mechanism of Action

Caption: Targeted delivery and action of a dual-payload ADC.

References

Application Notes and Protocols for Bioconjugation using Amino-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-bis-PEG3-BCN is a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular constructs. This linker possesses a central secondary amine and two bicyclo[6.1.0]nonyne (BCN) moieties, offering a versatile platform for sequential or dual conjugations. The BCN groups are strained alkynes that readily participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" with azide-functionalized molecules.[1][2] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[1] The polyethylene glycol (PEG3) spacers enhance the hydrophilicity of the linker, which can improve the solubility and stability of the final conjugate and reduce aggregation.[1]

This document provides detailed protocols for a two-stage conjugation strategy involving an antibody (or other carboxyl-containing biomolecule). The first stage involves the conjugation of the antibody to the secondary amine of the this compound linker via amide bond formation. The second stage utilizes the two BCN groups for subsequent SPAAC reactions with azide-modified payloads, such as cytotoxic drugs or fluorescent reporters.

Chemical Properties and Reaction Scheme

This compound's unique structure allows for a controlled, stepwise approach to building complex bioconjugates. The central secondary amine can be coupled to an activated carboxyl group on a biomolecule, such as an antibody, using carbodiimide chemistry (e.g., EDC and NHS). Following this initial conjugation and purification, the two BCN arms are available for rapid and specific reaction with azide-containing molecules.

Diagram of the overall reaction workflow:

G cluster_stage1 Stage 1: Antibody-Linker Conjugation cluster_stage2 Stage 2: Payload Conjugation (SPAAC) Antibody Antibody with -COOH groups Activated_Antibody EDC/NHS Activated Antibody Antibody->Activated_Antibody EDC, NHS Antibody_Linker Antibody-Linker Conjugate Activated_Antibody->Antibody_Linker Linker This compound Linker->Antibody_Linker Final_ADC Final Antibody-Drug Conjugate (ADC) Antibody_Linker->Final_ADC Azide_Payload1 Azide-Payload 1 Azide_Payload1->Final_ADC Azide_Payload2 Azide-Payload 2 Azide_Payload2->Final_ADC G cluster_workflow Antibody-Linker Conjugation Workflow Start Start with Antibody in MES Buffer Activate Activate with EDC/NHS (15-30 min, RT) Start->Activate Purify1 Optional: Desalting Column (Buffer exchange to PBS) Activate->Purify1 Conjugate Add this compound (2h RT or overnight 4°C) Purify1->Conjugate Quench Quench with Tris or Hydroxylamine (15-30 min, RT) Conjugate->Quench Purify2 Purify by SEC Quench->Purify2 End Purified Antibody-Linker Conjugate Purify2->End G cluster_pathway Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Antibody_BCN Antibody-BCN Transition_State [3+2] Cycloaddition Transition State Antibody_BCN->Transition_State Azide Azide-Payload Azide->Transition_State Triazole Stable Triazole Linkage (Final Conjugate) Transition_State->Triazole

References

Application Notes and Protocols for Protein Labeling with Amino-bis-PEG3-BCN for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-bis-PEG3-BCN is a heterotrifunctional linker designed for the covalent labeling of proteins and other biomolecules for imaging and other applications.[1][2][3][4] This reagent features two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily participate in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The linker also possesses a secondary amine for further functionalization and a hydrophilic polyethylene glycol (PEG3) spacer that enhances solubility and minimizes steric hindrance.[1]

The bioorthogonal nature of the SPAAC reaction makes this compound an ideal tool for labeling proteins in complex biological environments, including living cells, without the need for cytotoxic copper catalysts. This allows for the specific attachment of imaging probes, such as fluorescent dyes, to azide-modified proteins. This document provides detailed protocols for protein labeling using this compound and presents relevant quantitative data to guide experimental design.

Data Presentation

Quantitative Data for BCN-based Linkers

While specific quantitative data for this compound is not extensively published, the following tables provide representative data for BCN-based linkers in SPAAC reactions. This information can be used to estimate reaction parameters and expected outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₇H₇₇N₅O₁₄
Molecular Weight 936.15 g/mol
Purity >90%
Physical Form Oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Store at -20°C for long-term use

Table 2: Representative Second-Order Rate Constants for BCN Reactions with Azides

BCN DerivativeAzide PartnerRate Constant (k₂) (M⁻¹s⁻¹)
BCNBenzyl Azide~0.1
BCNPhenyl Azide~0.3
BCNAlkyl Azide~0.05 - 0.1

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.

Table 3: Recommended Starting Concentrations and Molar Ratios for Protein Labeling

ParameterRecommended Range
Protein Concentration 1 - 10 mg/mL
This compound to Protein Molar Ratio 5:1 to 20:1
Azide-Fluorophore to Protein Molar Ratio 1:1 to 5:1
Incubation Time 1 - 12 hours
Incubation Temperature 4°C to 37°C

Experimental Protocols

Protocol 1: Modification of Target Protein with an Azide Moiety

For successful labeling with this compound, the target protein must first be functionalized with an azide group. This can be achieved through various methods, including the use of an azide-NHS ester to modify lysine residues.

Materials:

  • Target Protein

  • Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in PBS (pH 7.4).

  • NHS Ester Stock Solution: Dissolve the Azido-PEGn-NHS ester in DMSO to a final concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted Azido-PEGn-NHS ester using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

  • Quantification: Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA assay).

Protocol 2: Labeling of Azide-Modified Protein with this compound and a Fluorescent Probe

This protocol describes the two-step labeling of an azide-modified protein. First, the protein is reacted with this compound. In the second step, an azide-functionalized fluorescent probe is conjugated to the remaining BCN group on the linker.

Materials:

  • Azide-Modified Protein (from Protocol 1)

  • This compound

  • Azide-functionalized fluorescent probe (e.g., AF488-Azide)

  • PBS, pH 7.4

  • DMSO

  • SEC column

Procedure:

  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • First Conjugation (Protein to Linker):

    • Add a 5- to 10-fold molar excess of the this compound solution to the azide-modified protein solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.

    • Purify the protein-BCN conjugate using an SEC column to remove unreacted linker.

  • Fluorescent Probe Stock Solution: Prepare a stock solution of the azide-modified fluorescent probe in DMSO.

  • Second Conjugation (Linker to Fluorophore):

    • Add a 1.5- to 3-fold molar excess of the fluorescent probe to the purified protein-BCN conjugate.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light.

  • Final Purification: Purify the final fluorescently labeled protein conjugate using an SEC column to remove the unreacted fluorescent probe.

  • Characterization:

    • Determine the final protein concentration.

    • Calculate the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation maximum).

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Azide Modification cluster_step2 Step 2: SPAAC Labeling TargetProtein Target Protein Reaction1 Incubation (RT, 1-2h) TargetProtein->Reaction1 AzideNHS Azido-PEGn-NHS Ester AzideNHS->Reaction1 Purification1 Size-Exclusion Chromatography Reaction1->Purification1 AzideProtein Azide-Modified Protein Purification1->AzideProtein Reaction2 First Conjugation (RT or 37°C, 4-12h) AzideProtein->Reaction2 AminoBCN This compound AminoBCN->Reaction2 Purification2 Size-Exclusion Chromatography Reaction2->Purification2 ProteinBCN Protein-BCN Conjugate Purification2->ProteinBCN Reaction3 Second Conjugation (RT or 37°C, 4-12h) ProteinBCN->Reaction3 AzideFluorophore Azide-Fluorophore AzideFluorophore->Reaction3 Purification3 Size-Exclusion Chromatography Reaction3->Purification3 LabeledProtein Fluorescently Labeled Protein Purification3->LabeledProtein signaling_pathway cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_Azide Protein-N₃ Intermediate Protein-Triazole-Linker-BCN Protein_Azide->Intermediate SPAAC BCN_Linker This compound BCN_Linker->Intermediate Labeled_Protein Labeled Protein Intermediate->Labeled_Protein SPAAC Fluorophore_Azide Fluorophore-N₃ Fluorophore_Azide->Labeled_Protein

References

Illuminating the Cell Surface: A Guide to Modification via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a powerful and versatile tool for the precise chemical modification of cell surfaces. Its bioorthogonal nature, high efficiency, and mild reaction conditions make it an ideal methodology for labeling, tracking, and engineering living cells.[1][2][3][4] This document provides detailed application notes and experimental protocols for the two main arms of click chemistry utilized in cell surface engineering: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.

Introduction to Cell Surface Click Chemistry

The fundamental principle of cell surface click chemistry involves a two-step process. First, a bioorthogonal functional group, typically an azide or a strained alkyne, is introduced to the cell surface. This is often achieved through metabolic labeling, where cells are cultured with a modified sugar (e.g., an azide-modified N-acetylmannosamine, ManNAz) that is incorporated into cell surface glycans. The second step involves the "click" reaction, where a molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule) bearing the complementary functional group (an alkyne for an azide, or vice versa) is added. The two moieties then specifically and efficiently react, forming a stable covalent bond and tethering the molecule of interest to the cell surface.[5]

The choice between copper-catalyzed and copper-free click chemistry is a critical consideration. While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. Strain-promoted click chemistry, which utilizes strained cyclooctynes that react spontaneously with azides, circumvents this issue, making it more suitable for applications involving live cells.

Key Applications in Research and Drug Development

  • Cellular Imaging and Tracking: Fluorescently labeling specific cell populations for in vitro and in vivo imaging.

  • Drug Targeting and Delivery: Conjugating therapeutic agents to cell-surface receptors for targeted delivery.

  • Understanding Cellular Interactions: Probing cell-cell and cell-matrix interactions by modifying surface molecules.

  • Biomarker Discovery: Attaching probes to identify and isolate specific cell surface proteins or glycans.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the introduction of azide functionalities onto the cell surface glycans of mammalian cells using an azide-modified sugar.

Materials:

  • Mammalian cell line of choice (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency in a suitable culture vessel.

  • Prepare a stock solution of Ac4ManNAz in sterile dimethyl sulfoxide (DMSO).

  • Add the Ac4ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

  • After incubation, gently wash the cells three times with PBS to remove any unincorporated azido sugar.

  • The cells are now ready for cell surface modification via click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Cell Surface

This protocol details the labeling of azide-modified cells with an alkyne-containing molecule using a copper catalyst. Note: This protocol is generally recommended for fixed cells due to the potential toxicity of copper.

Materials:

  • Azide-modified cells (from Protocol 1)

  • Alkyne-functionalized molecule of interest (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • PBS

Procedure:

  • Prepare the following stock solutions:

    • 20 mM CuSO4 in water

    • 100 mM THPTA in water

    • 300 mM sodium ascorbate in water (prepare fresh)

    • 2.5 mM alkyne-functionalized molecule in DMSO or water

  • To the azide-modified cells in PBS, add the alkyne-functionalized molecule to a final concentration of 25-100 µM.

  • Add the THPTA ligand solution to a final concentration of 1 mM.

  • Add the CuSO4 solution to a final concentration of 200 µM.

  • Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 3 mM.

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess reagents.

  • The cells are now labeled and ready for downstream analysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on the Cell Surface

This protocol describes the copper-free labeling of azide-modified cells with a strained alkyne-containing molecule, suitable for live-cell applications.

Materials:

  • Azide-modified cells (from Protocol 1)

  • Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore)

  • PBS

Procedure:

  • Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Resuspend the azide-modified cells in PBS.

  • Add the strained alkyne-functionalized molecule to the cell suspension to a final concentration of 10-50 µM.

  • Incubate the reaction for 30-60 minutes at 37°C. Reaction times can vary depending on the specific strained alkyne used.

  • Wash the cells three times with PBS to remove unreacted reagents.

  • The cells are now labeled and can be used for live-cell imaging or other downstream applications.

Quantitative Data Summary

The efficiency of click chemistry reactions on the cell surface can be influenced by various factors, including the specific reagents used, their concentrations, and the cell type. The following table summarizes representative quantitative data from the literature.

Click Chemistry MethodCell TypeReagents & ConditionsLabeling Efficiency/YieldCell ViabilityReference
CuAAC OVCAR5HPG-modified proteins, biotin-azide, CuI ligand>18% on membrane proteins75%
SPAAC JurkatAc4ManNAz, DBCO-FLAGNot specified, but successful labeling demonstratedHigh
iEDDA JurkatAc4ManNAz, Tz-DBCO~46% of cells formed pairsNot specified

Note: Quantitative data for cell surface click chemistry is often application-specific and may not always be reported as a straightforward percentage. Efficiency is frequently assessed by fluorescence intensity measurements or the degree of a downstream biological effect.

Visualizing the Process: Workflows and Mechanisms

To aid in the understanding of these protocols, the following diagrams illustrate the key workflows and chemical reactions involved in cell surface modification via click chemistry.

G General Workflow for Cell Surface Modification cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis a Cell Culture b Metabolic Labeling (e.g., Ac4ManNAz) a->b c Addition of Functionalized Probe (e.g., Fluorophore-Alkyne) b->c d Click Chemistry (CuAAC or SPAAC) c->d e Washing d->e f Downstream Application (e.g., Imaging, Flow Cytometry) e->f

Caption: A generalized workflow for cell surface modification using click chemistry.

G CuAAC and SPAAC Click Chemistry Reactions cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) a Cell Surface Azide R-N3 c Triazole Linkage R-Triazole-R' a->c Cu(I) catalyst Sodium Ascorbate THPTA b Terminal Alkyne Probe R'-C≡CH b->c Cu(I) catalyst Sodium Ascorbate THPTA d Cell Surface Azide R-N3 f Triazole Linkage R-Triazole-R' d->f No Catalyst Required e Strained Alkyne Probe (e.g., DBCO) R'-Cyclooctyne e->f No Catalyst Required

Caption: Comparison of CuAAC and SPAAC reaction mechanisms for cell surface labeling.

G Decision Tree: Choosing a Click Chemistry Method start Start: Cell Surface Modification Goal live_cells Are you working with live cells? start->live_cells spaac Use Strain-Promoted Click Chemistry (SPAAC) live_cells->spaac Yes fixed_cells Are the cells fixed? live_cells->fixed_cells No cuaac Use Copper-Catalyzed Click Chemistry (CuAAC) fixed_cells->cuaac Yes consider_spaac Consider SPAAC to avoid potential artifacts fixed_cells->consider_spaac No

Caption: A decision-making guide for selecting the appropriate click chemistry method.

References

Application Notes and Protocols for the Use of Amino-bis-PEG3-BCN in Creating Protein-Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-bis-PEG3-BCN, a heterotrifunctional linker, for the creation of stable protein-protein conjugates. This technology is pivotal in various fields, including therapeutic antibody development, proteomics, and diagnostics, where the precise linkage of two distinct proteins is required to generate novel functionalities.

Introduction to this compound

This compound is a versatile linker designed for bioconjugation.[1][2] Its structure features two bicyclo[6.1.0]nonyne (BCN) groups and a central secondary amine. The BCN moieties are strained alkynes that readily participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3] This reaction allows for the covalent linkage of the BCN-modified molecule to a molecule containing an azide group under mild, aqueous conditions without the need for a toxic copper catalyst.[1] The integrated polyethylene glycol (PEG3) spacers enhance the solubility of the linker and the resulting conjugate in aqueous buffers, reduce aggregation, and minimize steric hindrance.[1]

The heterotrifunctional nature of this compound, with its two BCN groups and one secondary amine, allows for a controlled, sequential conjugation strategy to link two different proteins.

Principle of Protein-Protein Conjugation using this compound

The creation of a protein-protein conjugate using this compound is a two-stage process. First, one protein (Protein A) is functionalized with an amine-reactive group, which then reacts with the secondary amine of the this compound linker. This step results in a protein-linker intermediate. In the second stage, this intermediate, now bearing two BCN groups, is reacted with a second protein (Protein B) that has been pre-functionalized with azide groups. The BCN groups on the linker react with the azide groups on the second protein via SPAAC to form a stable triazole linkage, resulting in the desired protein-protein conjugate.

Mandatory Visualizations

Chemical Structure of this compound cluster_linker This compound BCN1 BCN PEG1 PEG3 BCN1->PEG1 NH NH (Secondary Amine) PEG1->NH PEG2 PEG3 NH->PEG2 BCN2 BCN PEG2->BCN2

Caption: Structure of the this compound linker.

Experimental Workflow for Protein-Protein Conjugation cluster_step1 Step 1: Functionalization of Protein A cluster_step2 Step 2: Linker Attachment cluster_step3 Step 3: Functionalization of Protein B cluster_step4 Step 4: SPAAC Reaction cluster_step5 Step 5: Purification & Analysis ProtA Protein A Activate_ProtA Activate with NHS-ester ProtA->Activate_ProtA Activated_ProtA Protein A-NHS Activate_ProtA->Activated_ProtA Conjugate_Linker React with secondary amine Activated_ProtA->Conjugate_Linker Linker This compound Linker->Conjugate_Linker ProtA_Linker Protein A-Linker (BCN)₂ Conjugate_Linker->ProtA_Linker SPAAC SPAAC 'Click' Reaction ProtA_Linker->SPAAC ProtB Protein B Azide_Mod Introduce Azide (e.g., Azide-NHS) ProtB->Azide_Mod ProtB_Azide Protein B-Azide Azide_Mod->ProtB_Azide ProtB_Azide->SPAAC Final_Conjugate Protein A - Linker - Protein B Conjugate SPAAC->Final_Conjugate Purify Purification (e.g., SEC) Final_Conjugate->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze

Caption: Overall workflow of protein-protein conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product BCN BCN-Protein A Triazole Triazole Linkage (Protein A - Protein B) BCN->Triazole [3+2] Cycloaddition Azide Azide-Protein B Azide->Triazole

Caption: The SPAAC reaction mechanism.

Data Presentation

ParameterTypical Value/RangeNotes
Protein A Activation Efficiency 70-90%Efficiency of NHS ester reaction with protein primary amines. Can be influenced by pH, temperature, and reaction time.
Linker Conjugation Efficiency 50-80%Efficiency of the activated Protein A reacting with the secondary amine of the linker.
Protein B Azidation Efficiency 80-95%Efficiency of introducing azide groups onto Protein B.
SPAAC Reaction Yield >80%The SPAAC reaction is generally high-yielding under physiological conditions.
Final Conjugate Purity >95%Achievable with appropriate purification methods like Size Exclusion Chromatography (SEC).
Reaction Time (NHS Ester) 1-4 hours at RTCan be performed overnight at 4°C.
Reaction Time (SPAAC) 1-12 hours at RTReaction times can be optimized based on reactant concentrations.
Optimal pH (NHS Ester Reaction) 7.2-8.5A slightly alkaline pH is optimal for the reaction with primary amines.
Optimal pH (SPAAC Reaction) 6.5-8.5SPAAC is efficient across a broad physiological pH range.

Experimental Protocols

Materials and Reagents
  • Protein A and Protein B

  • This compound

  • Amine-reactive crosslinker (e.g., NHS-ester functionalized molecule for activation)

  • Azide functionalization reagent (e.g., Azide-NHS ester)

  • Reaction Buffers: Phosphate Buffered Saline (PBS), pH 7.4; Sodium Bicarbonate buffer, 0.1 M, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Size Exclusion Chromatography column)

  • SDS-PAGE reagents

  • Mass Spectrometer

Protocol 1: Activation of Protein A with an Amine-Reactive Group

This protocol describes the activation of Protein A, which will subsequently react with the secondary amine of the this compound linker. An N-hydroxysuccinimide (NHS) ester is used here as an example of an amine-reactive group.

  • Protein Preparation: Prepare a solution of Protein A at a concentration of 1-5 mg/mL in an amine-free buffer, such as PBS, pH 7.4.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the Protein A solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a small volume of 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess NHS ester and byproducts using a desalting column or dialysis against PBS, pH 7.4.

Protocol 2: Conjugation of Activated Protein A with this compound
  • Linker Solution Preparation: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: To the purified, activated Protein A from Protocol 1, add a 10-fold molar excess of the this compound solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the Protein A-linker conjugate (Protein A-(BCN)₂) from excess linker using Size Exclusion Chromatography (SEC).

Protocol 3: Azide Functionalization of Protein B
  • Protein Preparation: Prepare a solution of Protein B at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Azide Reagent Preparation: Dissolve an azide-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Azidation Reaction: Add a 10- to 20-fold molar excess of the azide-NHS ester solution to the Protein B solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess azide reagent by a desalting column or dialysis against PBS, pH 7.4.

Protocol 4: SPAAC Reaction to Form the Protein-Protein Conjugate
  • Reaction Setup: Mix the purified Protein A-(BCN)₂ from Protocol 2 with the azide-functionalized Protein B from Protocol 3 in PBS, pH 7.4. A 1.5 to 2-fold molar excess of the BCN-containing protein is often recommended.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the Final Conjugate: Purify the final protein-protein conjugate from unreacted proteins and byproducts using Size Exclusion Chromatography (SEC).

Characterization of the Protein-Protein Conjugate

  • SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. The conjugate should have a higher molecular weight than the individual protein components. Densitometry can be used for a semi-quantitative analysis of the conjugation efficiency.

  • Mass Spectrometry (MS): Use mass spectrometry to confirm the molecular weight of the conjugate and verify the successful conjugation.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC), particularly SEC-HPLC or Reverse-Phase HPLC, can be used to assess the purity and aggregation state of the final conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient protein activation.Optimize pH (8.3-8.5) and molar excess of NHS ester. Ensure the use of fresh, anhydrous DMSO.
Hydrolysis of NHS ester.Prepare NHS ester solution immediately before use. Avoid high pH for extended periods.
Inefficient SPAAC reaction.Increase reaction time or concentration of reactants.
Protein Aggregation Hydrophobic interactions.Perform conjugation and purification at 4°C. Include non-ionic detergents at low concentrations in buffers.
Multiple Conjugate Species Non-specific binding or multiple reactive sites.Optimize the molar ratio of linker to protein. Consider site-specific modification techniques for introducing the azide group.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to create well-defined protein-protein conjugates for a wide range of applications.

References

Application Notes and Protocols: Experimental Setup for Monitoring SPAAC Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] Its applications are vast, ranging from bioconjugation and drug delivery to in vivo imaging and materials science.[2][3] A thorough understanding and optimization of SPAAC reaction kinetics are crucial for the successful design and implementation of these applications. This document provides detailed application notes and protocols for the experimental setup and monitoring of SPAAC reaction kinetics using various analytical techniques.

Monitoring Techniques for SPAAC Reaction Kinetics

Several analytical methods can be employed to monitor the progress of SPAAC reactions in real-time. The choice of technique often depends on the specific reactants, the complexity of the reaction medium, and the required sensitivity. The most common methods include:

  • Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy: This technique is particularly useful for monitoring the disappearance of the characteristic azide vibrational stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR allows for the direct observation of both the consumption of reactants and the formation of the triazole product.

  • Fluorescence Spectroscopy: This highly sensitive method is ideal for reactions where one of the reactants is a fluorogenic probe that "turns on" or changes its fluorescence properties upon reaction.

  • Mass Spectrometry (MS): MS can be used to monitor the change in the abundance of reactant and product ions over time, offering high sensitivity and specificity.

Data Presentation: Quantitative Kinetic Data

The second-order rate constant (k₂) is a key parameter for quantifying the speed of a SPAAC reaction. The following tables summarize reported k₂ values for the reaction of various cyclooctynes with benzyl azide, a commonly used model azide.

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0[1]
Dibenzoannulated cyclooctyneDIBO~0.17[1]
BicyclononyneBCN~0.14
AzabenzocyclooctyneADIBO~0.90 (with primary azide)
Bicyclo[6.1.0]non-4-yn-9-ylmethanolBCN0.15

Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.

Table 2: Second-Order Rate Constants for Strained Alkyne-Containing Cycloparaphenylenes with Benzyl Azide

CycloparaphenyleneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
[9+1]CPP2.2 x 10⁻³
[11+1]CPP4.5 x 10⁻⁴
m[9+1]CPP9.6 x 10⁻³

These constants were measured via quantitative ¹H NMR in deuterated DMSO.

Experimental Protocols and Workflows

This section provides detailed protocols for monitoring SPAAC reaction kinetics using the aforementioned techniques. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a powerful method for real-time monitoring of SPAAC reactions by tracking the disappearance of the azide peak around 2100 cm⁻¹. This technique is applicable in both aqueous and complex biological media.

Protocol:

  • Instrument Setup:

    • Assemble a reaction flask equipped with an inline ATR-IR probe, a temperature sensor, and a magnetic stirrer. A double-walled tube connected to a thermostat can be used for temperature control.

  • Background Acquisition:

    • Add the pure solvent to the reaction flask and acquire a background spectrum.

  • Reaction Initiation:

    • Place the azide solution (e.g., 0.9 mL) in the flask and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding a concentrated solution of the cyclooctyne (e.g., 0.1 mL of a 10-fold concentrated solution) to achieve an equimolar mixture.

  • Data Acquisition:

    • Begin monitoring the reaction before the addition of the second reactant.

    • Acquire spectra at regular intervals (e.g., every 15 seconds for fast reactions).

    • Monitor the decrease in the intensity of the azide peak around 2100 cm⁻¹ over time.

  • Data Analysis:

    • Plot the azide peak height or area against time to obtain the reaction profile.

    • Calculate the second-order rate constant from the kinetic data.

ATR_IR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Assemble Reaction Flask with ATR-IR Probe B Acquire Background Spectrum (Solvent) A->B C Add Azide Solution & Equilibrate Temperature B->C D Initiate Reaction: Add Cyclooctyne C->D E Acquire IR Spectra at Time Intervals D->E Real-time F Monitor Azide Peak Decay (~2100 cm⁻¹) E->F G Plot Intensity vs. Time & Calculate Rate Constant F->G

ATR-IR Spectroscopy Workflow for SPAAC Kinetics
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of reactant consumption and product formation.

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of the cyclooctyne, azide, and an internal standard (e.g., dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • In an NMR tube, combine the cyclooctyne and the internal standard.

  • Reaction Initiation:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding the azide solution (typically 2-12 equivalents) to the NMR tube.

  • Data Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to unique protons on the reactant and product molecules relative to the internal standard in each spectrum.

    • Plot the concentration of reactants and/or products versus time.

    • Fit the data to the appropriate rate law to determine the second-order rate constant.

NMR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare Stock Solutions (Cyclooctyne, Azide, Standard) B Combine Cyclooctyne & Standard in NMR Tube A->B C Acquire t=0 Spectrum B->C D Initiate Reaction: Add Azide Solution C->D E Acquire NMR Spectra at Time Intervals D->E Real-time F Integrate Reactant & Product Signals E->F G Plot Concentration vs. Time & Calculate Rate Constant F->G

NMR Spectroscopy Workflow for SPAAC Kinetics
Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive and are particularly useful for "turn-on" probes where the product is fluorescent while the reactants are not.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the non-fluorescent strained alkyne and the fluorogenic azide in a suitable buffer or solvent in a fluorescence cuvette.

  • Reaction Initiation:

    • Mix the reactants and immediately place the cuvette in a fluorometer. For very fast reactions, a stopped-flow apparatus can be used for rapid mixing.

  • Data Acquisition:

    • Excite the sample at the appropriate wavelength and monitor the increase in fluorescence emission at a specific wavelength over time.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the concentration of the fluorescent product.

    • Plot the fluorescence intensity versus time.

    • Fit the data to a pseudo-first-order kinetic model (if one reactant is in excess) to determine the rate constant.

Fluorescence_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare Solutions of Non-fluorescent Reactants C Mix Reactants in Fluorescence Cuvette A->C E Monitor Fluorescence Increase Over Time C->E Real-time F Plot Intensity vs. Time E->F G Fit Data to Kinetic Model & Calculate Rate Constant F->G

Fluorescence Spectroscopy Workflow for SPAAC Kinetics
Mass Spectrometry (MS)

Targeted mass spectrometry techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be adapted for kinetic analysis of SPAAC reactions by monitoring the specific mass-to-charge (m/z) ratios of reactants and products over time.

Protocol:

  • Method Development:

    • Determine the m/z values for the precursor ions of the azide, cyclooctyne, and the triazole product.

    • For SRM, identify unique and stable fragment ions (product ions) for each precursor ion to define specific "transitions". For PRM, all fragment ions of the selected precursor are monitored.

  • Sample Preparation:

    • Prepare stock solutions of the azide and cyclooctyne in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by mixing the azide and cyclooctyne solutions at a defined temperature.

    • At specific time points, quench the reaction (e.g., by rapid dilution and acidification) and immediately analyze the sample by LC-MS. Alternatively, for real-time monitoring, the reaction can be continuously infused into the mass spectrometer.

  • Data Acquisition (LC-SRM/PRM):

    • Inject the quenched reaction mixture onto an LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Acquire data by monitoring the predefined transitions (SRM) or the fragmentation of the target precursor ions (PRM) over the chromatographic elution.

  • Data Analysis:

    • Integrate the peak areas of the chromatograms for the reactant and product transitions at each time point.

    • Plot the peak area (proportional to concentration) versus time.

    • Calculate the second-order rate constant from the kinetic data.

MS_Workflow cluster_prep Method Development cluster_reaction Reaction & Sampling cluster_monitoring MS Analysis & Data Processing A Determine m/z of Reactants & Product B Define SRM Transitions or PRM Precursors A->B C Initiate SPAAC Reaction B->C D Quench Reaction at Specific Time Points C->D Time-course E Analyze Samples by LC-SRM/PRM D->E F Integrate Peak Areas of Transitions E->F G Plot Peak Area vs. Time & Calculate Rate Constant F->G

Mass Spectrometry Workflow for SPAAC Kinetics

Conclusion

The choice of experimental setup for monitoring SPAAC reaction kinetics is critical and depends on the specific research question and available instrumentation. ATR-IR offers a convenient method for direct monitoring of the azide reactant, while NMR provides comprehensive structural information on all species in the reaction. Fluorescence spectroscopy excels in sensitivity, especially with fluorogenic probes. Mass spectrometry provides high specificity and sensitivity for tracking reactants and products. By following the detailed protocols and workflows outlined in these application notes, researchers can accurately determine the kinetic parameters of their SPAAC reactions, enabling the optimization of bioconjugation strategies and the development of novel applications in drug discovery and beyond.

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency with Amino-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-bis-PEG3-BCN.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterotrifunctional linker molecule used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2][3] It features two bicyclo[6.1.0]nonyne (BCN) groups for copper-free click chemistry and a primary amine for initial conjugation to a molecule of interest.[1][2] The polyethylene glycol (PEG3) spacers enhance solubility and reduce aggregation.

Q2: What is the reaction mechanism for BCN conjugation?

The BCN groups react with azide-functionalized molecules via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of "click chemistry" that is bioorthogonal, meaning it does not interfere with biological functional groups, and it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

Q3: What are the recommended storage conditions for this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C, kept dry and in the dark. For short-term storage (days to weeks), 0-4°C is suitable.

Q4: How does the bifunctionality of this compound affect my experiments?

The two BCN groups allow for the attachment of two separate azide-containing molecules. This can be used to create constructs with two different payloads or to potentially crosslink molecules. Controlling the stoichiometry of the reactants is crucial to achieve the desired final product (single vs. dual conjugation).

Troubleshooting Guide: Low Conjugation Efficiency

Low yield of the desired conjugate is a common issue in bioconjugation. The following guide addresses potential causes and solutions specifically for reactions involving this compound.

Problem Area 1: Issues with the Reactants
Potential Cause Recommended Solution
Degradation of this compound Store the linker under the recommended conditions (-20°C, dry, dark) to prevent degradation. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Poor Solubility of Reactants The PEG3 spacers in this compound are designed to improve water solubility. However, if your azide-containing molecule is hydrophobic, consider using a co-solvent like DMSO or DMF. Ensure the final concentration of the organic solvent is compatible with your biomolecules (e.g., <10% for antibodies).
Inaccurate Quantification of Reactants Accurately determine the concentration of your starting materials (e.g., antibody, azide-payload) using reliable methods like UV-Vis spectrophotometry (A280 for proteins) or other appropriate assays. Inaccurate concentrations will lead to incorrect molar ratios.
Issues with the Azide-Modified Molecule Ensure the azide functional group has been successfully installed on your molecule of interest and that the molecule has been purified from any excess labeling reagents.
Problem Area 2: Suboptimal Reaction Conditions
Potential Cause Recommended Solution
Incorrect Molar Ratio A molar excess of the azide-containing molecule is typically used to drive the SPAAC reaction to completion. A starting point of a 1.5- to 3-fold molar excess of the azide per BCN group is recommended. This may need to be optimized for your specific system.
Suboptimal pH SPAAC reactions are generally robust across a range of pH values, but the optimal pH is typically between 7 and 8.5. Ensure your reaction buffer is within this range.
Incompatible Buffer Components Avoid using buffers containing primary amines (e.g., Tris) if you are performing a reaction involving the amine group of the linker (e.g., with an NHS ester). Phosphate-buffered saline (PBS) is a common choice for SPAAC.
Low Reaction Temperature Increasing the reaction temperature can increase the rate of the SPAAC reaction. Reactions are often run at room temperature or 37°C. However, consider the thermal stability of your biomolecules.
Insufficient Reaction Time SPAAC reactions with BCN are relatively fast, but conjugation can still take several hours to reach completion. Typical reaction times range from 4 to 12 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
Steric Hindrance The accessibility of the BCN groups or the azide on your target molecule can be limited by the surrounding molecular structure. The PEG spacers on the linker are designed to minimize this, but if steric hindrance is suspected, you may need to engineer longer linkers on your azide-containing molecule.

Experimental Protocols & Data

General Reaction Parameters for SPAAC with BCN Linkers

The following table summarizes typical reaction conditions for the SPAAC reaction. Note that these are starting points and may require optimization for your specific application.

ParameterRecommended Range
Molar Ratio (Azide:BCN) 1.5:1 to 5:1
pH Range 7.0 - 8.5
Temperature Room Temperature to 37°C
Reaction Time 4 - 12 hours
Solvent Aqueous buffers (e.g., PBS), may include co-solvents like DMSO or DMF
Protocol: Two-Step Conjugation using this compound

This protocol describes a general workflow for first conjugating the amine group of this compound to a carboxyl-containing molecule, followed by sequential SPAAC reactions.

Step 1: Activation of Carboxyl Groups and Amine Coupling This initial step couples the primary amine of this compound to a molecule containing a carboxylic acid via EDC/NHS chemistry.

G cluster_0 Step 1: Amine Conjugation Molecule_COOH Molecule with -COOH group EDC_NHS Add EDC and Sulfo-NHS Molecule_COOH->EDC_NHS Activated_Molecule NHS-ester Activated Molecule EDC_NHS->Activated_Molecule Linker Add this compound Activated_Molecule->Linker Conjugate_1 Molecule-Linker Conjugate Linker->Conjugate_1 Purification_1 Purify (e.g., SEC) Conjugate_1->Purification_1

Caption: Workflow for conjugating the amine of the linker.

  • Activate Carboxyl Groups: Dissolve your carboxyl-containing molecule in an amine-free buffer (e.g., MES buffer, pH 6.0). Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 20-fold molar excess of Sulfo-NHS (N-hydroxysulfosuccinimide). Incubate for 15-30 minutes at room temperature.

  • Couple the Linker: Add this compound to the activated molecule solution. A 5- to 10-fold molar excess of the linker over the starting molecule is recommended. Adjust the pH to 7.2-7.5 and incubate for 2 hours at room temperature.

  • Quench and Purify: Quench the reaction by adding hydroxylamine or Tris buffer. Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and reaction byproducts.

Step 2: Sequential Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) This step involves the sequential reaction of the two BCN groups on the purified conjugate with two different azide-containing molecules.

G cluster_1 Step 2: Sequential SPAAC Start Purified Molecule- Linker Conjugate Add_Azide_A Add Azide-Payload A (1.5-3x excess) Start->Add_Azide_A Incubate_A Incubate 4-12h RT or 37°C Add_Azide_A->Incubate_A Purify_A Purify (e.g., SEC) to remove excess Azide-A Incubate_A->Purify_A Intermediate Intermediate Conjugate (one payload attached) Purify_A->Intermediate Add_Azide_B Add Azide-Payload B (1.5-3x excess) Intermediate->Add_Azide_B Incubate_B Incubate 4-12h RT or 37°C Add_Azide_B->Incubate_B Purify_B Purify Final Conjugate (e.g., SEC) Incubate_B->Purify_B Final_Product Final Dual-Payload Conjugate Purify_B->Final_Product

Caption: Workflow for sequential dual conjugation.

  • First Conjugation: To the purified Molecule-Linker Conjugate in a suitable buffer (e.g., PBS, pH 7.4), add a 1.5- to 3-fold molar excess of your first azide-modified payload (Azide-Payload A).

  • Incubate: Allow the reaction to proceed for 4-12 hours at room temperature or 37°C with gentle mixing.

  • Purify: Remove the unreacted Azide-Payload A using size-exclusion chromatography. This step is critical to prevent the second payload from reacting with any remaining unreacted linkers from the first step.

  • Second Conjugation: To the purified intermediate conjugate, add a 1.5- to 3-fold molar excess of your second azide-modified payload (Azide-Payload B).

  • Incubate: Incubate for another 4-12 hours at room temperature or 37°C.

  • Final Purification: Purify the final dual-labeled conjugate using size-exclusion chromatography to remove any unreacted Azide-Payload B.

  • Characterization: Characterize the final product using appropriate methods such as SDS-PAGE, hydrophobic interaction chromatography (HIC), and/or mass spectrometry to confirm conjugation and determine the final drug-to-antibody ratio (or equivalent).

Logical Troubleshooting Flow

If you are experiencing low conjugation efficiency, follow this logical workflow to diagnose the issue.

G Start Low Conjugation Efficiency Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Fix_Reagents Use Fresh Reagents, Re-quantify Reagents_OK->Fix_Reagents No Check_Conditions Review Reaction Conditions (pH, Temp, Time, Ratio) Reagents_OK->Check_Conditions Yes Fix_Reagents->Check_Reagents Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Molar Ratio, Increase Time/Temp, Check Buffer Conditions_OK->Optimize_Conditions No Check_Purification Analyze Pre- & Post- Purification Samples Conditions_OK->Check_Purification Yes Optimize_Conditions->Check_Conditions Yield_Low_Before Low Yield Before Purification? Check_Purification->Yield_Low_Before Review_Protocol Re-evaluate Entire Protocol (Steric Hindrance?) Yield_Low_Before->Review_Protocol Yes Success Problem Solved Yield_Low_Before->Success No, lost during purification Review_Protocol->Success

Caption: A step-by-step diagram for troubleshooting.

References

Technical Support Center: Optimizing Amino-bis-PEG3-BCN SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Amino-bis-PEG3-BCN.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterotrifunctional linker molecule designed for click chemistry applications.[1][2] It features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that react specifically with azide-containing molecules through a catalyst-free SPAAC reaction.[1][2] The molecule also contains a central secondary amine and a hydrophilic polyethylene glycol (PEG3) spacer.[1] This structure makes it ideal for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where it can link two different azide-modified molecules to a central scaffold. The PEG spacer helps to improve solubility and reduce aggregation of the resulting conjugate.

Q2: What are the key advantages of using a BCN linker in SPAAC reactions?

BCN linkers offer several advantages for SPAAC reactions:

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (temperature and pH) without the need for a toxic copper catalyst.

  • High Chemoselectivity: BCN groups are highly selective for azides, avoiding side reactions with other functional groups commonly found in biological samples, such as amines and hydroxyls.

  • Good Reactivity-Stability Balance: BCN provides a good balance of high reactivity with azides and stability, particularly in the presence of reducing agents where other cyclooctynes like DBCO may be less stable.

Q3: How does the structure of the azide reactant affect the reaction rate with BCN?

The electronic properties of the azide can influence the reaction kinetics. BCN reacts with phenyl azides through an inverse-electron demand mechanism. Generally, electron-deficient azides can exhibit accelerated reaction rates with BCN. The steric hindrance around the azide group can also play a role; primary and secondary azides tend to react at similar rates with the sterically less demanding BCN, while the reactivity with bulkier tertiary azides may be slightly reduced.

Q4: What is the expected reaction rate for BCN in a SPAAC reaction?

The second-order rate constant for BCN with an azidoamino acid has been reported to be approximately 0.28 M⁻¹s⁻¹. However, the actual reaction rate can be influenced by several factors, including the specific azide used, the solvent, pH, and temperature.

Troubleshooting Guide

This guide addresses common issues encountered during SPAAC reactions with this compound.

Problem 1: Low or No Product Formation

Potential Cause Recommended Solution
Suboptimal pH The rate of SPAAC reactions can be pH-dependent. Generally, higher pH values (around 8-9) can increase reaction rates. However, the stability of your biomolecule at elevated pH should be considered. It is recommended to perform a pH scout to find the optimal balance between reaction efficiency and biomolecule stability.
Low Reactant Concentration If the concentration of either the this compound or the azide-containing molecule is too low, the reaction may proceed very slowly. Increase the concentration of one or both reactants. In some cases, using a slight excess (1.5 to 2 equivalents) of the BCN reagent can drive the reaction to completion.
Incorrect Buffer Composition Certain buffer components can interfere with the reaction. For instance, PBS has been shown to result in lower reaction rate constants compared to HEPES buffer. Consider switching to a different buffer system if you suspect buffer interference. Avoid buffers containing primary or secondary amines if you are targeting a reaction with the amine group on the linker itself.
Reagent Degradation Improper storage of this compound or the azide-containing molecule can lead to degradation. Store reagents as recommended by the supplier, typically at -20°C in a dry, dark environment.

Problem 2: Slow Reaction Rate

Potential Cause Recommended Solution
Suboptimal Temperature While SPAAC reactions can proceed at room temperature, gently increasing the temperature to 37°C can enhance the reaction rate. Ensure your biomolecule is stable at the elevated temperature.
Solvent Effects The presence of organic co-solvents can influence reaction kinetics. While aqueous buffers are standard for bioconjugation, the addition of a small amount of a water-miscible organic solvent like DMSO may be necessary to solubilize the BCN reagent. However, the reaction rate generally increases with a higher mole fraction of water. Minimize the use of organic solvents where possible.
Steric Hindrance If the azide is located in a sterically hindered position on your biomolecule, its accessibility to the BCN group may be limited. If possible, redesign the azide-containing molecule to place the azide in a more accessible location.

Problem 3: Presence of Side Products or Aggregation

Potential Cause Recommended Solution
Side Reactions with Thiols BCN can potentially react with free thiols, such as those from cysteine residues or reducing agents like β-mercaptoethanol. If your protein contains free cysteines that are not intended for modification, consider using a cysteine-blocking reagent prior to the SPAAC reaction. If a reducing agent is necessary, consider using TCEP, as BCN is reported to be more stable in its presence compared to DBCO.
Aggregation of Reactants or Product The hydrophobic nature of the BCN group can sometimes lead to aggregation. The PEG3 spacer in this compound is designed to mitigate this. However, if aggregation is still observed, consider including a non-ionic surfactant (e.g., Tween-20) at a low concentration (0.01-0.1%) in the reaction buffer.
Instability in Intracellular Environments BCN has been reported to have lower stability in some intracellular environments compared to DBCO. If your experiment involves live cells and you observe product degradation, consider using a more stable cyclooctyne if the application permits.

Experimental Protocols & Data

General Protocol for SPAAC with this compound

This protocol provides a general workflow for conjugating an azide-modified protein with this compound. Optimization of reactant concentrations, incubation time, and temperature may be required for specific applications.

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a suitable reaction buffer (e.g., 1x PBS, pH 7.4 or HEPES buffer, pH 7.0).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the desired molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept to a minimum (ideally <10%).

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound and any side products. This can be achieved using size-exclusion chromatography (SEC) or a spin desalting column.

Quantitative Data on SPAAC Reaction Parameters
ParameterObservationSource(s)
pH Higher pH values generally increase reaction rates, except when using HEPES buffer.
Buffer Type HEPES buffer (pH 7) has been shown to yield higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS (pH 7) (0.32–0.85 M⁻¹s⁻¹).
Temperature Increasing the temperature from room temperature to 37°C can increase the reaction rate and may require a lower excess of the BCN reagent to drive the reaction to completion.
PEG Linker The presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%.

Visualizations

Experimental Workflow for this compound SPAAC

experimental_workflow reagent_prep Reagent Preparation (Azide-Protein & BCN-Linker) reaction_setup Reaction Setup (Mix Reactants) reagent_prep->reaction_setup incubation Incubation (RT or 37°C, 1-24h) reaction_setup->incubation monitoring Reaction Monitoring (SDS-PAGE, MS) incubation->monitoring In-process control purification Purification (SEC or Desalting) incubation->purification Reaction complete monitoring->incubation analysis Final Product Analysis purification->analysis

Caption: A general experimental workflow for a SPAAC reaction using this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_ph Is pH optimal (e.g., pH 8-9)? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_conc Are reactant concentrations sufficient? check_ph->check_conc Yes adjust_ph->check_conc increase_conc Increase reactant concentration check_conc->increase_conc No check_buffer Is the buffer appropriate (e.g., HEPES)? check_conc->check_buffer Yes increase_conc->check_buffer change_buffer Change buffer system check_buffer->change_buffer No check_reagents Are reagents stable and active? check_buffer->check_reagents Yes change_buffer->check_reagents new_reagents Use fresh reagents check_reagents->new_reagents No success Yield Improved check_reagents->success Yes new_reagents->success

Caption: A decision tree for troubleshooting low yield in SPAAC reactions.

References

Technical Support Center: BCN-Mediated Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN-mediated click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding common side reactions encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) using BCN (bicyclo[6.1.0]nonyne) reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in BCN-mediated click chemistry?

A1: The most prevalent side reaction is the thiol-yne reaction, where the strained alkyne of the BCN reagent reacts with free thiol groups present in biomolecules, particularly cysteine residues in proteins.[1][2][3] This can lead to non-specific, azide-independent labeling.

Q2: How much faster is the desired BCN-azide reaction compared to the thiol-yne side reaction?

A2: The strain-promoted azide-alkyne cycloaddition (SPAAC) is significantly faster than the thiol-yne addition. The second-order rate constant for the BCN-azide reaction is approximately 10⁻¹ M⁻¹s⁻¹, whereas the rate constant for the BCN-thiol reaction is around 10⁻⁴ M⁻¹s⁻¹. This means the desired click reaction is about 1,000 times faster than the primary side reaction.[4]

Q3: My BCN reagent appears to have lost reactivity. What could be the cause?

A3: BCN reagents can be susceptible to hydrolysis, especially under acidic conditions or during prolonged storage in aqueous solutions.[5] This will lead to a loss of the strained alkyne functionality required for the click reaction. It is crucial to store BCN reagents under recommended conditions (typically dessicated at low temperatures) and to prepare aqueous solutions fresh for each experiment.

Q4: I am observing background fluorescence in my negative control samples where no azide is present. What is the likely cause?

A4: This is a strong indication of azide-independent labeling, most likely due to the thiol-yne side reaction with cysteine-containing proteins in your sample. To confirm this, you can pre-treat your sample with a thiol-blocking agent like iodoacetamide (IAM) before adding the BCN reagent. A significant reduction in background signal would confirm that the thiol-yne reaction is the cause.

Q5: Can the buffer composition affect the extent of side reactions?

A5: Yes, buffer composition, particularly pH, can influence the rate of both the desired reaction and side reactions. The thiol-yne reaction is pH-dependent. While specific optimal conditions can be system-dependent, maintaining a pH around 7.4 is a common starting point for bioconjugation reactions. It is advisable to perform pilot experiments to determine the optimal buffer and pH for your specific application that maximizes the desired reaction while minimizing side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate

If you are experiencing low yields in your BCN-mediated click chemistry reaction, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Degraded BCN Reagent Use a fresh aliquot of the BCN reagent. Confirm the reactivity of the BCN reagent with a simple, reliable azide-containing small molecule.
Inactive Azide Handle Verify the successful incorporation and integrity of the azide group on your target molecule using an appropriate analytical method (e.g., FTIR, mass spectrometry).
Suboptimal Reaction Conditions Optimize the reaction time and temperature. While many reactions proceed well at room temperature, gentle heating (e.g., 37°C) may improve yields for less reactive partners. Increase the concentration of one of the reactants, typically the less precious one.
Presence of Competing Thiols If your sample contains a high concentration of free thiols, consider a pre-treatment step to block them (see Issue 2).

G cluster_start cluster_checks cluster_solutions cluster_end start Low Conjugation Yield reagent_quality Check Reagent Quality (BCN and Azide) start->reagent_quality Is reagent integrity a concern? reaction_conditions Optimize Reaction Conditions start->reaction_conditions Are conditions optimal? thiol_competition Assess Thiol Competition start->thiol_competition Is non-specific binding suspected? fresh_reagents Use Fresh Reagents reagent_quality->fresh_reagents optimize_params Adjust Time, Temp, Concentration reaction_conditions->optimize_params block_thiols Pre-treat with Thiol-Blocking Agent thiol_competition->block_thiols end Improved Yield fresh_reagents->end optimize_params->end block_thiols->end

Issue 2: High Background Signal / Azide-Independent Labeling

High background signal in negative controls is a common indicator of non-specific labeling. Here’s how to address it:

Potential Cause Troubleshooting Step
Thiol-Yne Side Reaction Mitigation: Add a mild reducing agent like β-mercaptoethanol (βME) to the reaction mixture. βME can react with and "scavenge" highly reactive cysteine species. Blocking: Pre-incubate the sample with a thiol-alkylating agent like iodoacetamide (IAM) to irreversibly block free cysteine residues before adding the BCN reagent.
Non-specific Binding of BCN Reagent Increase the number of washing steps after the conjugation reaction. Incorporate a blocking agent (e.g., BSA) in your buffers to reduce non-specific protein binding.
Hydrolysis of BCN Reagent Ensure BCN reagents are stored properly and that solutions are made fresh. Hydrolyzed BCN may expose reactive functionalities that can contribute to background.

G cluster_start cluster_causes cluster_solutions cluster_end start High Background Signal thiol_reaction Thiol-Yne Reaction start->thiol_reaction Is non-specific covalent labeling suspected? nonspecific_binding Non-specific Binding start->nonspecific_binding Is general stickiness a concern? mitigate_thiol Add β-mercaptoethanol (βME) thiol_reaction->mitigate_thiol For mitigation block_thiol Pre-treat with Iodoacetamide (IAM) thiol_reaction->block_thiol For complete blocking improve_washing Increase Washes & Use Blocking Agents nonspecific_binding->improve_washing end Reduced Background mitigate_thiol->end block_thiol->end improve_washing->end

Data Presentation

The following table summarizes the kinetic data for the desired BCN-azide reaction and the common thiol-yne side reaction.

Reaction Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Half-life of BCN Notes
SPAAC (Desired Reaction) BCN + Benzyl Azide~ 0.14 - 0.29-Rate is dependent on solvent polarity.
Thiol-Yne (Side Reaction) BCN + β-mercaptoethanol~ 1 x 10⁻⁴-Reaction is approximately 1000-fold slower than with azide.
Thiol-Yne (Side Reaction) BCN + Glutathione (GSH)-~ 6 hoursDemonstrates the stability of BCN in a thiol-rich environment.
Thiol-Yne (Side Reaction) DBCO + Glutathione (GSH)-~ 71 minutesFor comparison, DBCO is less stable to thiols than BCN.

Experimental Protocols

Protocol 1: Mitigation of Thiol-Yne Side Reaction using Iodoacetamide (IAM)

This protocol describes the pre-treatment of a protein sample with IAM to block free cysteine residues prior to BCN-mediated labeling.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.4)

  • Iodoacetamide (IAM) stock solution (e.g., 100 mM in water or buffer)

  • BCN-functionalized probe

  • Azide-functionalized target (if applicable for a positive control)

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)

  • Desalting column or dialysis cassette

Procedure:

  • To your protein sample, add IAM from the stock solution to a final concentration of 10-20 mM.

  • Incubate the reaction mixture at room temperature for 1 hour in the dark.

  • Quench any unreacted IAM by adding a small molar excess of DTT or β-mercaptoethanol and incubate for an additional 15 minutes.

  • Remove the excess IAM and quenching reagent using a desalting column or by dialysis against the desired reaction buffer for the subsequent click chemistry step.

  • Proceed with your standard BCN-mediated click chemistry protocol by adding the BCN-functionalized probe to the IAM-treated protein sample.

  • Analyze the results and compare the level of background labeling to an untreated control sample.

Protocol 2: Detection and Quantification of BCN-Thiol Adducts by LC-MS

This protocol provides a general workflow for identifying and quantifying the formation of BCN-thiol adducts on a protein of interest using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Protein sample that has been reacted with a BCN probe

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS system

Procedure:

  • Denaturation and Reduction: To your BCN-reacted protein sample, add urea to a final concentration of 8 M. Then, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Add IAM to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate all free cysteine residues, preventing disulfide bond reformation.

  • Buffer Exchange and Digestion: Exchange the buffer to a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column. Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

  • Sample Preparation for LC-MS: Quench the digestion by adding formic acid to a final concentration of 1%. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Operate the mass spectrometer in data-dependent acquisition mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS data against the sequence of your protein of interest using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include a variable modification in your search parameters corresponding to the mass of the BCN-probe adduct on cysteine residues.

    • The identification of peptides with this specific mass shift will confirm the presence of the BCN-thiol side reaction.

    • The relative abundance of the modified peptides can be used to quantify the extent of the side reaction.

G cluster_reaction BCN-Mediated Click Chemistry cluster_side_reaction Thiol-Yne Side Reaction BCN BCN Reagent Azide Azide-modified Biomolecule BCN->Azide SPAAC Thiol Cysteine Residue (Thiol) BCN->Thiol Thiol-Yne Addition Triazole Triazole Product (Desired Conjugate) ThiolAdduct Thiol-Yne Adduct (Side Product)

References

How to prevent aggregation of Amino-bis-PEG3-BCN conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amino-bis-PEG3-BCN Conjugates

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the aggregation of this compound conjugates during and after their preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a potential issue?

This compound is a heterotrifunctional linker used in bioconjugation, particularly for creating complex molecules like antibody-drug conjugates (ADCs).[1] It contains two bicyclononyne (BCN) groups for reacting with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a secondary amine for other chemical attachments.[2][3] Aggregation is a concern because the conjugation process can alter the surface properties of biomolecules (like proteins), potentially exposing hydrophobic regions that lead to self-association and precipitation.[4] Furthermore, factors like high concentrations, suboptimal buffer conditions, or the use of organic solvents to dissolve the linker can induce aggregation.[4]

Q2: What are the primary causes of aggregation when using this compound conjugates?

Aggregation during conjugation can be triggered by several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can destabilize the protein or peptide, leading to aggregation. Generally, aggregation propensity is lowest when the net charge of the molecule is high.

  • High Reactant Concentration: Increased concentrations of the protein or the linker can promote intermolecular interactions and aggregation.

  • Organic Solvents: this compound is often dissolved in organic solvents like DMSO or DMF. Adding too much of this solvent to the aqueous protein solution can cause denaturation and precipitation.

  • Physical Stress: Agitation, shear stress from vigorous mixing, or multiple freeze-thaw cycles can denature proteins and cause them to aggregate.

  • Chemical Instability: The BCN group itself can be unstable under acidic conditions, which could lead to degradation and other issues. Additionally, side reactions with certain residues, such as free thiols from cysteines, can cause unwanted crosslinking.

Q3: How does the PEG3 spacer in the conjugate help prevent aggregation?

The polyethylene glycol (PEG) spacer is a key feature for improving the handling of the conjugate. The PEG3 spacer is hydrophilic and offers several benefits:

  • Enhanced Solubility: It improves the solubility of the conjugate in aqueous buffers.

  • Reduced Aggregation: The PEG chain creates a hydration shell around the molecule, which helps to prevent intermolecular association.

  • Masking Hydrophobic Patches: By attaching to the protein surface, PEGylation can cover exposed hydrophobic regions that are often a primary cause of aggregation.

Q4: What are the recommended storage conditions for the this compound linker and the final conjugate?

  • Linker Storage: The this compound linker should be stored at -20°C in a dry, dark environment for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.

  • Conjugate Storage: For the final purified conjugate, it is crucial to find an optimal storage buffer, which may include cryoprotectants like glycerol or sucrose. The conjugate should be stored at the lowest practical concentration and aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can induce aggregation. Storage at -20°C is a common starting point for BCN-functionalized biomolecules.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
1. Precipitate forms immediately after adding the linker solution. The organic solvent (e.g., DMSO) used to dissolve the linker is denaturing the protein. The local concentration of the linker is too high upon addition.Minimize the volume of the organic solvent; the final concentration should ideally be ≤5% of the total reaction volume. Add the linker solution slowly and dropwise to the protein solution while gently stirring or vortexing.
2. Gradual turbidity or aggregation occurs during the conjugation reaction. The reaction conditions (e.g., pH, ionic strength, temperature) are suboptimal for protein stability. The protein concentration is too high, promoting self-association. Unwanted side reactions, such as BCN reacting with free thiols, are causing crosslinking.Screen for optimal buffer conditions (see Table 1). Consider additives that enhance stability. Reduce the concentration of the protein in the reaction mixture. If free thiols are present and not the target of another reaction, consider adding a reducing agent like β-mercaptoethanol (β-ME) to suppress thiol-BCN reactions.
3. The final, purified conjugate aggregates during storage. The storage buffer is not optimal for the conjugate's stability. The conjugate concentration is too high for long-term storage. Multiple freeze-thaw cycles are causing the conjugate to denature and aggregate.Screen for an optimal storage buffer, considering the addition of cryoprotectants (e.g., 5-10% glycerol or sucrose) if freezing. Store the conjugate at the lowest practical concentration. Aliquot the conjugate into single-use volumes before freezing to avoid repeated temperature cycling.

Experimental Protocols

Protocol 1: Recommended Procedure for Solubilizing and Handling this compound
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solubilization: Dissolve the linker in an anhydrous organic solvent such as DMSO, DMF, THF, or acetonitrile. For a typical 10 mM stock solution, add the appropriate volume of solvent and vortex briefly to ensure complete dissolution.

  • Storage of Stock Solution: Store the stock solution at -20°C. Aliquot if necessary to avoid multiple freeze-thaw cycles.

Protocol 2: General Protocol for Conjugation to an Azide-Modified Protein

This protocol describes a typical Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

  • Buffer Preparation: Prepare the azide-modified protein in a reaction buffer that ensures its stability (e.g., PBS, pH 7.4). The optimal buffer may need to be determined empirically.

  • Reaction Setup:

    • Adjust the protein solution to the desired concentration (e.g., 1-5 mg/mL).

    • Calculate the required volume of the this compound stock solution to achieve a desired molar excess (typically 10-20 fold excess of linker over protein).

    • Ensure the final concentration of the organic solvent from the linker stock solution does not exceed 5% (v/v) of the total reaction volume.

  • Conjugation:

    • While gently stirring the protein solution, add the calculated volume of the linker stock solution in a dropwise manner.

    • Incubate the reaction at room temperature or 4°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the components.

  • Purification: Remove the excess, unreacted linker from the final conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

  • Characterization and Storage: Characterize the final conjugate (e.g., via SDS-PAGE or mass spectrometry) to confirm successful conjugation. Store the purified conjugate under optimal conditions as described in the FAQ and troubleshooting guide.

Quantitative Data and Visualizations

Table 1: Common Buffer Excipients to Enhance Conjugate Stability
ExcipientTypical Concentration RangePurpose
Arginine 50 - 250 mMReduces protein-protein interactions and suppresses aggregation.
Glycine 100 - 300 mMActs as a stabilizer and cryoprotectant.
Sucrose 5 - 10% (w/v)Stabilizes protein structure, particularly during freezing (cryoprotectant).
Glycerol 10 - 50% (v/v)Acts as a cryoprotectant and viscogenic agent to reduce aggregation.
Polysorbate (Tween) 20/80 0.01 - 0.1% (v/v)Non-ionic surfactant that prevents surface-induced aggregation.

Diagrams

Troubleshooting_Workflow cluster_start Start: Conjugation Experiment cluster_troubleshoot Troubleshooting Steps cluster_end Outcome start Observe Aggregation? cause1 Problem: Immediate Precipitation start->cause1 Yes, immediately cause2 Problem: Gradual Turbidity start->cause2 Yes, during reaction cause3 Problem: Storage Instability start->cause3 Yes, during storage end_node Optimized Protocol: No Aggregation start->end_node No sol1 Solution: 1. Lower organic solvent % (<=5%) 2. Add linker dropwise cause1->sol1 sol2 Solution: 1. Optimize buffer (pH, excipients) 2. Lower protein concentration cause2->sol2 sol3 Solution: 1. Screen storage buffers 2. Add cryoprotectants 3. Aliquot to avoid freeze-thaw cause3->sol3 sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for diagnosing and solving aggregation issues.

SPAAC_Pathway BCN This compound (Strained Alkyne) Transition Strain-Promoted [3+2] Cycloaddition (No Copper Catalyst) BCN->Transition Azide Azide-Modified Biomolecule (e.g., Protein-N3) Azide->Transition Product Stable Triazole Linkage (Conjugate) Transition->Product

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction pathway.

Aggregation_Factors center Conjugate Aggregation C1 High Concentration center->C1 C2 Suboptimal Buffer (pH, Ionic Strength) center->C2 C3 Organic Solvent center->C3 C4 Physical Stress (Mixing, Freeze-Thaw) center->C4 P1 Work at Lower Concentration C1->P1 P2 Buffer Optimization & Excipients C2->P2 P3 Minimize Solvent % & Add Dropwise C3->P3 P4 Gentle Handling & Aliquoting C4->P4

Caption: Key factors contributing to aggregation and their corresponding preventative measures.

References

Technical Support Center: Impact of pH on Amino-bis-PEG3-BCN Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Amino-bis-PEG3-BCN, with a specific focus on the impact of reaction pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

This compound is a bifunctional linker. It contains a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne used for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[][2] The terminal primary amine (-NH2) allows for conjugation to molecules with amine-reactive groups (like NHS esters), while the two PEG3 (polyethylene glycol) units enhance hydrophilicity and reduce non-specific binding.[3] Its primary use is to link an azide-modified molecule to an amine-bearing molecule in a stable and efficient manner, which is common in bioconjugation, such as creating antibody-drug conjugates (ADCs) or labeling biomolecules.[4]

Q2: What is the optimal pH for a SPAAC reaction with this compound?

While the SPAAC reaction itself can proceed over a wide pH range (typically 4-12 for the underlying chemistry), the optimal pH is generally within the physiological range of 7.0 to 8.5 .[5] Studies on similar SPAAC systems show that reaction rates often increase with higher pH values, up to a certain point. However, the stability of the BCN linker and the biomolecules involved must also be considered. For most applications involving proteins or antibodies, a buffer at pH 7.2-7.5 is a safe and effective starting point.

Q3: How does pH affect the reaction rate of this compound?

The pH of the reaction medium can significantly influence the SPAAC reaction rate through several mechanisms:

  • Protonation of the Amino Group: The terminal amine on this compound has a pKa of around 8-9. At acidic or neutral pH, this group will be predominantly protonated (-NH3+). At more alkaline pH (e.g., > 8.5), it will be deprotonated (-NH2). This change in charge state can alter the molecule's solubility, electronic properties, and steric profile, which in turn affects its reactivity with the azide partner.

  • Stability of the BCN Moiety: While BCN is generally more stable than other strained alkynes like DBCO, it can be susceptible to degradation under harsh conditions. Extreme pH (highly acidic or basic) can lead to instability of the BCN ring over extended periods. One study noted that BCN showed some instability on a protein at pH 7.2 over 24 hours, suggesting that long incubation times should be approached with caution.

  • Properties of the Azide Partner: The pH can also affect the charge state and solubility of the azide-containing reaction partner, which will influence the overall reaction kinetics.

Q4: My SPAAC reaction is slow. Could pH be the problem?

Yes, a suboptimal pH is a common reason for slow SPAAC reactions. If your reaction rate is lower than expected, consider the following:

  • Verify Buffer pH: Ensure your buffer was prepared correctly and its pH is within the recommended 7.0-8.5 range.

  • Buffer Choice: The type of buffer can also impact reaction rates. For instance, some studies have shown that HEPES buffer may lead to faster SPAAC kinetics compared to PBS at the same pH.

  • Perform a pH Screen: If optimizing the rate is critical, run a small-scale experiment testing a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to find the ideal condition for your specific reactants.

Q5: Can I perform the reaction at acidic pH?

While the cycloaddition can occur at acidic pH, it is generally not recommended for optimal performance. Lowering the pH will fully protonate the terminal amine group, which may alter solubility or create unfavorable electrostatic interactions. More importantly, some non-aldol carbonyl reactions, which share some mechanistic principles with cycloadditions, show a rate decrease below pH 3. For bioconjugation, acidic conditions can also lead to the degradation or denaturation of sensitive biomolecules like proteins.

Troubleshooting Guide

Problem Possible Cause (pH-Related) Recommended Solution
Low or No Product Formation Degradation of BCN Reagent: The BCN moiety may have degraded due to storage or reaction in a highly acidic or basic buffer. BCN can be unstable in certain conditions.1. Use freshly prepared or properly stored this compound. 2. Ensure the reaction buffer pH is between 6.5 and 8.5. 3. Avoid prolonged incubations (>24h) if biomolecule stability is a concern.
Suboptimal Reaction pH: The reaction rate is too slow at the current pH to yield a significant product within the experimental timeframe.1. Verify the pH of your reaction buffer. 2. If using a neutral pH (7.0), consider increasing it slightly to pH 7.5-8.0, provided your biomolecules are stable. 3. Switch to a buffer known to enhance SPAAC rates, such as HEPES.
High Background or Non-Specific Binding Hydrophobic Aggregation: The BCN core is hydrophobic. At certain pH values, changes in the protonation state of the molecule or target biomolecule could promote non-specific hydrophobic interactions or aggregation.1. Ensure adequate mixing and avoid high concentrations of the BCN reagent. 2. The PEG linkers on the reagent are designed to mitigate this, but if problems persist, consider adding a mild non-ionic detergent to your wash buffers.
Inconsistent Results Between Batches Buffer Preparation Variability: Minor differences in buffer pH between experiments can lead to significant variations in reaction rates.1. Standardize your buffer preparation protocol. 2. Calibrate your pH meter regularly. 3. Prepare a large batch of buffer for a series of related experiments to ensure consistency.

Data Presentation

Table 1: General Influence of pH and Buffer on SPAAC Reaction Rates Data summarized from studies on related strained alkyne systems.

BufferpHRelative Reaction RateKey Considerations
MES5.0SlowerGenerally not optimal; may be used if acid-labile groups are a concern.
PBS7.2ModerateCommon starting point, but may be slower than other buffers.
HEPES7.5Faster Often shows enhanced reaction rates compared to PBS for SPAAC.
Borate8.5FastHigher pH generally increases the rate, but biomolecule stability and BCN integrity must be monitored.
Borate10.0Fastest (Potentially)High risk of BCN and/or biomolecule degradation. Not recommended without careful stability studies.

Experimental Protocols

Protocol 1: General SPAAC Reaction with this compound

This protocol describes a typical conjugation of an azide-modified protein with this compound.

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a reaction buffer (e.g., 1x PBS or 100 mM HEPES, pH 7.5) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM) in a compatible organic solvent like DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The exact ratio should be optimized for your specific application.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-18 hours with gentle mixing. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis against the appropriate buffer (e.g., 1x PBS, pH 7.4).

  • Characterization:

    • Confirm successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the BCN reagent is tagged), or mass spectrometry.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

G cluster_molecule Impact of pH on this compound mol H₂N-(PEG)₃-BCN low_ph Low pH (< 7) -NH₃⁺ (Protonated) mol->low_ph H⁺ high_ph High pH (> 8) -NH₂ (Deprotonated) mol->high_ph -H⁺ reactivity Alters Solubility & Electronic Properties low_ph->reactivity high_ph->reactivity G cluster_solutions Troubleshooting Steps start Start: Slow SPAAC Reaction check_ph 1. Verify Buffer pH Is it in the 7.0-8.5 range? start->check_ph adjust_ph 2a. Adjust pH to 7.5-8.0 (if biomolecule is stable) check_ph->adjust_ph No other_factors 3. Investigate Other Factors (Concentration, Temp, Reagent Purity) check_ph->other_factors Yes change_buffer 2b. Switch Buffer (e.g., PBS → HEPES) adjust_ph->change_buffer end Reaction Optimized change_buffer->end other_factors->end

References

Solving solubility issues with Amino-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-bis-PEG3-BCN.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterotrifunctional linker molecule. It contains two bicyclo[6.1.0]nonyne (BCN) groups and a secondary amine.[1][2][3] The BCN groups are reactive towards azides via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3] This reaction is highly specific and biocompatible, allowing for the conjugation of molecules in complex biological environments. The presence of two BCN groups allows for the crosslinking or conjugation of multiple azide-containing molecules. The amine group provides an additional site for conjugation to molecules with complementary reactive groups. The polyethylene glycol (PEG3) spacer enhances the hydrophilicity and solubility of the molecule and reduces aggregation.

Primary applications include:

  • Antibody-Drug Conjugate (ADC) development: Linking antibodies to cytotoxic drugs for targeted cancer therapy.

  • Bioconjugation: Covalently linking different types of molecules, such as proteins, peptides, and fluorescent dyes.

  • Cellular Imaging: Labeling and tracking biomolecules within living cells.

  • Development of complex biomolecular structures: Creating well-defined multi-component systems for various research applications.

Q2: What are the recommended solvents for dissolving this compound?

This compound is typically supplied as an oil and is soluble in a variety of organic solvents. The recommended solvents are:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Q3: My this compound appears to be insoluble or is precipitating out of my aqueous reaction buffer. What should I do?

While the PEG3 spacer is designed to increase hydrophilicity, solubility in purely aqueous buffers can still be limited, especially at higher concentrations. Here are some troubleshooting steps:

  • Prepare a concentrated stock solution in an organic solvent: First, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF.

  • Add the stock solution to your aqueous buffer dropwise: Slowly add the concentrated organic stock solution to your aqueous reaction mixture while gently vortexing or stirring. This helps to prevent localized high concentrations that can lead to precipitation.

  • Control the final concentration of the organic solvent: Aim to keep the final concentration of the organic solvent in your reaction mixture as low as possible, ideally below 10%, to avoid denaturing proteins or negatively impacting cellular systems.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Precipitation upon addition to aqueous buffer - The local concentration of the linker is too high. - The overall hydrophobicity of the final conjugate is high.- Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO) and add it dropwise to the reaction mixture while stirring. - Ensure the final concentration of the organic solvent is minimized (typically <10%).
Low conjugation efficiency - Suboptimal reaction conditions (pH, temperature, time). - Steric hindrance from the PEG linker or the conjugated molecules. - Inefficient reaction kinetics.- Optimize the pH of the reaction buffer to ensure it is within the stability range of your biomolecules. - Vary the reaction temperature (e.g., 4°C, room temperature) and incubation time. - Adjust the molar excess of the linker to the target molecule.
Aggregation of the final conjugate - The hydrophobicity of the payload or other conjugated molecules is causing the entire complex to aggregate. - The storage buffer is not optimal. - Freeze-thaw cycles are causing aggregation.- Screen for an optimal storage buffer, potentially including cryoprotectants like glycerol. - Store the conjugate at the lowest practical concentration. - Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles.
Difficulty in purifying the final conjugate - The crude reaction mixture is heterogeneous, containing unconjugated starting materials, various conjugated species, and free linker.- Utilize size-exclusion chromatography (SEC) to separate the conjugate from smaller, unreacted molecules. - Employ hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) to separate different species based on their physicochemical properties.

Data Presentation

Qualitative Solubility of this compound and Similar PEGylated BCN Linkers

Solvent Solubility
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
WaterSparingly soluble to soluble (depends on PEG length and other functional groups)

Note: Quantitative solubility data is not widely published by manufacturers. It is recommended to determine the solubility for your specific application and buffer system experimentally.

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of this compound

This protocol provides a method to estimate the solubility of this compound in a specific solvent or buffer.

Materials:

  • This compound

  • Desired solvent (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a series of dilutions of this compound in the desired solvent in microcentrifuge tubes.

  • Vortex each tube vigorously for 2-3 minutes.

  • Allow the tubes to stand at room temperature for at least one hour to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Carefully transfer the supernatant to a new tube.

  • Measure the concentration of the dissolved this compound in the supernatant. If the compound has a chromophore, UV-Vis spectroscopy can be used. Otherwise, a method like HPLC with a suitable detector may be required.

  • The highest concentration at which no pellet is observed after centrifugation is an approximation of the solubility.

Protocol 2: General Procedure for Antibody Conjugation using this compound

This protocol outlines a general workflow for conjugating an azide-modified antibody with a payload that has been functionalized with this compound.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-functionalized payload

  • DMSO or DMF

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography)

Methodology:

  • Preparation of the BCN-Payload Stock Solution: Dissolve the this compound-functionalized payload in DMSO or DMF to a high concentration (e.g., 10-20 mM).

  • Conjugation Reaction:

    • In a reaction tube, add the azide-modified antibody to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the calculated volume of the BCN-payload stock solution to achieve the desired molar excess (e.g., 5-20 fold molar excess over the antibody).

    • Add the stock solution dropwise while gently mixing.

    • Incubate the reaction mixture at room temperature or 4°C for 2-18 hours with gentle end-over-end mixing. The optimal time and temperature should be determined empirically.

  • Purification of the Conjugate:

    • Remove the unreacted BCN-payload and other small molecules by size-exclusion chromatography (SEC) using a column equilibrated with a suitable storage buffer.

    • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified antibody-drug conjugate.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the level of aggregation using size-exclusion chromatography (SEC).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Azide-Modified\nAntibody Azide-Modified Antibody Conjugation_Step SPAAC Reaction (Click Chemistry) Azide-Modified\nAntibody->Conjugation_Step BCN_Payload This compound Functionalized Payload DMSO_Stock Prepare Stock Solution in DMSO/DMF BCN_Payload->DMSO_Stock Dissolve DMSO_Stock->Conjugation_Step Add dropwise Purification Size-Exclusion Chromatography (SEC) Conjugation_Step->Purification Crude Product Analysis Characterization (HIC, MS, SEC) Purification->Analysis Final_Product Purified Antibody-Drug Conjugate Purification->Final_Product Final_Product->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

logical_relationship Solubility_Issue Solubility Issue with This compound Aqueous_Buffer Direct Dissolution in Aqueous Buffer Solubility_Issue->Aqueous_Buffer High_Concentration High Local Concentration Solubility_Issue->High_Concentration Precipitation Precipitation/ Aggregation Aqueous_Buffer->Precipitation High_Concentration->Precipitation Solution Recommended Solution Stock_Solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Solution->Stock_Solution Dropwise_Addition Add Stock Solution Dropwise to Buffer Stock_Solution->Dropwise_Addition Control_Solvent Keep Final Organic Solvent Conc. Low (<10%) Dropwise_Addition->Control_Solvent Successful_Dissolution Successful Dissolution & Homogeneous Reaction Control_Solvent->Successful_Dissolution

References

Characterization of impurities in Amino-bis-PEG3-BCN reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-bis-PEG3-BCN. The information provided addresses common challenges encountered during its use in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterotrifunctional linker molecule. It contains two bicyclo[6.1.0]nonyne (BCN) groups and a central secondary amine.[1] The BCN groups are strained alkynes that readily participate in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[2][3] The polyethylene glycol (PEG3) spacers enhance solubility and reduce steric hindrance.[4][5] This linker is commonly used in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), where it can link two different azide-modified molecules to a primary biomolecule.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. The compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.

Q3: What are the most common side reactions to be aware of when using BCN linkers?

The most significant side reaction for BCN linkers is the thiol-yne addition, where the strained alkyne reacts with free thiol groups, such as those from cysteine residues in proteins. This can lead to non-specific, azide-independent labeling. Additionally, BCN linkers may show instability in highly acidic or oxidative environments.

Q4: Can the PEG chain in this compound degrade?

Yes, polyethylene glycol (PEG) chains can undergo oxidative degradation. This can be initiated by various factors, including exposure to transition metal ions or strong oxidizing agents. The degradation can result in chain cleavage and the formation of various byproducts, including aldehydes and formates.

Troubleshooting Guide

Low Conjugation Efficiency in SPAAC Reactions

Symptom: Incomplete reaction or low yield of the desired azide-conjugated product.

Possible CauseRecommended Solution
Suboptimal Reaction Kinetics Ensure the azide partner is reactive. Increase the concentration of the reactants if possible, and optimize the incubation time based on kinetic data for similar reactions.
Steric Hindrance The PEG3 spacer is designed to minimize steric hindrance, but the accessibility of the BCN group can be limited by the structure of the molecule it is being conjugated to. Consider alternative conjugation strategies if steric hindrance is suspected.
Instability of BCN Moiety Avoid highly acidic or oxidative conditions during the reaction. If the reaction requires conditions that may degrade the BCN, consider using a more stable cyclooctyne derivative.
Hydrolysis of Reactants While BCN itself is not prone to simple hydrolysis, other functional groups on the reacting molecules might be. Ensure that the reaction buffer pH is compatible with all components.
Presence of Unexpected Impurities in the Final Product

Symptom: Additional peaks observed during analytical characterization (e.g., by HPLC or LC-MS) of the reaction mixture or purified product.

Potential ImpurityIdentification MethodPrevention / Mitigation
Thiol-Adduct of BCN Mass Spectrometry (MS) will show an increase in mass corresponding to the addition of the thiol-containing molecule.Pre-treat protein samples with a thiol-blocking agent like iodoacetamide (IAM) before adding the BCN linker.
Oxidized PEG Chains MS analysis may show a series of peaks with mass differences not corresponding to the expected product, potentially indicating PEG chain cleavage.Degas solutions and use buffers prepared with high-purity water. Avoid unnecessary exposure to potential oxidizing agents.
Hydrolyzed Linker MS can detect the mass of the cleaved components.Maintain an appropriate pH during the reaction and purification steps. While carbamates are generally stable, extreme pH should be avoided.
Unreacted Starting Materials HPLC and MS can identify the retention times and masses of the starting materials.Optimize reaction stoichiometry and time. Purify the final product using an appropriate method like size-exclusion chromatography (SEC) or reversed-phase HPLC.

Experimental Protocols

Protocol 1: General Procedure for SPAAC with this compound

This protocol outlines a general workflow for conjugating an azide-modified molecule to a primary amine-containing biomolecule using this compound. This is a two-step process involving initial functionalization of the biomolecule with the linker.

Workflow Diagram:

experimental_workflow cluster_step1 Step 1: Activation of Biomolecule cluster_step2 Step 2: SPAAC Reaction A Biomolecule with Primary Amine D Reaction & Incubation A->D B This compound B->D C Activation Reagent (e.g., EDC/NHS) C->D E Purification (e.g., SEC) D->E F BCN-Functionalized Biomolecule E->F H Reaction & Incubation F->H Input to Step 2 G Azide-Modified Molecule G->H I Purification H->I J Final Conjugate I->J

Caption: Workflow for biomolecule conjugation using this compound.

Materials:

  • Biomolecule containing a primary amine.

  • This compound.

  • Azide-modified molecule of interest.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.4.

  • Quenching solution (optional, e.g., Tris buffer).

  • Purification columns (e.g., size-exclusion chromatography).

Procedure:

  • Activation of this compound (if necessary): The secondary amine of this compound can be coupled to a carboxylic acid on a biomolecule using standard carbodiimide chemistry (e.g., EDC/NHS).

  • Conjugation to Biomolecule:

    • Dissolve the biomolecule in the reaction buffer.

    • Add the activated this compound to the biomolecule solution at a desired molar excess.

    • Incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Purification: Remove excess linker using a desalting column or size-exclusion chromatography.

  • SPAAC Reaction:

    • To the purified BCN-functionalized biomolecule, add the azide-modified molecule.

    • Incubate for 4-12 hours at room temperature or 37°C.

  • Final Purification: Purify the final conjugate to remove any unreacted azide-modified molecule.

Protocol 2: Analytical Characterization by LC-MS

Purpose: To identify the product and potential impurities.

Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer.

Typical Method:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute compounds of varying hydrophobicity.

  • Detection: UV absorbance and mass spectrometry.

Visualizing Potential Side Reactions

The following diagram illustrates the intended SPAAC reaction and the common thiol-yne side reaction.

reaction_pathways cluster_reactants Reactants cluster_products Products BCN This compound Desired Desired Conjugate (Triazole) BCN->Desired SPAAC Reaction Side Side Product (Thiol-Adduct) BCN->Side Thiol-Yne Addition Azide Azide-Molecule Azide->Desired Thiol Thiol-Molecule (e.g., Cysteine) Thiol->Side

Caption: Reaction pathways for this compound.

References

Technical Support Center: Strategies to Improve ADC Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ADC synthesis and to offer strategies for improving yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis?

Low yield in ADC synthesis can be attributed to several factors throughout the conjugation and purification process. The most common issues include:

  • Low Conjugation Efficiency: Incomplete reaction between the antibody and the drug-linker complex results in a low Drug-to-Antibody Ratio (DAR) and a high proportion of unconjugated antibody.[] This can be caused by suboptimal reaction conditions (pH, temperature, reaction time), inactive reagents, or steric hindrance.[][2]

  • ADC Aggregation: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the antibody, leading to the formation of aggregates.[3][4] These aggregates are often removed during purification, resulting in a significant loss of product. Factors such as high DAR, unfavorable buffer conditions, and the use of organic co-solvents can promote aggregation.

  • Instability of the Linker: The chemical linker connecting the drug to the antibody must be stable during synthesis, purification, and storage to prevent premature drug release. Unstable linkers can lead to the loss of payload and a lower yield of the desired ADC.

  • Loss During Purification: Each purification step, such as Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), or Hydrophobic Interaction Chromatography (HIC), can lead to product loss. Inefficient purification methods can fail to separate the desired ADC from unconjugated antibody, free payload, and aggregates, leading to lower purity and yield.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the overall yield and therapeutic efficacy?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly impacts both the manufacturing yield and the therapeutic window.

  • Impact on Yield: Attempts to achieve a high DAR can lead to increased hydrophobicity and aggregation, which in turn reduces the yield of soluble, functional ADC. Finding the optimal DAR is a balance between achieving sufficient potency and minimizing aggregation-related yield loss.

  • Impact on Efficacy and Safety: While a higher DAR can increase the in vitro potency of an ADC, it can also lead to faster plasma clearance and increased off-target toxicity in vivo. ADCs with very high DAR values (e.g., >8) have been shown to have decreased efficacy due to rapid clearance. An optimal DAR, typically between 2 and 4 for many ADCs, is crucial for balancing efficacy and safety.

Q3: What are the main conjugation strategies, and how do they impact yield?

The choice of conjugation strategy plays a pivotal role in determining the homogeneity, stability, and ultimately, the yield of the final ADC product. The two primary strategies are:

  • Stochastic (Non-Specific) Conjugation: This method targets native amino acid residues on the antibody, most commonly lysines or cysteines from reduced interchain disulfide bonds.

    • Lysine Conjugation: Targets the abundant and solvent-accessible ε-amino groups of lysine residues. This approach is straightforward but often results in a heterogeneous mixture of ADCs with a wide distribution of DAR values and conjugation sites, which can complicate purification and lead to lower yields of the desired species.

    • Native Cysteine Conjugation: Involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. This method also produces a heterogeneous mixture of ADC species (DAR 0, 2, 4, 6, 8).

  • Site-Specific Conjugation: This approach involves modifying the antibody to introduce specific conjugation sites, allowing for precise control over the DAR and the location of the payload. Methods include engineering cysteine residues (THIOMABs), incorporating unnatural amino acids, or utilizing enzymatic conjugation. Site-specific conjugation generally leads to more homogeneous ADCs, which can simplify purification, reduce aggregation, and potentially improve the overall yield and therapeutic index.

Q4: How does linker chemistry influence ADC synthesis yield?

The linker is a critical component that affects the stability, solubility, and overall performance of an ADC, thereby influencing the synthesis yield.

  • Linker Stability: The linker must be stable enough to prevent premature release of the payload during the synthesis and purification process. For instance, maleimide-thiol conjugates can undergo a retro-Michael reaction, leading to deconjugation. Using more stable linker chemistries, such as those that undergo hydrolysis to form a stable ring-opened structure, can improve the stability and yield of the final ADC.

  • Linker Hydrophilicity: Many cytotoxic payloads are hydrophobic. Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can help to mitigate the hydrophobicity of the payload, thereby reducing aggregation and improving the solubility and yield of the ADC. However, the length of the PEG linker needs to be optimized to avoid steric hindrance that could lower conjugation efficiency.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during ADC synthesis.

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Cause Troubleshooting Steps
Inefficient Reduction of Disulfide Bonds (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP, DTT). Ensure the reduction is performed at the optimal pH and temperature. Verify the activity of the reducing agent.
Suboptimal Conjugation Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time. Perform a systematic screening of these parameters to find the optimal conditions for your specific antibody and drug-linker.
Steric Hindrance If using a bulky linker or payload, consider using a linker with a different length or structure to minimize steric hindrance. For site-specific conjugation, ensure the engineered conjugation site is readily accessible.
Inactive Drug-Linker Verify the purity and activity of the drug-linker complex. Use a fresh batch if degradation is suspected. Ensure proper storage and handling of the drug-linker.
Interfering Buffer Components Perform buffer exchange of the antibody into a suitable conjugation buffer to remove any interfering substances such as primary amines (e.g., Tris) or azide.
Issue 2: High Levels of Aggregation
Possible Cause Troubleshooting Steps
High Hydrophobicity of Payload/ADC Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR. Incorporate a more hydrophilic linker (e.g., PEG) to increase the solubility of the ADC.
Unfavorable Buffer Conditions Optimize the pH and ionic strength of the conjugation and purification buffers to maintain ADC solubility. Avoid pH conditions near the isoelectric point of the antibody.
High Concentration of Organic Co-solvent Minimize the percentage of organic co-solvent (e.g., DMSO, DMA) used to dissolve the drug-linker. Screen for alternative, less denaturing co-solvents.
High Protein Concentration Perform the conjugation reaction at a lower antibody concentration to reduce the likelihood of intermolecular interactions that lead to aggregation.
Issue 3: Significant Product Loss During Purification
Possible Cause Troubleshooting Steps
Suboptimal Chromatography Conditions Optimize the binding and elution conditions for the chromatography method being used (HIC, IEX, SEC). This includes parameters like salt concentration, pH, and gradient slope.
ADC Precipitation on Column Ensure that the buffers used during chromatography are optimized for ADC solubility. Perform solubility screening for the ADC under different buffer conditions.
Non-specific Binding to Chromatography Resin Screen different chromatography resins to identify one with minimal non-specific binding of your ADC. Include additives in the mobile phase that can reduce non-specific interactions.
Aggregation During Purification Steps Analyze samples before and after each purification step by SEC to identify where aggregation is occurring. Optimize the buffer conditions for that specific step to minimize aggregation.

Quantitative Data Summary

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

DAR Value In Vitro Potency Plasma Clearance Tolerability Therapeutic Index Reference
Low (e.g., 2)LowerSlowerHigherPotentially Wider
Optimal (e.g., 3-4)ModerateModerateModerateGenerally Optimal
High (e.g., >6)HigherFasterLowerNarrower

Experimental Protocols

Protocol 1: Cysteine-Specific Conjugation via Thiol-Maleimide Chemistry

Objective: To conjugate a maleimide-functionalized drug-linker to an antibody via reduced interchain cysteine residues.

Materials:

  • Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized drug-linker dissolved in a compatible organic solvent (e.g., DMSO)

  • Conjugation Buffer: e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification system (e.g., SEC or HIC column)

Methodology:

  • Antibody Preparation:

    • Perform buffer exchange of the antibody into the Conjugation Buffer.

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Antibody Reduction:

    • Add a calculated molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the antibody solution.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.

  • Removal of Excess Reducing Agent:

    • Immediately after reduction, remove the excess reducing agent by buffer exchange using a desalting column or TFF, equilibrating with Conjugation Buffer.

  • Conjugation Reaction:

    • Add the maleimide-functionalized drug-linker solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours with gentle mixing. The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5.

  • Quenching the Reaction:

    • Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker, unconjugated antibody, and aggregates using an appropriate chromatography method such as SEC or HIC.

Protocol 2: Purification of ADC using Hydrophobic Interaction Chromatography (HIC)

Objective: To separate ADC species based on their DAR and remove aggregates.

Materials:

  • Crude ADC conjugation mixture

  • HIC Column (e.g., Phenyl Sepharose)

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Methodology:

  • Sample Preparation:

    • Dilute the crude ADC mixture with Mobile Phase A to a final salt concentration that ensures binding to the HIC column (e.g., 1 M Ammonium Sulfate).

  • Column Equilibration:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and Mobile Phase B at the starting salt concentration.

  • Sample Loading:

    • Load the prepared ADC sample onto the equilibrated column.

  • Elution:

    • Elute the bound ADC species using a linear gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B). ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR).

    • Collect fractions throughout the gradient.

  • Fraction Analysis:

    • Analyze the collected fractions by UV-Vis spectroscopy (to determine protein concentration and average DAR) and SEC (to assess aggregation).

    • Pool the fractions containing the desired ADC species with the target DAR and low aggregation.

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody reduction Antibody Reduction (for Cys conjugation) mAb->reduction 1. Reduce Disulfides drug_linker Drug-Linker Complex conjugation Conjugation Reaction drug_linker->conjugation 2. Add Drug-Linker reduction->conjugation quenching Quenching conjugation->quenching 3. Stop Reaction purification Chromatographic Purification (e.g., HIC, SEC) quenching->purification 4. Purify Crude ADC analysis Characterization (DAR, Purity, Aggregation) purification->analysis 5. Analyze Fractions final_adc Purified ADC analysis->final_adc 6. Pool Desired ADC

Caption: General workflow for ADC synthesis, from preparation to final product.

Troubleshooting_Low_Yield start Low ADC Yield issue_dar Low DAR? start->issue_dar issue_agg High Aggregation? issue_dar->issue_agg No sol_dar Optimize Conjugation: - Reaction Conditions (pH, Temp) - Reagent Concentrations - Linker Choice issue_dar->sol_dar Yes issue_pur High Loss during Purification? issue_agg->issue_pur No sol_agg Optimize Formulation: - Lower DAR - Hydrophilic Linker - Buffer Conditions - Lower Protein Concentration issue_agg->sol_agg Yes sol_pur Optimize Purification: - Chromatography Method - Binding/Elution Conditions - Buffer Solubility issue_pur->sol_pur Yes end Improved Yield issue_pur->end No sol_dar->end sol_agg->end sol_pur->end

Caption: Troubleshooting logic for addressing low ADC synthesis yield.

References

Stability issues with BCN linkers in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bicyclononyne (BCN) linkers in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of BCN linkers?

A1: The stability of BCN linkers is primarily influenced by the pH of the buffer, the presence of certain reagents (e.g., thiols), the type of linkage used to attach the BCN moiety to the molecule of interest, and the specific isomer (exo vs. endo) of the BCN. BCN linkers are known to be susceptible to degradation in highly acidic or oxidative environments[1][2].

Q2: How does pH impact the stability of BCN linkers?

A2: BCN linkers generally exhibit good stability in neutral aqueous buffers. However, their stability can be compromised under acidic or strongly basic conditions[3]. For instance, studies have shown degradation of BCN moieties under acidic conditions used in oligonucleotide synthesis[4][5]. Interestingly, significant degradation has also been observed at neutral pH within the intracellular environment of certain cell lines.

Q3: Are there differences in stability between exo- and endo-BCN isomers?

A3: Yes, there are differences in stability and reactivity between the exo and endo isomers of BCN. Generally, the exo isomer is considered to be more stable, while the endo isomer is slightly more reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The choice between the two often depends on the specific requirements of the experiment, balancing the need for stability with reaction kinetics.

Q4: Can other molecules in my buffer, such as reducing agents, affect BCN linker stability?

A4: Yes, certain reagents can negatively impact BCN linker stability. BCN has shown instability in the presence of the reducing agent tris(2-carboxyethyl)phosphine (TCEP). Additionally, a prominent side reaction is the thiol-yne reaction, an undesired reaction with free thiol groups present in biomolecules like cysteine residues.

Q5: How does the chemical bond used to attach the BCN linker affect its stability?

A5: The linkage chemistry is crucial. For example, BCN-carbamate linkages have been observed to be less stable in cellular environments compared to the more robust BCN-amide linkages. For applications requiring prolonged incubation in biological media, an amide linkage is recommended.

Q6: My conjugation efficiency is low. Could this be due to BCN linker instability?

A6: Yes, low conjugation efficiency can be a symptom of BCN linker instability. If the linker degrades before the conjugation reaction is complete, the yield of the desired conjugate will be reduced. It is crucial to handle and store BCN reagents properly, protecting them from light and moisture and preparing solutions fresh before use.

Troubleshooting Guides

This section addresses common issues encountered during experiments with BCN linkers, with a focus on stability.

Issue 1: Low Yield of Conjugated Product
Possible Cause Recommended Solution
BCN Linker Degradation Minimize exposure to harsh conditions. Avoid highly acidic or oxidative environments. Prepare BCN linker solutions fresh for each experiment. Consider using a more stable derivative, such as an amide-linked BCN over a carbamate-linked one, for applications requiring long incubation times.
Suboptimal Buffer Conditions Ensure the pH of your reaction buffer is within the optimal range for BCN stability (typically neutral). If your protocol requires acidic or basic conditions, minimize the incubation time. If possible, perform a buffer exchange to a more suitable buffer post-reaction.
Presence of Interfering Substances If your buffer contains thiols, consider blocking them prior to the introduction of the BCN linker using reagents like iodoacetamide (IAM). If reducing agents like TCEP are necessary, be aware of their potential to degrade BCN linkers and optimize reaction times accordingly.
Issue 2: High Background Signal or Off-Target Labeling
Possible Cause Recommended Solution
Hydrophobic Aggregation of BCN Probe The BCN group is hydrophobic and can lead to non-specific binding. Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into your linker design to improve aqueous solubility. Use mild non-ionic detergents (e.g., Tween-20) in your wash buffers to reduce non-specific binding.
Side Reactions with Thiols The thiol-yne reaction can lead to non-specific labeling of proteins containing cysteine residues. To mitigate this, either block the free thiols on your biomolecule before conjugation or add a small molecule thiol, like β-mercaptoethanol (βME), to the reaction mixture as a competitive inhibitor.

Data Presentation

Table 1: Qualitative and Semi-Quantitative Stability of BCN Linkers in Various Conditions
Condition Linker/Derivative Observation Reference
Acidic Conditions (TCA in DCM/Toluene) BCN-carbinolProne to degradation. Follows first-order kinetics with k = 0.11 s⁻¹ in DCM and k = 0.068 s⁻¹ in toluene.
Acidic Conditions (DCA in DCM/Toluene) BCN-carbinolMore stable than in TCA. ~60% remaining in DCM and ~79% in toluene after 30 min.
Cellular Environment (RAW264.7 cells) BCN-modified FluoSpheres79% degradation after 24 hours at neutral pH.
Cellular Environment (DC2.4 cells) BCN-modified FluoSpheres36% degradation after 24 hours at neutral pH.
Presence of Thiols (Glutathione) BCNSignificantly more stable than DBCO. Half-life of ~6 hours.
Presence of Reducing Agent (TCEP) BCN on a FabInstability observed.
Neutral Aqueous Buffer (pH 7.2) BCN on a FabInstability observed.
Biological Media BCN-carbamateLess stable and not suitable for prolonged incubations.
Biological Media BCN-amideMore robust and stable than BCN-carbamate.

Experimental Protocols

Protocol 1: General Procedure for Assessing BCN Linker Stability by HPLC-MS

This protocol outlines a general method to quantify the degradation of a BCN-containing molecule over time in a specific buffer.

Materials:

  • BCN-containing molecule of interest

  • Buffer of interest (e.g., PBS pH 7.4, Sodium Acetate pH 5.5, Tris pH 8.5)

  • HPLC system with a UV detector and coupled to a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the BCN-containing molecule in an appropriate solvent (e.g., DMSO). Dilute the stock solution into the buffer of interest to a final concentration suitable for HPLC-MS analysis (e.g., 10 µM).

  • Incubation: Aliquot the solution into multiple vials and incubate at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from incubation and immediately quench any further degradation by freezing at -80°C or by adding an equal volume of cold acetonitrile.

  • HPLC-MS Analysis:

    • Thaw the samples just before analysis.

    • Inject an equal volume of each sample onto the C18 column.

    • Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).

    • Monitor the elution profile using the UV detector at a wavelength where the compound absorbs.

    • The mass spectrometer should be set to monitor the m/z of the intact BCN-containing molecule and any potential degradation products (e.g., hydrolyzed species).

  • Data Analysis:

    • Integrate the peak area of the intact BCN-containing molecule at each time point.

    • Normalize the peak areas to the t=0 time point.

    • Plot the percentage of the remaining intact compound against time to determine the stability profile and calculate the half-life (t₁/₂).

Protocol 2: Thiol Blocking to Prevent BCN Side Reactions

This protocol describes the alkylation of free thiols on a protein using iodoacetamide (IAM) prior to conjugation with a BCN linker.

Materials:

  • Protein solution in a suitable buffer

  • Iodoacetamide (IAM) solution (freshly prepared)

  • Alkylation buffer (e.g., 0.1 M Tris, pH 8.5)

  • Desalting column

Procedure:

  • Buffer Exchange: If necessary, exchange the protein into the alkylation buffer.

  • Alkylation: Add a 10-fold molar excess of freshly prepared IAM solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Removal of Excess IAM: Remove unreacted IAM using a desalting column, exchanging the buffer to the one required for the subsequent BCN conjugation.

  • BCN Conjugation: The thiol-blocked protein is now ready for conjugation with the BCN linker.

Mandatory Visualizations

HER2_Signaling_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Pathways HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization & Lysosomal Trafficking HER2->Internalization ADC BCN-Linker-ADC ADC->HER2 Binding ADC->Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Payload Released Payload Lysosome->Payload Apoptosis Apoptosis Payload->Apoptosis BCN_Conjugation_Workflow Start Start: Protein of Interest (with azide modification site) Conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Start->Conjugation BCN_Linker BCN-Linker Reagent BCN_Linker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (e.g., MS, HPLC, SDS-PAGE) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

References

Validation & Comparative

A Head-to-Head Comparison of Amino-bis-PEG3-BCN and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, the selection of an appropriate chemical linker is a critical determinant of experimental success. Among the premier tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) linkers have become indispensable for their ability to form stable covalent bonds with azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a data-driven, objective comparison of Amino-bis-PEG3-BCN, a bifunctional and PEGylated BCN derivative, and the widely used DBCO linkers, empowering researchers to make informed decisions for applications ranging from antibody-drug conjugates (ADCs) to cellular imaging.

At a Glance: Key Differences

FeatureThis compoundDBCO (Dibenzocyclooctyne)
Core Structure Compact, non-aromatic cyclooctyneBulky, aromatic dibenzofused cyclooctyne
Reactivity with Azides Generally lower than DBCO, but less sensitive to steric hindrance.Generally higher than BCN due to greater ring strain.[1][2]
Stability More stable in the presence of thiols (e.g., GSH) and reducing agents (e.g., TCEP).[3][4]Less stable in the presence of thiols and TCEP[3]; shows better stability in some intracellular environments.
Hydrophilicity High, due to the integrated PEG3 spacer which improves solubility and reduces aggregation.Inherently lipophilic/hydrophobic; can be formulated with PEG spacers to increase hydrophilicity.
Functionality Heterotrifunctional: two BCN groups for SPAAC and a secondary amine for further modification.Typically bifunctional (e.g., DBCO-NHS ester), linking one molecule to an azide partner.
Size Smaller core structure.Larger and bulkier structure.

Chemical Structures and Reaction Mechanism

The performance differences between this compound and DBCO linkers stem from their distinct molecular architectures. The this compound features two BCN moieties for bioorthogonal reactions, a central secondary amine, and a hydrophilic PEG3 spacer. DBCO is characterized by its rigid, dibenzofused ring system, which imparts significant ring strain.

Both linkers react with azides through the SPAAC mechanism, a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The driving force is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide to form a stable triazole linkage.

Caption: Chemical structures of the linkers. (Max Width: 760px)

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism cluster_reagents Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism cluster_bcn BCN Pathway cluster_dbco DBCO Pathway Cyclooctyne Strained Cyclooctyne (BCN or DBCO) Triazole Stable Triazole Linkage Cyclooctyne->Triazole + Azide Azide-modified Biomolecule Azide->Triazole BCN_img Triazole_BCN_img BCN_img->Triazole_BCN_img Azide_img1 Azide_img1->Triazole_BCN_img DBCO_img Triazole_DBCO_img DBCO_img->Triazole_DBCO_img Azide_img2 Azide_img2->Triazole_DBCO_img Bioconjugation_Workflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification & Analysis A1 Prepare Protein Solution (e.g., Antibody in PBS) A3 Incubate Protein + Linker (1-2 hours, RT) A1->A3 A2 Prepare Linker Stock (e.g., DBCO-NHS in DMSO) A2->A3 A4 Quench Reaction (e.g., Tris Buffer) A3->A4 A5 Purify Activated Protein (Desalting Column) A4->A5 B1 Mix Activated Protein with Azide-Payload A5->B1 DBCO-labeled Protein B2 Incubate (4-12 hours, RT or 4°C) B1->B2 C1 Purify Final Conjugate (e.g., SEC / HPLC) B2->C1 Crude Conjugate C2 Characterize Conjugate (SDS-PAGE, Mass Spec) C1->C2 Linker_Choice_Logic start Start: Choose Linker q_kinetics Is maximum reaction speed critical? start->q_kinetics q_stability Are reducing agents (TCEP) or thiols (GSH) present? q_kinetics->q_stability No dbco Choose DBCO q_kinetics->dbco Yes q_hydrophilicity Is high hydrophilicity and reduced aggregation a primary concern? q_stability->q_hydrophilicity No bcn Choose this compound q_stability->bcn Yes q_sterics Is the azide target sterically hindered? q_hydrophilicity->q_sterics No q_hydrophilicity->bcn Yes q_sterics->dbco No (Default for speed) q_sterics->bcn Yes

References

A Comparative Guide to the Reaction Kinetics of BCN and Other Cyclooctynes in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, cellular imaging, and the development of targeted therapeutics, the choice of a bioorthogonal ligation strategy is critical. The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a powerful tool for these applications due to its high selectivity and ability to proceed in complex biological environments without the need for a toxic copper catalyst.[1][2]

At the heart of SPAAC is the cyclooctyne, a reactive species whose strained triple bond readily undergoes a [3+2] cycloaddition with an azide. The kinetics of this reaction are paramount, directly influencing the efficiency of labeling, the required concentrations of reagents, and the feasibility of tracking dynamic biological processes.[2] This guide provides a detailed comparison of the reaction kinetics of Bicyclo[6.1.0]nonyne (BCN) with other widely used cyclooctynes, supported by experimental data, detailed protocols, and visual aids to inform the selection of the optimal reagent for specific research needs.

Quantitative Comparison of Reaction Kinetics

The reactivity of different cyclooctynes in SPAAC reactions is typically quantified by their second-order rate constants (k₂). These constants are determined by reacting the cyclooctyne with a model azide, most commonly benzyl azide, and monitoring the reaction progress over time. A higher k₂ value indicates a faster reaction, which is often desirable for applications requiring rapid labeling at low concentrations.

The primary factors governing the reaction rate are the degree of ring strain in the cyclooctyne and electronic effects.[3] Increased ring strain, resulting from the deformation of the alkyne's natural linear geometry, lowers the activation energy of the cycloaddition.[2] Electron-withdrawing groups near the alkyne can also enhance reactivity.

The following table summarizes the second-order rate constants for the reaction of BCN and other common cyclooctynes with azides.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.14
DibenzocyclooctyneDBCO / ADIBO~0.3 - 1.0
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7
Difluorinated cyclooctyneDIFO~0.076
BiarylazacyclooctynoneBARAC~0.96

Note: The reported reaction rates can vary depending on the specific azide used, the solvent, and the temperature.

From this data, it is evident that cyclooctynes such as DBCO and BARAC generally exhibit the fastest reaction kinetics, making them suitable for applications where speed is a critical factor. BCN, while having a more moderate reaction rate, offers other advantages such as a smaller size and lower lipophilicity, which can be beneficial in certain biological contexts.

Stability and Cytotoxicity Considerations

Beyond reaction kinetics, the stability and cytotoxicity of cyclooctynes are crucial for their application in living systems. An ideal bioorthogonal reagent should be stable in aqueous, physiological conditions and exhibit minimal toxicity.

BCN (Bicyclo[6.1.0]nonyne):

  • Stability: BCN is noted for its remarkable stability. However, it has been reported to be incompatible with the acidic conditions used in standard automated oligonucleotide synthesis, where it can degrade to form inactive species.

  • Cytotoxicity: Labeling procedures with BCN have been described as non-toxic, with cells retaining their morphological integrity and functional viability after labeling.

DBCO (Dibenzocyclooctyne):

  • Stability: DBCO is a thermostable compound with long-term stability when attached to biomolecules.

  • Cytotoxicity: Studies have shown that DBCO exhibits low cytotoxicity at concentrations up to 100 µM in cell culture. The absence of a copper catalyst, which is known to be cytotoxic, is a key advantage of SPAAC reagents like DBCO.

Other Cyclooctynes:

  • Highly reactive cyclooctynes like BARAC and the cycloheptyne TMTH have been noted to suffer from limited stability, highlighting the trade-off that often exists between reactivity and stability.

Experimental Protocols

The accurate determination of second-order rate constants is essential for the quantitative comparison of cyclooctyne reactivity. The most common methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry, typically under pseudo-first-order conditions.

Determination of Second-Order Rate Constant via ¹H NMR Spectroscopy

This method involves monitoring the change in concentration of the cyclooctyne over time in the presence of an excess of an azide.

Materials:

  • Cyclooctyne of interest (e.g., BCN, DBCO)

  • Azide reporter (e.g., benzyl azide)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne at a known concentration (e.g., 5 mM) in the deuterated solvent.

    • Prepare a stock solution of the azide reporter at a significantly higher concentration (e.g., 50 mM, ensuring at least a 10-fold excess) in the same deuterated solvent.

  • Reaction Monitoring:

    • Mix the cyclooctyne and azide solutions in an NMR tube at a controlled temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify a characteristic proton signal for the cyclooctyne that is well-resolved from other signals.

    • Integrate this signal at each time point to determine the relative concentration of the cyclooctyne as it is consumed.

    • Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.

    • The slope of the resulting linear plot is equal to the negative of the pseudo-first-order rate constant (-k').

  • Calculation of Second-Order Rate Constant (k₂):

    • Divide the pseudo-first-order rate constant (k') by the initial concentration of the azide in excess to obtain the second-order rate constant (k₂ = k' / [Azide]₀).

Visualizing Key Concepts in Cyclooctyne Chemistry

To further elucidate the principles and procedures discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Alkyne Prepare Cyclooctyne Stock Solution Mix Mix Reactants in NMR Tube Prep_Alkyne->Mix Prep_Azide Prepare Azide Stock Solution (in excess) Prep_Azide->Mix Monitor Acquire 1H NMR Spectra Over Time Mix->Monitor Integrate Integrate Cyclooctyne Signal Monitor->Integrate Plot Plot ln[Cyclooctyne] vs. Time Integrate->Plot Calculate_k1 Determine Slope (k') Plot->Calculate_k1 Calculate_k2 Calculate k2 (k' / [Azide]0) Calculate_k1->Calculate_k2

Experimental workflow for determining SPAAC reaction rates via NMR.

Structure_Reactivity_Relationship cluster_factors Governing Factors Structure Cyclooctyne Structure Ring_Strain Ring Strain Structure->Ring_Strain influences Electronic_Effects Electronic Effects Structure->Electronic_Effects influences Reactivity Reaction Kinetics (k₂) Ring_Strain->Reactivity Increased strain -> faster rate Electronic_Effects->Reactivity Electron-withdrawing groups -> faster rate

Relationship between cyclooctyne structure and reaction kinetics.

Conclusion

The selection of a cyclooctyne for bioorthogonal applications requires a careful consideration of reaction kinetics, stability, and potential cytotoxicity. While highly strained cyclooctynes like DBCO and BARAC offer the fastest reaction rates, essential for time-sensitive experiments, BCN provides a valuable alternative with a balance of moderate reactivity, smaller size, and favorable biocompatibility. The experimental protocols outlined provide a framework for the quantitative assessment of these reagents, enabling researchers to make informed decisions tailored to their specific experimental needs. As the field of bioorthogonal chemistry continues to evolve, a thorough understanding of the kinetic and physicochemical properties of these powerful tools will be indispensable for advancing biological research and drug development.

References

Validating Amino-bis-PEG3-BCN Conjugation: A Head-to-Head Comparison of Mass Spectrometry and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioconjugation, the precise and reliable validation of covalent linkages between molecules is paramount for the development of effective targeted therapeutics and diagnostics. For researchers and scientists in drug development, confirming the successful conjugation of moieties like Amino-bis-PEG3-BCN is a critical checkpoint. This guide provides an objective comparison of mass spectrometry—a powerful tool for detailed molecular analysis—with alternative chromatographic methods for validating such conjugations. Experimental protocols and data are presented to support a comprehensive evaluation.

The Importance of Validating this compound Conjugation

This compound is a heterobifunctional linker featuring two bicyclononyne (BCN) groups for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and an amino group for further functionalization.[1] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] Validating the conjugation of this linker to a biomolecule, such as an antibody, is crucial to ensure the desired stoichiometry, identify any side products, and confirm the integrity of the final conjugate. Inadequate validation can lead to inconsistent product quality, reduced efficacy, and potential safety concerns.

Mass Spectrometry: The Gold Standard for Molecular Confirmation

Mass spectrometry (MS) provides a direct and precise measurement of the molecular weight of the bioconjugate, offering definitive evidence of successful conjugation.[2][3] High-resolution mass spectrometry can reveal the distribution of different conjugated species, for instance, in an antibody-drug conjugate (ADC), this would be the drug-to-antibody ratio (DAR).[4]

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines the validation of an antibody conjugated with this compound, followed by the attachment of an azide-containing payload.

1. Sample Preparation:

  • Conjugation Reaction: React the antibody (e.g., at 5 mg/mL in PBS, pH 7.4) with a 10- to 20-fold molar excess of an NHS-activated this compound linker (dissolved in DMSO). The final DMSO concentration should be kept below 10% v/v.
  • Incubate for 1-2 hours at room temperature.
  • Quench the reaction with Tris buffer.
  • Purify the BCN-modified antibody using a desalting column or size-exclusion chromatography (SEC).
  • React the purified BCN-antibody with a 1.5- to 3-fold molar excess of an azide-functionalized payload.
  • Incubate for 4-12 hours at room temperature.
  • Purify the final conjugate using SEC.

2. LC-MS Analysis:

  • Chromatography: Employ a size-exclusion chromatography (SEC) column to separate the conjugate from any remaining impurities before it enters the mass spectrometer.
  • Mobile Phase: Use an MS-compatible buffer such as 50 mM ammonium acetate.
  • Mass Spectrometry:
  • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, capable of analyzing large biomolecules.
  • Acquire data in native mode to preserve the non-covalent interactions of the antibody.
  • The extended mass range of some instruments (up to m/z 7,000) is beneficial for detecting complex ADCs.

3. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species present in the sample.
  • Calculate the mass shift between the unconjugated antibody and the conjugated species to confirm the addition of the linker and payload.
  • Determine the relative abundance of each species to calculate the average number of conjugated linkers/payloads per antibody.

Data Presentation: Expected Mass Spectrometry Results
SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Interpretation
Unconjugated Antibody148,000148,002-Starting material
Antibody + 1 Linker + 1 Payload149,500149,5031,501Successful single conjugation
Antibody + 2 Linkers + 2 Payloads151,000151,0053,003Successful double conjugation

Note: Theoretical masses are hypothetical and would depend on the specific antibody and payload used.

Alternative Validation Method: Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful alternative for assessing the success of a conjugation reaction, particularly for antibodies. HIC separates molecules based on their hydrophobicity. The addition of a linker and a drug payload typically increases the hydrophobicity of an antibody, leading to a longer retention time on the HIC column. This allows for the separation of unconjugated antibody from singly, doubly, and multiply conjugated species.

Experimental Protocol: HIC Analysis

1. Sample Preparation:

  • The purified conjugate from the reaction can be directly analyzed.

2. HIC Analysis:

  • HPLC System: Use an HPLC or UPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).
  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over a set period (e.g., 30 minutes).
  • Detection: Monitor the elution profile by UV absorbance at 280 nm.

3. Data Analysis:

  • Integrate the peak areas corresponding to the different conjugated species.
  • Calculate the average number of conjugated molecules per antibody (similar to DAR) using the peak areas.

Data Presentation: Expected HIC Results
PeakRetention Time (min)Relative Peak Area (%)Interpretation
110.215Unconjugated Antibody
212.545Singly Conjugated
314.835Doubly Conjugated
416.55Triply Conjugated

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for mass spectrometry and HIC validation.

MassSpectrometryWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Conjugation Bioconjugation Reaction (Antibody + this compound + Payload) Purification Purification (SEC) Conjugation->Purification SEC_MS Size-Exclusion Chromatography Purification->SEC_MS MS Mass Spectrometer SEC_MS->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Deconvolution Deconvolution Data_Acquisition->Deconvolution Analysis Mass Analysis & DAR Calculation Deconvolution->Analysis

Mass Spectrometry Workflow for Conjugation Validation.

HICWorkflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing Conjugation Bioconjugation Reaction (Antibody + this compound + Payload) Purification Purification (SEC) Conjugation->Purification HIC_Column HIC Column Purification->HIC_Column HPLC HPLC System HIC_Column->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram Analysis UV_Detector->Chromatogram Peak_Integration Peak Integration & DAR Calculation Chromatogram->Peak_Integration

Hydrophobic Interaction Chromatography Workflow.

Comparison of Mass Spectrometry and HIC

The choice between mass spectrometry and HIC for validating this compound conjugation depends on the specific information required and the available resources.

Comparison cluster_MS Advantages cluster_HIC Advantages cluster_MS_dis Disadvantages cluster_HIC_dis Disadvantages MS Mass Spectrometry MS_Adv1 Direct mass measurement MS->MS_Adv1 MS_Adv2 High specificity and accuracy MS->MS_Adv2 MS_Adv3 Provides structural information MS->MS_Adv3 MS_Dis1 Higher equipment cost MS->MS_Dis1 MS_Dis2 Requires specialized expertise MS->MS_Dis2 MS_Dis3 Potential for ion suppression MS->MS_Dis3 HIC Hydrophobic Interaction Chromatography HIC_Adv1 Robust and reproducible HIC->HIC_Adv1 HIC_Adv2 Widely available instrumentation HIC->HIC_Adv2 HIC_Adv3 Good for monitoring consistency HIC->HIC_Adv3 HIC_Dis1 Indirect measurement of conjugation HIC->HIC_Dis1 HIC_Dis2 Resolution may be limited HIC->HIC_Dis2 HIC_Dis3 Co-elution of isoforms is possible HIC->HIC_Dis3

Comparison of Mass Spectrometry and HIC.
FeatureMass SpectrometryHydrophobic Interaction Chromatography (HIC)
Primary Information Precise mass measurement, direct confirmation of conjugation, determination of conjugation sites (with further fragmentation)Separation based on hydrophobicity, indirect evidence of conjugation, assessment of drug load distribution
Accuracy HighModerate to High
Resolution HighGood, but can be limited for complex mixtures
Throughput ModerateHigh
Cost HighModerate
Expertise Required HighModerate

Conclusion

Both mass spectrometry and hydrophobic interaction chromatography are valuable techniques for validating the conjugation of this compound. Mass spectrometry stands out for its ability to provide direct and unambiguous confirmation of the molecular identity of the conjugate. HIC, on the other hand, is a robust and higher-throughput method that is well-suited for routine analysis and quality control. Often, a combination of these orthogonal techniques provides the most comprehensive characterization of a bioconjugate, ensuring a well-defined and consistent product for downstream applications in research and drug development.

References

A Comparative Guide to the HPLC Analysis of Amino-bis-PEG3-BCN Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise analysis of bioconjugation reaction products is paramount for ensuring the efficacy and safety of novel therapeutics and research reagents. Amino-bis-PEG3-BCN is a popular heterotrifunctional linker used in copper-free click chemistry for the conjugation of biomolecules. This guide provides a comprehensive comparison of this compound with its common alternative, dibenzocyclooctyne (DBCO)-containing linkers, supported by experimental data. Detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of these reaction products are also presented to aid in the accurate assessment of conjugation efficiency and product purity.

Performance Comparison: BCN vs. DBCO Linkers

The choice of a click chemistry linker is often a trade-off between reaction kinetics and stability. While DBCO-containing linkers generally exhibit faster reaction rates, BCN linkers offer enhanced stability in certain biological contexts. The following table summarizes the key performance differences between BCN and DBCO linkers based on available experimental data.

FeatureBCN (Bicyclo[6.1.0]nonyne) LinkersDBCO (Dibenzocyclooctyne) Linkers
Reaction Kinetics (Second-Order Rate Constant with Azides) Generally slower than DBCO. For example, the reaction of a BCN derivative with an azidoamino acid has a reported rate constant of 0.28 M⁻¹s⁻¹[1].Generally faster than BCN due to higher ring strain. A DBCO derivative reacting with the same azidoamino acid showed a rate constant of 0.34 M⁻¹s⁻¹[1].
Stability in Reducing Environments (e.g., presence of TCEP) More stable. This is a significant advantage when working with molecules like antibodies that may require a reducing environment[1].Less stable. Can be degraded in the presence of reducing agents such as TCEP (tris(2-carboxyethyl)phosphine)[1].
Intracellular Stability May exhibit lower stability in certain intracellular environments, such as within immune phagocytes[1].Can show greater stability in some intracellular contexts compared to BCN.
Hydrophobicity Generally less hydrophobic than DBCO.More hydrophobic, which can sometimes lead to aggregation or non-specific binding.
Structure Compact and non-aromatic.Bulkier and aromatic.

Experimental Protocols

Accurate monitoring of the conjugation reaction and characterization of the final product are critical steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for this purpose.

Protocol 1: HPLC Analysis of this compound Conjugation to an Azide-Containing Peptide

This protocol outlines a general method for analyzing the reaction between this compound and an azide-modified peptide.

1. Materials and Reagents:

  • This compound

  • Azide-containing peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • HPLC Grade Water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)

  • HPLC Grade Acetonitrile with 0.1% TFA (Mobile Phase B)

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reaction Setup:

  • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • Dissolve this compound in a compatible solvent (e.g., DMSO) and then add it to the peptide solution at a desired molar excess (e.g., 1.5 equivalents).

  • Incubate the reaction mixture at room temperature or 37°C, protected from light.

  • Withdraw aliquots at various time points (e.g., 0, 1, 4, and 24 hours) for HPLC analysis. Quench the reaction in the aliquots by adding an excess of an azide-containing small molecule if necessary, or by freezing.

3. HPLC Method:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-45 min: 5% B

4. Data Analysis:

  • Monitor the decrease in the peak area of the starting materials (azide-peptide and this compound) and the increase in the peak area of the conjugated product over time.

  • The retention time of the conjugate will be different from the starting materials, typically eluting later due to increased hydrophobicity.

  • Calculate the percentage of conversion by integrating the peak areas.

Protocol 2: Stability Indicating HPLC Method for BCN-containing Linkers

This protocol is designed to assess the stability of BCN-containing molecules under various stress conditions.

1. Stress Conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours

  • Basic: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Reducing: 10 mM TCEP in PBS at 37°C for 24 hours

2. Sample Preparation:

  • Prepare solutions of the BCN-linker in the respective stress condition buffers.

  • Incubate the solutions for the specified time.

  • Neutralize the acidic and basic samples before injection.

  • Analyze the samples by RP-HPLC alongside a control sample stored at 4°C.

3. HPLC Method:

  • Use the same HPLC method as described in Protocol 1. The gradient may need to be optimized to ensure separation of any degradation products from the parent compound.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify any degradation products.

  • Calculate the percentage of the remaining intact BCN-linker.

Visualizations

The following diagrams illustrate the experimental workflow and the general role of bioconjugation in studying signaling pathways.

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_analysis HPLC Analysis This compound This compound Reaction_Mixture Incubation This compound->Reaction_Mixture Azide-Peptide Azide-Peptide Azide-Peptide->Reaction_Mixture HPLC_Injection Inject Aliquot Reaction_Mixture->HPLC_Injection Time Points HPLC_System RP-HPLC System (C18 Column) HPLC_Injection->HPLC_System Data_Acquisition Chromatogram (UV Detection) HPLC_System->Data_Acquisition Data_Analysis Quantify Reactants & Product Data_Acquisition->Data_Analysis Peak Integration signaling_pathway cluster_cell Cellular Environment cluster_probe Bioconjugate Probe Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Ligand Targeting Ligand (e.g., Antibody) Ligand->Receptor Binding & Visualization Linker This compound Ligand->Linker Reporter Reporter Molecule (e.g., Fluorophore) Linker->Reporter

References

A Comparative Stability Analysis of Amino-bis-PEG3-BCN and Other Common PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and safety of novel therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the stability of Amino-bis-PEG3-BCN with other widely used polyethylene glycol (PEG) linkers, supported by experimental data and detailed protocols.

The stability of a linker is paramount, dictating whether a therapeutic payload is prematurely released in circulation, leading to off-target toxicity, or effectively delivered to the target site. This guide delves into the key stability aspects of various linkers: hydrolytic stability, enzymatic degradation, and plasma stability.

Comparative Stability Overview

The selection of a suitable linker technology is a balance between reactivity for efficient conjugation and stability to ensure the integrity of the bioconjugate until it reaches its target. Bicyclononyne (BCN) linkers, such as this compound, are favored for their role in copper-free click chemistry, offering high reactivity and stability.[1]

Here, we compare the stability profile of this compound with other common PEG linker types, including dibenzocyclooctyne (DBCO), maleimide, and hydrazone linkers.

Linker TypeGeneral Stability CharacteristicsCleavage Mechanism
This compound Generally stable under physiological conditions. More stable than DBCO linkers in the presence of thiols and reducing agents.[1] May show some instability under harsh acidic conditions.[2]Non-cleavable under typical physiological conditions.
DBCO-PEG Thermally stable and highly reactive with azides.[3] Can exhibit instability in the presence of reducing agents like TCEP and endogenous thiols such as glutathione.[1]Non-cleavable under typical physiological conditions.
Maleimide-PEG The thioether bond formed is generally stable, but the maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation, particularly if not stabilized.Non-cleavable, but susceptible to deconjugation.
Hydrazone-PEG Designed to be stable at physiological pH (~7.4) but are acid-labile, undergoing hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).pH-sensitive (acid-cleavable).
Peptide-PEG Stability is dependent on the specific peptide sequence. Designed to be stable in circulation but cleaved by specific proteases (e.g., cathepsins) that are often overexpressed in the tumor microenvironment.Enzymatically cleavable.

Hydrolytic Stability

Hydrolytic stability refers to a linker's resistance to cleavage in an aqueous environment. This is a critical parameter, as premature hydrolysis can lead to the release of a therapeutic payload before it reaches its target.

In contrast, hydrazone linkers are intentionally designed to be hydrolytically labile at acidic pH, a feature exploited for drug release in the acidic compartments of cells like endosomes and lysosomes.

Enzymatic Stability

Enzymatic degradation is a key consideration for linkers, especially in the context of ADCs, where controlled release of the payload at the tumor site is often desired.

This compound , being a non-cleavable linker, is not designed for enzymatic degradation. The PEG chain itself can offer protection from proteolytic enzymes by creating a steric shield.

Conversely, peptide linkers are specifically designed to be substrates for enzymes that are abundant in the tumor microenvironment, such as cathepsins. The cleavage of these linkers by tumor-associated proteases triggers the release of the cytotoxic drug.

Plasma Stability

The stability of a linker in plasma is a crucial indicator of its in vivo performance. Premature cleavage in the bloodstream can lead to systemic toxicity and reduced therapeutic efficacy. Plasma stability is influenced by both hydrolytic and enzymatic degradation pathways.

Studies have shown that non-cleavable linkers, a category that includes This compound , generally exhibit higher plasma stability compared to their cleavable counterparts. This enhanced stability is a key advantage for applications requiring long circulation times and minimal off-target effects.

Maleimide-based linkers , while forming a covalent bond with thiols, can be susceptible to a retro-Michael reaction, leading to deconjugation in the presence of plasma proteins like albumin.

The half-life of PEGylated molecules in circulation is significantly influenced by the size of the PEG chain, with larger PEGs generally leading to longer half-lives.

Experimental Protocols

To aid researchers in evaluating the stability of their own bioconjugates, we provide the following detailed experimental protocols.

Protocol 1: HPLC-Based Assay for Hydrolytic Stability

This protocol describes a method to assess the hydrolytic stability of a linker by monitoring its degradation over time in different pH buffers using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified bioconjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate Buffer, pH 5.0

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare stock solutions of the bioconjugate in the different pH buffers at a concentration of 1 mg/mL.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each reaction tube.

  • Analyze the samples by reverse-phase HPLC.

  • Monitor the peak area of the intact bioconjugate at each time point.

  • Calculate the percentage of intact conjugate remaining relative to the t=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.

Protocol 2: In Vitro Enzymatic Cleavage Assay

This protocol outlines a general method for assessing the enzymatic cleavage of a peptide linker by a specific protease, with analysis by HPLC.

Materials:

  • Purified bioconjugate with a peptide linker

  • Purified recombinant enzyme (e.g., Cathepsin B)

  • Enzyme-specific assay buffer (e.g., for Cathepsin B: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • HPLC system with a suitable column (e.g., C18)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

Procedure:

  • Prepare stock solutions of the bioconjugate and the enzyme in the appropriate assay buffer.

  • In a microcentrifuge tube, add the assay buffer and the bioconjugate to the desired final concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately add it to the quenching solution.

  • Analyze the quenched samples by HPLC to separate and quantify the intact conjugate and the cleaved products.

  • Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved product over time.

  • Calculate the rate of cleavage from the initial linear phase of the reaction.

Protocol 3: LC-MS/MS-Based Assay for Plasma Stability

This protocol provides a workflow for assessing the stability of an antibody-drug conjugate (ADC) in plasma by monitoring changes in the drug-to-antibody ratio (DAR) and the release of free payload using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Test ADC

  • Human or animal plasma

  • Protein A or antigen-specific magnetic beads for immunocapture

  • Digestion enzyme (e.g., papain or IdeS) for subunit analysis (optional)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the plasma.

  • For intact/subunit analysis:

    • Isolate the ADC from the plasma using immunocapture beads.

    • Elute the ADC from the beads.

    • Optionally, digest the ADC into subunits (e.g., light chain and heavy chain fragments) using an appropriate enzyme.

    • Analyze the intact or digested ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.

  • For free payload analysis:

    • Precipitate the proteins from the plasma sample (e.g., with acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant containing the free payload.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

Visualizing Experimental Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflows for stability assessment.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Bioconjugate Purified Bioconjugate Buffer1 pH 7.4 Buffer Buffer2 pH 5.0 Buffer Incubate Incubate at 37°C Buffer1->Incubate Mix Buffer2->Incubate Mix Timepoints Collect Aliquots at Time Points (0-168h) Incubate->Timepoints HPLC RP-HPLC Analysis Timepoints->HPLC Data Quantify Peak Area of Intact Conjugate HPLC->Data Plot Plot % Intact vs. Time & Calculate Half-life Data->Plot Plasma_Stability_Workflow cluster_DAR DAR Analysis cluster_Payload Free Payload Analysis ADC_Plasma ADC spiked in Plasma Incubation Incubate at 37°C ADC_Plasma->Incubation Time_Sampling Sample at Time Points Incubation->Time_Sampling Immunocapture Immunocapture ADC Time_Sampling->Immunocapture Precipitation Protein Precipitation Time_Sampling->Precipitation Elution Elute ADC Immunocapture->Elution LCMS_DAR LC-MS Analysis (Intact/Subunit) Elution->LCMS_DAR DAR_Calc Calculate Average DAR LCMS_DAR->DAR_Calc Supernatant Collect Supernatant Precipitation->Supernatant LCMS_Payload LC-MS/MS Analysis Supernatant->LCMS_Payload Payload_Quant Quantify Free Payload LCMS_Payload->Payload_Quant

References

Navigating the Stability Landscape of Antibody-Drug Conjugates: A Comparative Guide to Amino-bis-PEG3-BCN and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature payload release in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder drug liberation at the tumor site. This guide provides an objective comparison of the in vitro and in vivo stability of ADCs featuring the Amino-bis-PEG3-BCN linker and other common alternatives, supported by experimental data and detailed methodologies.

The this compound linker represents a modern approach to ADC construction, utilizing a bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry. This "click chemistry" approach offers a high degree of control and specificity in the conjugation process, forming a stable triazole linkage. Understanding how this linkage performs in biological systems compared to more traditional linker technologies is paramount for informed ADC design.

Comparative Stability Analysis: A Data-Driven Overview

The stability of an ADC is typically assessed by monitoring the integrity of the conjugate over time in relevant biological matrices, such as plasma or serum. Key metrics include the percentage of intact ADC remaining and the drug-to-antibody ratio (DAR). While direct head-to-head comparative stability data for this compound-linked ADCs against all other linker types is limited in publicly available literature, we can synthesize data from various studies to provide a comparative overview.

Table 1: In Vitro Plasma Stability of Various ADC Linker Technologies

Linker TypeConjugation ChemistryCleavage MechanismHalf-life (t½) in Human PlasmaKey Observations
This compound Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Non-cleavable (Triazole)Data not widely available, but triazole linkage is expected to be highly stable.The resulting triazole ring is chemically robust and not susceptible to enzymatic cleavage, suggesting high plasma stability.
Maleimide-based (e.g., SMCC) Michael AdditionNon-cleavable (Thioether)~100-150 hoursSusceptible to retro-Michael reaction, leading to payload loss. Stability can be improved with self-stabilizing maleimides.
Valine-Citrulline (VC) Amide Bond FormationEnzyme-cleavable (Cathepsin B)> 200 hoursGenerally stable in circulation but can be susceptible to cleavage by other proteases like neutrophil elastase.
Disulfide Disulfide ExchangeRedox-sensitive (Glutathione)Variable (can be low)Stability is highly dependent on steric hindrance around the disulfide bond. Unhindered disulfides can have poor plasma stability.
Hydrazone Schiff Base FormationpH-sensitiveVariable (can be low)Prone to hydrolysis at physiological pH, leading to premature drug release.

Table 2: In Vivo Stability of Selected ADC Linkers

Linker TypeAnimal Model% Intact ADC after 7 daysKey Observations
Self-stabilizing Maleimide Rat>80%Demonstrates significantly improved stability over conventional maleimide linkers.
Conventional Maleimide Rat~40-50%Shows considerable payload loss over time in vivo.
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) MouseHigh stability observedA novel linker showing high stability in mouse plasma compared to some conventional linkers.
Valine-Citrulline-PABC (VC-PABC) MouseLower stability observedCan be susceptible to cleavage by mouse carboxylesterase, highlighting species-specific differences.

Experimental Protocols for Stability Assessment

Accurate and reproducible assessment of ADC stability is crucial. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug-linker cleavage and loss of payload from an ADC in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh human, rat, or mouse plasma at 37°C. Include a control sample of the ADC in a formulation buffer.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Sample Quenching: Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Analysis: Analyze the samples to determine the average DAR or the concentration of intact ADC. Two common methods are:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to measure the average DAR of the ADC population over time. A decrease in the average DAR indicates payload loss.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA can be designed to capture the antibody and a detection antibody can be used that recognizes the payload. A decrease in signal over time corresponds to a loss of payload.

In Vivo Pharmacokinetic Study

Objective: To assess the stability and clearance of an ADC in a living organism.

Methodology:

  • Animal Dosing: Administer the ADC to a relevant animal model (e.g., mice or rats) via intravenous injection at a specified dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-injection).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of both the total antibody and the intact ADC (antibody-conjugated drug) in the plasma samples using validated methods such as LC-MS or ELISA.

  • Data Analysis: Plot the concentration of total antibody and intact ADC over time. A divergence in the pharmacokinetic profiles, with the intact ADC clearing faster than the total antibody, is indicative of in vivo instability.

Visualizing the Workflow and Linker Characteristics

To further clarify the experimental process and the fundamental differences between linker technologies, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment invitro_start ADC in Plasma (37°C) invitro_sampling Aliquots at Time Points (0, 6, 24, 48, 72, 168h) invitro_start->invitro_sampling invitro_analysis Analysis (LC-MS or ELISA) invitro_sampling->invitro_analysis invitro_result Determine % Intact ADC or Average DAR invitro_analysis->invitro_result invivo_start Administer ADC to Animal Model invivo_sampling Blood Collection at Time Points invivo_start->invivo_sampling invivo_plasma Plasma Isolation invivo_sampling->invivo_plasma invivo_analysis Bioanalysis (LC-MS or ELISA) invivo_plasma->invivo_analysis invivo_result PK Profiles of Total Ab and Intact ADC invivo_analysis->invivo_result

Experimental workflow for assessing ADC stability.

linker_comparison cluster_linkers Linker Technologies ADC Antibody-Drug Conjugate AminoBisPEG3BCN This compound Linkage: Stable Triazole (via SPAAC) ADC->AminoBisPEG3BCN High Stability Maleimide Maleimide-based Linkage: Thioether (Susceptible to Retro-Michael) ADC->Maleimide Moderate Stability ValCit Valine-Citrulline Cleavage: Enzymatic (Cathepsin B) ADC->ValCit Conditionally Stable Disulfide Disulfide Cleavage: Reductive (Glutathione) ADC->Disulfide Variable Stability

Conceptual comparison of ADC linker technologies.

Conclusion

The choice of linker is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and safety profile. The this compound linker, which forms a highly stable triazole linkage via SPAAC chemistry, is anticipated to exhibit excellent stability in circulation, minimizing the risk of premature payload release. This contrasts with some conventional linkers, such as maleimide-based and disulfide linkers, which can be prone to degradation in vivo. However, cleavable linkers like the valine-citrulline system offer the advantage of controlled payload release within the tumor microenvironment.

Ultimately, the optimal linker choice will depend on the specific target, payload, and desired therapeutic window. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of next-generation antibody-drug conjugates. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of the stability of ADCs constructed with this compound and other leading linker technologies.

A Head-to-Head Comparison of Different Length PEG Spacers in BCN Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

The selection of a linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), influencing the compound's efficacy, stability, and pharmacokinetic profile. Bicyclo[6.1.0]nonyne (BCN) linkers are frequently used for their high reactivity and stability in copper-free click chemistry. The incorporation of a polyethylene glycol (PEG) spacer within the BCN linker is a common strategy to modulate the physicochemical properties of the final bioconjugate. The length of this PEG spacer is a key variable that can be optimized to enhance performance. Longer PEG chains generally improve the hydrophilicity of the conjugate, which can be beneficial when working with hydrophobic molecules, potentially reducing aggregation and improving stability in aqueous solutions.[1] However, the increased size associated with longer PEG linkers can also introduce greater steric hindrance, which may affect the binding affinity of antibodies or the cellular uptake of the bioconjugate.[1]

Data Presentation: Performance Metrics vs. PEG Spacer Length

The choice of PEG spacer length represents a trade-off between improved pharmacokinetics and retained biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

PEG Linker LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)Reference Molecule
N/A33012,0005.3Non-binding IgG Control
PEG21003,50017ADC with glucuronide-MMAE linker
PEG41605,60011ADC with glucuronide-MMAE linker
PEG82809,8006.1ADC with glucuronide-MMAE linker
PEG1228010,0006.0ADC with glucuronide-MMAE linker
PEG2429010,0005.8ADC with glucuronide-MMAE linker
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[2]

A study on a glucuronide-MMAE linker demonstrated a direct correlation between the length of the PEG spacer and the ADC's pharmacokinetic profile.[2] As the PEG chain length increased, the ADC's clearance decreased, and its exposure (AUC) increased, with the effect plateauing around 8 PEG units.

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity and In Vivo Half-Life

ConjugatePEG Chain SizeTarget Cell IC50 (NCI-N87)In Vivo Half-Life
Affibody-MMAE (No PEG)N/A~5 nM (estimated)Short
HP4KM4 kDa31.9 nMExtended 2.5-fold
HP10KM10 kDa111.3 nMExtended 11.2-fold
(Data from a study on affibody-based drug conjugates)

While PEGylation can enhance pharmacokinetics, it may also slightly decrease immediate in vitro cytotoxicity due to steric hindrance. However, this is often compensated for by a significantly improved circulation half-life, leading to better in vivo efficacy. For instance, the HP10KM conjugate with a 10 kDa PEG chain, despite having a ~22.5-fold lower immediate cytotoxicity compared to the non-PEGylated version, demonstrated the most favorable tumor therapeutic ability in vivo due to its substantially prolonged half-life.

Experimental Protocols

To enable a thorough comparison of different PEG linkers, standardized experimental protocols are crucial. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs.

Protocol 1: Antibody-Drug Conjugation (General)

  • Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker-Payload Activation: The BCN-PEGn-linker is reacted with the cytotoxic payload, which may require the activation of a functional group on either the linker or the payload.

  • Conjugation Reaction: The activated linker-payload is added to the antibody solution at a specific molar ratio. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities, commonly using size-exclusion chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADCs with different PEG linker lengths and control articles.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

  • IC50 Calculation: The concentration of the ADC that inhibits cell growth by 50% (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration.

Protocol 3: Pharmacokinetics Study in Rodents

  • Animal Model: Healthy mice or rats are typically used for the study.

  • Test Articles: A series of ADCs constructed with linkers containing PEG spacers of varying lengths (e.g., PEG2, PEG4, PEG8, PEG12, PEG24) are used.

  • Administration: A single intravenous dose of the ADC is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points to monitor the concentration of the circulating ADC.

  • Data Analysis: The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as ELISA. Pharmacokinetic parameters like clearance, volume of distribution, and terminal half-life are then calculated.

Visualizations

Diagram 1: Generalized Structure of a BCN-PEGn-Drug Linker

G BCN BCN Moiety PEG PEG Spacer (n repeats) BCN->PEG Drug Drug Payload PEG->Drug Antibody Antibody Antibody->BCN Conjugation Site

Caption: Structure of an antibody-drug conjugate with a BCN-PEGn linker.

Diagram 2: Experimental Workflow for ADC Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Antibody Preparation C Conjugation A->C B Linker-Payload Activation B->C D Purification (SEC) C->D E In Vitro Cytotoxicity Assay D->E F Pharmacokinetic Study D->F G In Vivo Efficacy Study D->G

Caption: Workflow for ADC synthesis and subsequent characterization.

Diagram 3: Signaling Pathway of ADC Action

G ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Drug Payload Lysosome->Payload Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis Induces

Caption: Simplified signaling pathway of an antibody-drug conjugate's action.

References

The Efficacy of Amino-bis-PEG3-BCN in Next-Generation Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy, stability, and therapeutic window. This guide provides an objective comparison of ADCs synthesized using the Amino-bis-PEG3-BCN linker against other common conjugation technologies, supported by a synthesis of preclinical data and detailed experimental methodologies.

The this compound linker represents a modern approach to ADC development, leveraging copper-free click chemistry for site-specific conjugation. This linker is composed of three key elements: an amine group for initial modification of the antibody, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a bicyclononyne (BCN) group. The BCN moiety is a strained alkyne that reacts with high efficiency and specificity with an azide-modified cytotoxic payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This method stands in contrast to traditional stochastic methods, offering significant advantages in the homogeneity and ultimate performance of the ADC.

The Conjugation Workflow: A Tale of Two Strategies

The synthesis of an ADC is fundamentally dictated by the chosen linker chemistry. The SPAAC reaction enabled by the BCN linker facilitates a precise, site-specific conjugation, leading to a well-defined product. This contrasts sharply with traditional maleimide-based conjugation, which targets naturally occurring or reduced cysteine residues, resulting in a heterogeneous mixture of ADC species.

cluster_0 This compound (SPAAC) Workflow cluster_1 Traditional Maleimide Workflow A1 Antibody A2 Amine Modification (e.g., NHS-Ester) A1->A2 Introduce Azide Handle A3 Azide-Antibody Intermediate A2->A3 A5 SPAAC Reaction (Click Chemistry) A3->A5 A4 BCN-Linker-Payload A4->A5 A6 Homogeneous ADC (DAR = 2, 4, etc.) A5->A6 B1 Antibody B2 Disulfide Reduction (e.g., TCEP) B1->B2 Expose Cysteine Thiols B3 Thiol-Activated Antibody B2->B3 B5 Michael Addition B3->B5 B4 Maleimide-Linker-Payload B4->B5 B6 Heterogeneous ADC (Avg. DAR ≈ 3.5) B5->B6

Caption: Comparative workflows of ADC synthesis.

The Mechanism of Action: From Systemic Circulation to Cellular Kill

The ultimate goal of an ADC is to deliver a potent cytotoxic payload directly to a cancer cell. The journey involves binding to a target antigen, internalization, and the final release of the payload. The linker's design is paramount to an ADC's success, ensuring it remains stable in circulation but allows for efficient payload release within the target cell.[3]

cluster_0 ADC Journey A 1. ADC in Circulation (Linker must be stable) B 2. Target Binding (Antibody binds to antigen on tumor cell) A->B C 3. Internalization (ADC-antigen complex enters cell via endocytosis) B->C D 4. Lysosomal Trafficking C->D E 5. Payload Release (Linker cleavage) D->E F 6. Cytotoxicity (e.g., Microtubule disruption, DNA damage) E->F G 7. Apoptosis (Tumor cell death) F->G

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Comparative Performance Data

The choice of linker technology directly impacts key ADC performance metrics. Site-specific conjugation using linkers like this compound typically yields a more uniform Drug-to-Antibody Ratio (DAR), enhanced plasma stability, and an improved therapeutic window compared to stochastic methods.

Table 1: Conjugation and Physicochemical Properties
ParameterThis compoundMaleimide (e.g., SMCC)Val-Cit-PABC (Cleavable Peptide)
Conjugation Chemistry SPAAC (Click Chemistry)Michael AdditionMichael Addition or other
Conjugation Site Site-Specific (Engineered)Stochastic (Cysteine)Stochastic or Site-Specific
Resulting DAR Homogeneous (e.g., DAR 2 or 4)Heterogeneous (Avg. 3-4, range 0-8)[4]Can be Hetero- or Homogeneous
Hydrophilicity High (due to PEG3)Moderate to LowVariable
Risk of Aggregation Low[5]Higher, especially at high DARModerate
Table 2: Preclinical Efficacy and Stability
ParameterThis compound (Site-Specific)Maleimide (Stochastic)Val-Cit-PABC (Site-Specific)
Plasma Stability High (Stable triazole linkage)Moderate (Susceptible to retro-Michael reaction)High (Stable in plasma, cleaved by lysosomal enzymes)
Payload Release Intracellular cleavageIntracellular degradationIntracellular enzymatic cleavage
In Vitro Cytotoxicity (IC50) PotentPotentPotent
In Vivo Efficacy High TGI at optimal DARHigh TGI, but narrower therapeutic windowHigh TGI
Therapeutic Window Potentially WiderNarrower due to heterogeneity and off-target toxicityWide, but dependent on enzyme expression

Note: The data presented are synthesized from multiple preclinical studies and are intended for comparative purposes. Actual results will vary based on the specific antibody, payload, and tumor model used.

The Logic of Linker Selection

Choosing the optimal linker requires balancing stability in circulation with efficient payload release at the tumor site. Modern linkers offer significant advantages over traditional methods by providing greater stability and homogeneity.

cluster_0 Linker Technology Comparison Start Start: ADC Design Decision1 Conjugation Strategy? Start->Decision1 SiteSpecific Site-Specific Decision1->SiteSpecific Modern Stochastic Stochastic Decision1->Stochastic Traditional BCN BCN (SPAAC) SiteSpecific->BCN Maleimide Maleimide Stochastic->Maleimide Prop1 Homogeneous DAR Improved PK Wider Therapeutic Window BCN->Prop1 Prop2 Heterogeneous DAR Potential for Instability Narrower Therapeutic Window Maleimide->Prop2

Caption: Decision logic for selecting an ADC conjugation strategy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for ADC synthesis and evaluation.

Protocol 1: Synthesis of an Azide-Modified Antibody
  • Preparation: Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide Introduction: Dissolve an amine-reactive azide linker (e.g., Azido-PEG4-NHS Ester) in DMSO to a 10 mM stock solution.

  • Reaction: Add a 10- to 20-fold molar excess of the azide linker to the antibody solution. Ensure the final DMSO concentration is below 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification: Remove excess, unreacted azide linker using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS.

  • Characterization: Determine the final protein concentration (e.g., via BCA assay) and confirm azide incorporation.

Protocol 2: ADC Synthesis via SPAAC (Click Chemistry)
  • Preparation: Prepare the azide-modified antibody from Protocol 1. Dissolve the this compound-Payload conjugate in DMSO.

  • Conjugation: Add a 1.5- to 3-fold molar excess of the BCN-Payload conjugate to the azide-modified antibody.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC).

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload-linker species.

  • Characterization: Analyze the final ADC to determine the Drug-to-Antibody Ratio (DAR) by HIC or LC-MS. Assess for aggregation using SEC.

Protocol 3: Comparative In Vitro Cytotoxicity Assay
  • Cell Plating: Plate target cancer cells (e.g., HER2-positive SK-BR-3) and a negative control cell line in 96-well plates and allow them to adhere overnight.

  • ADC Dilution: Prepare serial dilutions of the test ADCs (BCN-linked vs. Maleimide-linked) and a non-targeting control ADC in cell culture medium.

  • Treatment: Treat the cells with the ADC dilutions and incubate for 72-96 hours.

  • Viability Assay: Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value for each conjugate using a four-parameter logistic regression model.

Protocol 4: Plasma Stability Assay
  • Incubation: Spike the test ADCs into human or mouse plasma at a final concentration of 100 µg/mL. Incubate the samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 3, 7 days), take an aliquot of the plasma sample.

  • ADC Capture: Use an immunoaffinity method (e.g., Protein A/G magnetic beads) to capture the ADC from the plasma.

  • Analysis: Analyze the captured ADC using LC-MS to determine the average DAR remaining at each time point.

  • Data Reporting: Plot the average DAR versus time to visualize the stability and deconjugation rate of the ADC in plasma.

Conclusion

The use of this compound for ADC synthesis offers compelling advantages over traditional linker technologies. The ability to perform site-specific conjugation via SPAAC click chemistry leads to homogeneous ADCs with a defined DAR, which often translates to improved pharmacokinetics, higher stability, and a wider therapeutic window. While the ultimate efficacy of an ADC is dependent on a combination of the antibody, payload, and target, the evidence suggests that leveraging advanced, site-specific linkers like this compound is a superior strategy for developing safer and more effective cancer therapeutics.

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Characterization for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy and safety profile.[1] An optimal DAR ensures a balance between potency and pharmacokinetics. This guide provides a comprehensive comparison of the primary analytical techniques used to characterize the DAR of ADCs, with a focus on those synthesized using modern linkers such as Amino-bis-PEG3-BCN.

This compound is a heterobifunctional linker employed in the synthesis of ADCs.[2] It features a bicyclo[6.1.0]nonyne (BCN) group, which participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."[2] This allows for the precise attachment of azide-modified drug payloads to an antibody under mild, aqueous conditions, without the need for a copper catalyst.[3] The inclusion of a polyethylene glycol (PEG) spacer enhances the linker's solubility and can improve the overall properties of the resulting ADC.[3] Once an ADC is synthesized using a linker like this compound, its DAR must be accurately determined. This guide compares the most common methods for this characterization: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Comparison of Key Methods for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry and the physicochemical properties of the drug payload.

Method Principle Advantages Disadvantages Typical Application
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.Quick estimation of average DAR during initial screening and process development.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The addition of hydrophobic drugs increases the retention time on the column.Provides information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). Considered the gold standard for cysteine-linked ADCs.Mobile phases are often incompatible with mass spectrometry, requiring offline analysis for peak identification. May not be suitable for all types of ADCs, particularly lysine-conjugated ones.Detailed characterization of DAR distribution for cysteine-linked ADCs.
Reversed-Phase HPLC (RP-HPLC) Separates ADC components (light chain, heavy chain, and their drug-conjugated forms) under denaturing conditions.High resolution and compatibility with mass spectrometry. Can be used for a wide range of ADCs.The harsh analytical conditions can disrupt the native ADC structure. Requires reduction of the ADC to separate chains.Orthogonal method to HIC for DAR determination, especially for site-specific and lysine-conjugated ADCs.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the number of conjugated drugs.Provides accurate mass information for unequivocal identification of different drug-loaded species. Can be used for all types of ADCs.Requires more complex instrumentation and data analysis. Native MS conditions may be needed for some ADCs.High-resolution characterization of ADCs, including confirmation of drug load distribution and identification of minor species.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as general guides and may require optimization based on the specific ADC and available instrumentation.

1. UV/Vis Spectroscopy

This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.

  • Protocol:

    • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab_) at 280 nm and the small molecule drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).

    • Measure ADC Absorbance: Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

    • Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]):

      • [Ab] = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug_))) / ε_Ab_

      • [Drug] = A_λmax_ / ε_Drug_

    • Calculate Average DAR: The average DAR is the ratio of the drug concentration to the antibody concentration: DAR = [Drug] / [Ab]

2. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity.

  • Protocol:

    • Column: TSKgel Butyl-NPR or similar HIC column.

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.

    • Gradient: A linear gradient from 0% to 100% B over 20 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

    • Data Analysis: Calculate the weighted average DAR from the peak areas of the different drug-loaded species.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often used for reduced ADCs to separate the light and heavy chains.

  • Protocol:

    • Sample Preparation: Reduce the ADC by incubating with a reducing agent such as dithiothreitol (DTT) or TCEP.

    • Column: PLRP-S, 1000Å, 2.1 mm ID x 50 mm L.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient to separate the light and heavy chains and their drug-conjugated forms.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Data Analysis: The weighted average DAR is calculated based on the peak areas of the different light and heavy chain species.

4. Mass Spectrometry (MS)

MS provides a direct measurement of the mass of the ADC species.

  • Protocol:

    • Sample Preparation: The ADC can be analyzed intact or after reduction into subunits. Desalting is typically required.

    • Column: For intact ADC analysis under native conditions, a size-exclusion chromatography (SEC) column can be used. For reduced ADC analysis, an RP column is suitable.

    • Mobile Phase (Native SEC-MS): Ammonium Acetate in water.

    • Data Analysis: Deconvolute the mass spectra to obtain the molecular weights of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the naked antibody. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

Visualizations

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_analysis UV/Vis Analysis cluster_data Data Processing cluster_result Result start ADC Sample dilution Dilute Sample start->dilution measure_abs Measure Absorbance (280 nm & λmax) dilution->measure_abs calc_conc Calculate Antibody & Drug Concentrations measure_abs->calc_conc calc_dar Calculate Average DAR calc_conc->calc_dar end Average DAR calc_dar->end

Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.

experimental_workflow_hic cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing cluster_result Result start ADC Sample dilute Dilute in Mobile Phase A start->dilute inject Inject onto HIC Column dilute->inject separate Separate Species by Hydrophobicity inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calc_dar Calculate Weighted Average DAR integrate->calc_dar end DAR Distribution & Average DAR calc_dar->end

Caption: Workflow for DAR distribution analysis using HIC.

experimental_workflow_rphplc_ms cluster_prep Sample Preparation cluster_analysis RP-HPLC-MS Analysis cluster_data Data Processing cluster_result Result start ADC Sample reduce Reduce ADC (e.g., with DTT) start->reduce inject Inject onto RP-HPLC Column reduce->inject separate Separate Light & Heavy Chains inject->separate detect UV and MS Detection separate->detect integrate Integrate UV Peak Areas detect->integrate deconvolute Deconvolute Mass Spectra detect->deconvolute calc_dar Calculate Weighted Average DAR integrate->calc_dar deconvolute->calc_dar end DAR Distribution & Average DAR calc_dar->end

Caption: Workflow for DAR analysis using RP-HPLC-MS.

References

A Head-to-Head Comparison: Amino-bis-PEG3-BCN vs. Traditional Crosslinking Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a crosslinking reagent is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to the study of protein-protein interactions. This guide provides a comprehensive benchmark of Amino-bis-PEG3-BCN, a heterotrifunctional linker, against other widely used crosslinking reagents. We will delve into a data-driven comparison of their performance, provide detailed experimental protocols, and visualize key workflows to empower researchers, scientists, and drug development professionals in their selection process.

This compound is a versatile crosslinker featuring two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry and a secondary amine for traditional amine-reactive conjugation.[1] The integrated polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[1] This guide will compare its performance primarily against two classes of popular crosslinkers: other strain-promoted alkyne-azide cycloaddition (SPAAC) reagents like DBCO, and traditional heterobifunctional reagents such as SMCC that react with amines and sulfhydryls.

Performance Benchmark: A Quantitative Comparison

The efficacy of a crosslinker is determined by several factors including reaction speed, stability of the resulting conjugate, and its biocompatibility. The following tables summarize the key performance indicators of this compound and its alternatives.

FeatureThis compoundDibenzocyclooctyne (DBCO)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
Reactive Groups 2x BCN (alkyne), 1x Amine1x DBCO (alkyne)1x NHS ester, 1x Maleimide
Target Functional Groups Azides, Carboxylic acids/activated estersAzidesPrimary amines, Sulfhydryls
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), AmidationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amidation, Michael Addition
Biocompatibility High (copper-free click chemistry)High (copper-free click chemistry)Moderate (potential for off-target reactions)
Spacer Arm PEG3Often used with PEG spacersCyclohexane

Table 1: General Properties of Compared Crosslinking Reagents

Reaction Kinetics: A Tale of Two Chemistries

The speed of conjugation is a critical parameter, especially when working with sensitive biomolecules. SPAAC reagents like BCN and DBCO offer rapid and specific ligation to azide-modified targets under physiological conditions.

CrosslinkerReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BCN Benzyl Azide0.091
DBCO Benzyl Azide0.88

Table 2: Comparative Reaction Kinetics of SPAAC Reagents

DBCO generally exhibits faster reaction kinetics than BCN due to its higher ring strain. However, BCN demonstrates greater stability in the presence of thiols and its reactivity is less influenced by sterically hindered azides, making it a valuable alternative in specific contexts.

Conjugate Stability: The Achilles' Heel of Maleimides

The stability of the formed covalent bond is crucial for the in-vivo efficacy of bioconjugates like ADCs. While maleimide-based linkers like SMCC are widely used, the resulting thioether bond is susceptible to a retro-Michael reaction, leading to premature drug deconjugation. In contrast, the triazole linkage formed by SPAAC is highly stable.

Linker TypeBond FormedStability in Human Plasma (% Intact after 7 days)Key LimitationReference
BCN-Azide Triazole>95% (estimated based on triazole stability)-
Maleimide-Thiol Thioether~50%Retro-Michael reaction
N-Aryl Maleimide-Thiol Thioether>80%

Table 3: Comparative Stability of Conjugate Linkages

Recent advancements with N-aryl maleimides have shown improved stability over traditional N-alkyl maleimides by accelerating the hydrolysis of the thiosuccinimide ring, which "locks" the conjugate and prevents the retro-Michael reaction.

Experimental Protocols

This section provides detailed methodologies for key crosslinking applications.

Protocol 1: Dual Labeling of an Antibody with this compound

This protocol describes the sequential conjugation of two different azide-modified molecules to an antibody using this compound.

Materials:

  • Antibody of interest

  • This compound

  • Azide-modified payload 1 (e.g., a cytotoxic drug)

  • Azide-modified payload 2 (e.g., a fluorescent dye)

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody-Linker Conjugation (Amine Reaction):

    • Dissolve the antibody in activation buffer.

    • Add a 50-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the antibody solution to activate the carboxyl groups on the antibody.

    • Incubate for 15 minutes at room temperature.

    • Add a 10-fold molar excess of this compound and incubate for 2 hours at room temperature.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the antibody-linker conjugate using an SEC column equilibrated with conjugation buffer.

  • First SPAAC Reaction (Payload 1):

    • To the purified antibody-linker conjugate, add a 3-fold molar excess of azide-modified payload 1.

    • Incubate for 4-12 hours at room temperature.

    • Purify the conjugate using an SEC column to remove excess payload.

  • Second SPAAC Reaction (Payload 2):

    • To the purified single-payload conjugate, add a 3-fold molar excess of azide-modified payload 2.

    • Incubate for 4-12 hours at room temperature.

    • Purify the final dual-labeled antibody using an SEC column.

Protocol 2: Antibody-Drug Conjugation using SMCC

This protocol outlines the conjugation of a thiol-containing drug to an antibody via its lysine residues.

Materials:

  • Antibody of interest

  • SMCC

  • Thiol-containing drug

  • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Antibody Activation:

    • Dissolve the antibody in conjugation buffer.

    • Dissolve SMCC in DMSO or DMF to a concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 1 hour at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with conjugation buffer.

  • Conjugation to Thiol-containing Drug:

    • Immediately add the maleimide-activated antibody to the thiol-containing drug (typically at a 1:3 to 1:5 molar ratio of antibody to drug).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Purify the ADC using a desalting column or SEC to remove unreacted drug.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways where these crosslinkers are applied.

cluster_amine_reaction Step 1: Amine Reaction cluster_spaac Step 2 & 3: SPAAC Reactions Antibody Antibody Activated Antibody Activated Antibody Antibody->Activated Antibody EDC/Sulfo-NHS This compound This compound Antibody-Linker Antibody-Linker This compound->Antibody-Linker Activated Antibody->Antibody-Linker Linker Addition Mono-labeled ADC Mono-labeled ADC Antibody-Linker->Mono-labeled ADC Azide-Payload 1 Azide-Payload 1 Azide-Payload 1->Mono-labeled ADC Azide-Payload 2 Azide-Payload 2 Dual-labeled ADC Dual-labeled ADC Azide-Payload 2->Dual-labeled ADC Mono-labeled ADC->Dual-labeled ADC

Caption: Workflow for dual labeling of an antibody using this compound.

cluster_activation Antibody Activation cluster_conjugation Drug Conjugation Antibody-NH2 Antibody (Lysine residues) Maleimide-Activated\nAntibody Maleimide-Activated Antibody Antibody-NH2->Maleimide-Activated\nAntibody SMCC Addition SMCC SMCC ADC Antibody-Drug Conjugate Maleimide-Activated\nAntibody->ADC Drug-SH Thiol-containing Drug Drug-SH->ADC

Caption: Workflow for ADC preparation using SMCC.

Application in Signaling Pathway Analysis: GPCR Dimerization

Bioorthogonal crosslinkers are invaluable for studying protein interactions within signaling pathways, such as the dimerization of G-protein coupled receptors (GPCRs).

GPCR1-Azide GPCR 1 (Azide-modified) Crosslinked Dimer Covalently Linked GPCR Dimer GPCR1-Azide->Crosslinked Dimer GPCR2-Azide GPCR 2 (Azide-modified) GPCR2-Azide->Crosslinked Dimer Bis-BCN Linker Bis-BCN Linker Bis-BCN Linker->Crosslinked Dimer Downstream Signaling Downstream Signaling Crosslinked Dimer->Downstream Signaling Stabilized Interaction

Caption: Probing GPCR dimerization using a homobifunctional BCN crosslinker.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

Crosslinking can be employed to trap transient interactions between kinases and their substrates within complex signaling cascades like the MAPK pathway.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Crosslinkable Interaction ERK ERK MEK->ERK Crosslinkable Interaction Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Key components of the MAPK signaling pathway.

Conclusion

This compound emerges as a highly versatile and robust crosslinking reagent. Its key advantages lie in the biocompatibility and stability of the SPAAC reaction, which circumvents the potential instability of traditional maleimide-based linkages. The presence of two BCN moieties allows for the construction of complex bioconjugates with dual functionalities, a significant advantage in the development of next-generation ADCs and other targeted therapeutics. While DBCO may offer faster reaction kinetics in some instances, the favorable stability profile of BCN makes this compound a compelling choice for applications requiring long-term in-vivo stability. The selection of an optimal crosslinker will ultimately depend on the specific requirements of the experimental system, including the nature of the biomolecules, the desired reaction kinetics, and the required stability of the final conjugate. This guide provides the foundational data and protocols to make an informed decision.

References

Safety Operating Guide

Personal protective equipment for handling Amino-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amino-bis-PEG3-BCN

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

This compound is a heterotrifunctional linker containing two BCN moieties for copper-free click chemistry and a secondary amine.[1][2] It is often used in the synthesis of antibody-drug conjugates (ADCs).[3] While specific toxicity data is limited, the Safety Data Sheet (SDS) indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Hazard Identification and Classification

The primary hazards associated with this compound are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
alt text
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life
alt text
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects
alt text

Data sourced from the this compound Safety Data Sheet.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE.

Body AreaRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or latex gloves are suitable. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For extensive handling, consider double-gloving.
Eyes Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory where the chemical is being handled. Goggles provide a higher level of protection against splashes.
Body Laboratory coatA standard, long-sleeved lab coat is required to protect skin and clothing from potential splashes. Ensure the lab coat is fully buttoned.
Respiratory Not generally required with adequate ventilationWork in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Follow this procedure to ensure the safe handling of this compound from receipt to use.

1. Preparation and Planning:

  • Read the Safety Data Sheet (SDS) thoroughly before starting any work.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.
  • Have a designated waste container ready for contaminated materials.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.
  • When weighing the solid compound, do so in a fume hood to avoid inhaling any dust.
  • If creating a stock solution, add the solvent to the reagent slowly to avoid splashing. This compound is soluble in solvents such as DCM, THF, acetonitrile, DMF, and DMSO.
  • Keep the container tightly sealed when not in use.

3. During the Experiment:

  • Handle all solutions containing this compound with care to prevent spills and splashes.
  • Do not eat, drink, or smoke in the laboratory area.
  • Wash hands thoroughly after handling the compound, even if gloves were worn.

4. After the Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.
  • Dispose of all waste materials according to the disposal plan below.
  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items.
  • Wash hands thoroughly with soap and water.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Read SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 spill Spill? handle3->spill clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill->clean1 No spill_proc Follow Spill Procedure spill->spill_proc Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.